molecular formula C6H3I2NO3 B1216091 2,6-Diiodo-4-nitrophenol CAS No. 305-85-1

2,6-Diiodo-4-nitrophenol

Cat. No.: B1216091
CAS No.: 305-85-1
M. Wt: 390.90 g/mol
InChI Key: UVGTXNPVQOQFQW-UHFFFAOYSA-N
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Description

Disophenol appears as light yellow feathery crystals (from glacial acetic acid) or yellow crystalline solid (NTP, 1992) Used against hookworm.
Disophenol is a member of 4-nitrophenols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diiodo-4-nitrophenol
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InChI

InChI=1S/C6H3I2NO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H
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InChI Key

UVGTXNPVQOQFQW-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1I)O)I)[N+](=O)[O-]
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Molecular Formula

C6H3I2NO3
Record name DISOPHENOL
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DSSTOX Substance ID

DTXSID4046573
Record name 2,6-Diiodo-4-nitrophenol
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Molecular Weight

390.90 g/mol
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Physical Description

Disophenol appears as light yellow feathery crystals (from glacial acetic acid) or yellow crystalline solid (NTP, 1992) Used against hookworm.
Record name DISOPHENOL
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Solubility

less than 1 mg/mL at 61 °F (NTP, 1992)
Record name DISOPHENOL
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CAS No.

305-85-1
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Record name Phenol, 2,6-diiodo-4-nitro-
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Melting Point

306 to 309 °F (NTP, 1992)
Record name DISOPHENOL
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Foundational & Exploratory

A Comprehensive Technical Guide to 2,6-Diiodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2,6-Diiodo-4-nitrophenol, a chemical compound with significant applications in organic synthesis and pharmacology. This document consolidates its chemical and physical properties, safety and toxicity data, and explores its primary biological mechanism of action as an uncoupler of oxidative phosphorylation. Detailed experimental protocols for a representative synthesis and a biological efficacy study are provided, alongside visual diagrams to elucidate key pathways and workflows, aiming to support research and development activities.

Chemical and Physical Properties

This compound, also known as Disophenol, is a yellow crystalline solid.[1][2][3] It is sparingly soluble in water but soluble in organic solvents like glacial acetic acid.[1][2][3] The compound is stable under normal conditions but is sensitive to light.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 305-85-1[4][5][6]
Molecular Formula C₆H₃I₂NO₃[4][5][6]
Molecular Weight 390.904 g/mol [5][6]
Appearance Light yellow feathery crystals or yellow crystalline solid[1][2][3]
Melting Point 152-154 °C[1][7][8]
Boiling Point 310.6 ± 42.0 °C (Predicted)[1][3]
pKa 3.85 ± 0.44 (Predicted)[1][3]
Solubility Insoluble in water[1][3]

Biological Activity and Mechanism of Action

This compound is recognized for its potent anthelmintic properties, historically used against hookworms.[2][3] Its primary mechanism of action, similar to other nitrophenols like 2,4-dinitrophenol (B41442), is the uncoupling of oxidative phosphorylation in mitochondria.[4][5]

As an uncoupler, this compound disrupts the proton gradient that is essential for ATP synthesis. It acts as a proton ionophore, shuttling protons across the inner mitochondrial membrane, thus dissipating the proton-motive force.[5][8] This leads to a state where the electron transport chain continues to function, and oxygen is consumed, but the energy generated is dissipated as heat instead of being used for the phosphorylation of ADP to ATP.[6][8][9] The resulting depletion of cellular ATP leads to paralysis and death of the parasite.[10]

Signaling Pathway: Uncoupling of Oxidative Phosphorylation

Caption: Mechanism of oxidative phosphorylation uncoupling by this compound.

Experimental Protocols

Representative Synthesis of a Dihalo-4-nitrophenol

Materials:

  • 2,6-Dibromophenol

  • Dichloromethane

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 70% Nitric Acid (HNO₃)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure: [11]

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2,6-Dibromophenol in 100 mL of dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 10 mL of concentrated sulfuric acid to the stirred solution.

  • In a separate beaker, prepare a nitrating mixture by carefully adding 4.0 mL of 70% nitric acid to 6.0 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the 2,6-Dibromophenol solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

  • Slowly pour the reaction mixture into 200 mL of ice-cold water.

  • Separate the organic layer, wash it with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,6-Dibromo-4-nitrophenol.

Note: The synthesis of this compound would analogously start from 2,6-diiodophenol, though reaction conditions may need optimization.

Workflow for Synthesis

synthesis_workflow A Dissolve 2,6-Dihalophenol in Dichloromethane B Cool to 0-5 °C in Ice Bath A->B C Slowly Add Conc. H₂SO₄ B->C E Add Nitrating Mixture Dropwise (T < 10 °C) C->E D Prepare Nitrating Mixture (HNO₃ + H₂SO₄) D->E F Stir for 1 hour in Ice Bath E->F G Quench with Ice-Cold Water F->G H Workup: Separate, Wash, Dry G->H I Recrystallize H->I J Pure 2,6-Dihalo-4-nitrophenol I->J

Caption: General workflow for the synthesis of a 2,6-Dihalo-4-nitrophenol.

Protocol for Anthelmintic Efficacy Testing in Sheep

This protocol is based on studies evaluating the residual anthelmintic effects of Disophenol.

Objective: To determine the efficacy of this compound against various larval and adult stages of gastrointestinal nematodes in sheep.

Materials:

  • Worm-free susceptible sheep

  • Infective third-stage (L3) larvae of the target nematode (e.g., Haemonchus contortus)

  • This compound (Disophenol) injectable solution

  • Fecal analysis equipment

  • Necropsy tools

Procedure: [2][12]

  • Animal Infection: Dose worm-free sheep with a known number of infective L3 larvae. The timing of infection is staggered to ensure different developmental stages (e.g., L3, fourth-stage larvae (L4), and adult worms) are present on the day of treatment.

  • Treatment: On Day 0, administer a subcutaneous injection of this compound at a specified dosage (e.g., 10 mg/kg). A control group of infected sheep remains untreated.

  • Monitoring: Collect fecal samples at regular intervals to perform parasite egg counts, monitoring the effect of the treatment over time.

  • Necropsy: At predetermined time points post-treatment (e.g., a few days to several weeks), euthanize both treated and control sheep.

  • Worm Count: Recover, identify, and count the worms from the gastrointestinal tract to determine the reduction in worm burden in the treated group compared to the control group.

  • Efficacy Calculation: Efficacy is calculated based on the percentage reduction in worm counts in the treated animals relative to the untreated controls. The residual effect is determined by how long a significant reduction in worm burden is maintained after a single treatment.

Safety and Toxicity

This compound is classified as toxic and harmful.[1][3] When heated to decomposition, it emits highly toxic fumes of iodine and nitrogen oxides.[1][3][7] It is poisonous by ingestion, intraperitoneal, subcutaneous, and intravenous routes.[1][3]

Table 2: Acute Toxicity Data (LD50)

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatOral170[1][3]
RatIntravenous105[1][3]
RatIntraperitoneal105[1][3]
RatSubcutaneous122[1][3]
MouseOral212[1][3]
MouseIntravenous88[1][3]
MouseIntraperitoneal107[1][3]
MouseSubcutaneous110[1][3]

Handling Precautions:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of exposure, seek immediate medical attention.

Applications

Beyond its use as an anthelmintic, this compound serves as a valuable intermediate in organic synthesis.[13] Its structure, featuring two iodine atoms and a nitro group on a phenolic ring, provides multiple reactive sites for creating more complex molecules for the pharmaceutical and agrochemical industries.[13] It is also utilized in analytical chemistry and for developing Quantitative Structure-Activity Relationships (QSARs) to predict the toxicity of phenolic compounds.[7]

References

physical and chemical properties of 2,6-Diiodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diiodo-4-nitrophenol, also known as Disophenol, is a synthetic organic compound with significant biological activity. Historically, it has been utilized as an anthelmintic agent, particularly in veterinary medicine.[1] Its mechanism of action is primarily attributed to its ability to uncouple oxidative phosphorylation, a critical process in cellular energy production. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a yellow crystalline solid.[2] A summary of its key physical and chemical properties is presented below.

Data Presentation: Core Properties
PropertyValueReference(s)
Molecular Formula C₆H₃I₂NO₃[3]
Molecular Weight 390.90 g/mol [3]
CAS Number 305-85-1[3]
Appearance Yellow crystalline solid[2]
Melting Point 152-155 °C[2]
Boiling Point 339.9 °C at 760 mmHg (Predicted)N/A
Solubility Insoluble in water[2]
pKa 3.85 (Predicted)N/A
Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Solvent: Acetone-d₆): The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons.[4]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon atoms in the molecule. Due to the lack of a publicly available, definitively assigned ¹³C NMR spectrum for this compound, a predicted spectrum based on analogous compounds like 2,6-dibromo-4-nitrophenol (B181593) and 4-nitrophenol (B140041) is provided for reference.[5][6] The chemical shifts for the carbon atoms are anticipated in the aromatic region (approximately 110-160 ppm), with the carbon bearing the hydroxyl group appearing at the higher end of this range and the carbons attached to iodine atoms also showing characteristic shifts.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[7][8]

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching (phenolic)
~1590, ~1470Aromatic C=C stretching
~1520, ~1340N-O stretching (nitro group)
~1250C-O stretching (phenolic)
Below 800C-I stretching

2.2.3. UV-Visible (UV-Vis) Spectroscopy

In a basic solution, 4-nitrophenols, including this compound, are expected to exhibit a strong absorbance maximum around 400 nm due to the formation of the phenolate (B1203915) ion, which extends the conjugated system.[1][9] In acidic or neutral solutions, the absorbance maximum is shifted to a shorter wavelength, typically around 317 nm.[10]

Experimental Protocols

Synthesis of this compound

Disclaimer: The following protocol is adapted from the established procedure for the synthesis of 2,6-dibromo-4-nitrophenol and 2,6-diiodo-p-nitroaniline due to the lack of a specific detailed protocol for this compound.[7][11]

Materials:

  • 4-Nitrophenol

  • Iodine monochloride (ICl) or a mixture of Iodine (I₂) and an oxidizing agent (e.g., nitric acid, hydrogen peroxide)

  • Glacial acetic acid

  • Sodium bisulfite (for workup, if using excess iodine)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 4-nitrophenol in a suitable volume of glacial acetic acid.

  • Slowly add a stoichiometric amount of iodine monochloride (or a mixture of iodine and an oxidizing agent) to the solution while stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • After the addition is complete, heat the reaction mixture to reflux for a period of 2-4 hours to ensure complete di-iodination.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold glacial acetic acid and then with cold deionized water to remove impurities.

  • If excess iodine is present, a wash with a dilute sodium bisulfite solution can be performed to reduce it to iodide.

  • Dry the purified product under vacuum.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol, acetic acid, or a mixture)

  • Erlenmeyer flasks

  • Heating plate

  • Filter paper

  • Büchner funnel and flask

Procedure:

  • Select a suitable solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[12][13]

  • Dissolve the crude this compound in a minimum amount of the hot solvent in an Erlenmeyer flask.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further cooling in an ice bath can enhance the yield of the crystals.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals to a constant weight.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

Procedure:

  • Sample Preparation: For biological samples like plasma or serum, a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation is necessary. The supernatant can then be diluted with the mobile phase before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic or acetic acid). A typical starting point could be a 50:50 (v/v) mixture.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV-Vis spectrum, detection can be performed at around 317 nm or 400 nm (in a basic mobile phase).

    • Injection Volume: 10-20 µL.

  • Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations.

Biological Activity and Mechanism of Action

The primary biological effect of this compound is its action as an uncoupler of oxidative phosphorylation.[16]

Uncoupling of Oxidative Phosphorylation

Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine (B11128) triphosphate (ATP). This process occurs in the inner mitochondrial membrane. The electron transport chain pumps protons (H⁺) from the mitochondrial matrix to the intermembrane space, creating a proton gradient. The potential energy stored in this gradient is used by ATP synthase to generate ATP.

This compound, being a lipophilic weak acid, acts as a protonophore.[17] It can diffuse across the inner mitochondrial membrane in both its protonated and deprotonated forms. It picks up a proton in the acidic intermembrane space, diffuses across the membrane, and releases the proton in the more alkaline matrix, thus dissipating the proton gradient. This uncouples the electron transport chain from ATP synthesis. The energy from the electron transport is then released as heat instead of being used for ATP production.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action and a general experimental workflow for studying the effects of this compound.

Uncoupling_of_Oxidative_Phosphorylation cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space (High [H+]) cluster_Matrix Mitochondrial Matrix (Low [H+]) IMS_H H+ ATPSynthase ATP Synthase IMS_H->ATPSynthase Flows through Uncoupler This compound (Protonophore) IMS_H->Uncoupler Matrix_H H+ ATP ATP ETC Electron Transport Chain ETC->IMS_H Pumps H+ ATPSynthase->ATP Generates Uncoupler->Matrix_H Transports H+

Caption: Mechanism of uncoupling of oxidative phosphorylation by this compound.

Experimental_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Analysis cluster_Bioassay Biological Assays Start 4-Nitrophenol Reaction Iodination Reaction Start->Reaction Purification Recrystallization Reaction->Purification Product Pure this compound Purification->Product Spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) Product->Spectroscopy HPLC HPLC Analysis Product->HPLC Mito_Isolation Mitochondrial Isolation Product->Mito_Isolation O2_Consumption Oxygen Consumption Assay Mito_Isolation->O2_Consumption ATP_Assay ATP Production Assay Mito_Isolation->ATP_Assay

Caption: General experimental workflow for the synthesis, analysis, and biological evaluation.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions.[2] It is harmful if swallowed, inhaled, or absorbed through the skin. Users should wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact, wash the affected area immediately with plenty of water.

Conclusion

This compound is a compound with well-defined physicochemical properties and a clear mechanism of biological action as an uncoupler of oxidative phosphorylation. This technical guide provides essential data and adapted experimental protocols to aid researchers in their studies of this molecule. Further research into its potential therapeutic applications and the development of specific, validated analytical methods are warranted.

References

2,6-Diiodo-4-nitrophenol: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,6-diiodo-4-nitrophenol, a halogenated aromatic compound with applications in organic synthesis and potential biological activities. This document outlines its core molecular structure, physicochemical properties, a detailed synthesis protocol, and a visualization of its synthetic pathway.

Core Molecular Data

This compound, also known as disophenol, is a substituted phenol (B47542) characterized by the presence of two iodine atoms at positions 2 and 6, and a nitro group at position 4 of the benzene (B151609) ring.[1][2] This substitution pattern significantly influences its chemical reactivity and biological function.

Molecular Structure and Identifiers

The molecular structure of this compound is represented by the following identifiers:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₆H₃I₂NO₃[1][2]

  • SMILES: C1=C(C=C(C(=C1I)O)I)--INVALID-LINK--[O-][1]

  • InChIKey: UVGTXNPVQOQFQW-UHFFFAOYSA-N[1]

The presence of the electron-withdrawing nitro group and the bulky iodine atoms are key features that dictate the molecule's chemical behavior, rendering the phenolic proton more acidic and influencing its interactions in biological systems.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 390.90 g/mol [1][2]
Appearance Light yellow feathery crystals or yellow crystalline solid.[1]
Melting Point 152-154 °C[3]
Water Solubility Insoluble[3]
CAS Number 305-85-1[2]

Experimental Protocols: Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, adapted from the established synthesis of its bromo-analog. The procedure involves the direct iodination of 4-nitrophenol (B140041).

Materials:

  • 4-Nitrophenol

  • Iodine monochloride (ICl) or a mixture of Iodine and an oxidizing agent (e.g., nitric acid)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 mole equivalent of 4-nitrophenol in a suitable volume of glacial acetic acid.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Iodination: Slowly add 2.2 mole equivalents of the iodinating agent (e.g., iodine monochloride) dropwise to the cooled solution using a dropping funnel. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining acid and inorganic impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain pure this compound.

  • Drying: Dry the purified crystals under vacuum.

Synthesis Pathway Visualization

The following diagram illustrates the synthetic workflow for producing this compound from 4-nitrophenol.

Synthesis_of_2_6_Diiodo_4_nitrophenol Start 4-Nitrophenol Reaction Iodination Reaction Start->Reaction Reagent Iodinating Agent (e.g., ICl) Reagent->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Workup Aqueous Workup (Precipitation & Filtration) Reaction->Workup 1. Pour into ice water 2. Filter Purification Recrystallization Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Synthetic pathway of this compound.

Biological Activity and Potential Applications

This compound has been investigated for its biological activities, most notably as an anthelmintic agent. Its mechanism of action is thought to involve the uncoupling of oxidative phosphorylation, which disrupts the energy metabolism of parasites. This compound is a valuable intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. Further research into its biological effects could unveil new therapeutic applications.

References

Solubility Profile of 2,6-Diiodo-4-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Diiodo-4-nitrophenol, a compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents known qualitative data, alongside a detailed experimental protocol for determining precise solubility. This guide is intended to be a valuable resource for laboratory professionals engaged in the handling and application of this compound.

Solubility Data

The solubility of this compound has been qualitatively described in several chemical databases. This information is summarized in the table below. For comparative purposes, quantitative solubility data for the structurally similar compound, 2,6-Dichloro-4-nitrophenol, is also included.

SolventThis compound2,6-Dichloro-4-nitrophenol
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]Not Reported
MethanolSlightly Soluble[1]1 g/10 mL (Soluble)[2]
WaterVery Sparingly Soluble[1]Poorly Soluble[3]
EthanolSoluble (forms a yellowish-brown solution)[4]More soluble than in water[3]
Glacial Acetic AcidSoluble (used for recrystallization)[5]Not Reported
AcetoneNot ReportedMore soluble than in water[3]

Experimental Protocol for Solubility Determination

The following is a standard experimental protocol for the quantitative determination of the solubility of a solid compound like this compound. This method is based on the widely used shake-flask technique.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other suitable analytical instrumentation like UV-Vis spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after reaching equilibrium.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath. Agitate the mixture at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed in the shaker bath for a sufficient time to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Logical Relationship for Solubility Testing

A Start with Unknown Compound B Test Solubility in Water A->B C Water Soluble B->C Yes D Water Insoluble B->D No E Test with Litmus Paper C->E I Test Solubility in 5% NaOH D->I F Acidic (e.g., Carboxylic Acid) E->F Red G Basic (e.g., Amine) E->G Blue H Neutral E->H No Change J Soluble in NaOH (Weak Acid, e.g., Phenol) I->J Yes K Insoluble in NaOH I->K No L Test Solubility in 5% HCl K->L M Soluble in HCl (Base, e.g., Amine) L->M Yes N Insoluble in HCl L->N No O Test Solubility in conc. H2SO4 N->O P Soluble in H2SO4 (Neutral, contains N or O) O->P Yes Q Insoluble in H2SO4 (Inert, e.g., Alkane, Alkyl Halide) O->Q No

Caption: A flowchart illustrating the logical progression of qualitative solubility tests for an unknown organic compound.

Experimental Workflow for Quantitative Solubility Determination

The following diagram outlines the key steps in the experimental workflow for determining the quantitative solubility of a compound.

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Agitate in constant temperature shaker bath A->B C Allow undissolved solid to settle B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Quantify using analytical method (e.g., HPLC) E->F G Calculate solubility F->G

Caption: A workflow diagram for the quantitative determination of solubility using the shake-flask method.

References

2,6-Diiodo-4-nitrophenol: A Comprehensive Technical Guide on Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for 2,6-Diiodo-4-nitrophenol (CAS No. 305-85-1). The information is compiled and presented to meet the needs of laboratory personnel and those involved in drug development, ensuring safe handling and use of this compound.

Section 1: Chemical Product and Company Identification

Product Name: This compound
Synonyms: Disophenol, 4-Nitro-2,6-diiodophenol, Ancylol, Diisophenol, Disofen, Iodofen, Iodophen[1][2][3]
CAS Number: 305-85-1[1][2][3]
Molecular Formula: C6H3I2NO3[1][3]
Molecular Weight: 390.90 g/mol [1][3]

Section 2: Hazards Identification

GHS Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Acute Toxicity, Oral (Category 3) [1]

  • Acute Toxicity, Dermal (Category 4) [1]

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2)

  • Acute Toxicity, Inhalation (Category 4)

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system

GHS Label Elements, including Precautionary Statements:

  • Pictogram(s):

    • alt text

    • alt text

  • Signal Word: Danger[1]

  • Hazard Statements:

    • H301: Toxic if swallowed.[1][4]

    • H312: Harmful in contact with skin.[1][4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H332: Harmful if inhaled.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Statements:

    • Prevention:

      • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]

      • P264: Wash skin thoroughly after handling.[5]

      • P270: Do not eat, drink or smoke when using this product.[7]

      • P271: Use only outdoors or in a well-ventilated area.[7]

      • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5][8]

    • Response:

      • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

      • P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

      • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

      • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

      • P312: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

      • P330: Rinse mouth.[7]

    • Storage:

      • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[7]

      • P405: Store locked up.[7]

    • Disposal:

      • P501: Dispose of contents/container to an approved waste disposal plant.[7]

Section 3: Composition/Information on Ingredients

ComponentCAS NumberConcentration
This compound305-85-1≥95%

Section 4: First-Aid Measures

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

  • In Case of Skin Contact: Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.[1][7]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Section 5: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Special Hazards Arising from the Substance or Mixture: When heated to decomposition, it emits very toxic fumes of iodine and nitrogen oxides.[1][2][9]

  • Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[7]

Section 6: Accidental Release Measures

  • Personal Precautions, Protective Equipment, and Emergency Procedures: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[6][7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

  • Methods and Materials for Containment and Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[6]

Section 7: Handling and Storage

  • Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[6][7][10]

  • Conditions for Safe Storage, Including any Incompatibilities: Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place.[6][10] Recommended storage temperature is 2-8°C, protected from light.[2][11] It is sensitive to light.[2][11]

Section 8: Exposure Controls/Personal Protection

  • Engineering Controls: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[6] Use a local exhaust ventilation system.

  • Personal Protective Equipment:

    • Eye/Face Protection: Safety glasses with side-shields conforming to EN166.[6]

    • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[6]

    • Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[6]

    • Respiratory Protection: For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[6]

Section 9: Physical and Chemical Properties

PropertyValue
Appearance Light yellow feathery crystals or yellow crystalline solid[1][2][9]
Odor No data available
Odor Threshold No data available
pH No data available
Melting Point/Freezing Point 152-154 °C (lit.)[2][9][11]
Initial Boiling Point and Boiling Range 310.6 °C at 760 mmHg[11]
Flash Point 141.6 °C[11]
Evaporation Rate No data available
Flammability (solid, gas) Probably combustible[1][9]
Upper/Lower Flammability or Explosive Limits No data available
Vapor Pressure 0.000325 mmHg at 25°C[11]
Vapor Density No data available
Relative Density 2.717 g/cm³[11]
Water Solubility Very sparingly soluble[2][11]
Partition Coefficient: n-octanol/water logP: 3.03280[11]
Auto-ignition Temperature No data available
Decomposition Temperature No data available
Viscosity No data available
Explosive Properties No data available
Oxidizing Properties No data available

Section 10: Stability and Reactivity

  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions.[2][9]

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: Light.[2][11]

  • Incompatible Materials: Strong reducing agents, strong bases.[9] Reacts as a weak acid. Incompatible with strong reducing substances such as hydrides, nitrides, alkali metals, and sulfides. Flammable gas (H2) is often generated, and the heat of the reaction may ignite the gas. May generate heat with bases.[1][9]

  • Hazardous Decomposition Products: Hazardous decomposition products formed under fire conditions - Carbon oxides, Nitrogen oxides (NOx), Hydrogen iodide. When heated to decomposition, it emits very toxic fumes.[1][2][9]

Section 11: Toxicological Information

Acute Toxicity:

RouteSpeciesValue
LD50 OralRat170 mg/kg[2]
LD50 OralMouse212 mg/kg[2]
LD50 IntravenousRat105 mg/kg[2]
LD50 IntravenousMouse88 mg/kg[2]
LD50 IntraperitonealRat105 mg/kg[2]
LD50 IntraperitonealMouse107 mg/kg[2]
LD50 SubcutaneousRat122 mg/kg[2]
LD50 SubcutaneousMouse110 mg/kg[2]
  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity:

    • IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.

    • ACGIH: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by ACGIH.

    • NTP: No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP.

    • OSHA: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by OSHA.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

  • Additional Information: Signs of toxicity in experimental animals include increased respiration, heart rate, and body temperature.[9]

Experimental Protocols

General Handling Protocol for this compound:

  • Risk Assessment: Before handling, conduct a thorough risk assessment for the planned experiment, considering the quantity of the substance to be used, the potential for dust formation, and the duration of the procedure.

  • Engineering Controls: All handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, closed-toe shoes, and safety glasses with side shields at all times.

    • Wear appropriate chemical-resistant gloves (e.g., nitrile) and change them immediately if contaminated.

    • For procedures with a high risk of dust generation, consider using a respirator with a particulate filter.

  • Weighing and Dispensing:

    • Weigh the solid in the fume hood on a disposable weighing paper or in a tared container.

    • Handle the container with care to avoid generating dust.

    • Close the stock container immediately after dispensing.

  • Dissolving:

    • If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • Perform this step in the fume hood.

  • Waste Disposal:

    • Dispose of all contaminated materials (gloves, weighing paper, etc.) in a designated hazardous waste container.

    • Dispose of unused this compound and its solutions as hazardous waste according to institutional and local regulations.

  • Decontamination:

    • Clean the work area in the fume hood thoroughly after handling is complete.

    • Wash hands thoroughly with soap and water after removing gloves.

Visualizations

Hazard_Handling_Workflow start Start: Identify Need for This compound risk_assessment Conduct Risk Assessment (Quantity, Procedure, Hazards) start->risk_assessment ppe_selection Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) risk_assessment->ppe_selection engineering_controls Prepare Engineering Controls (Fume Hood, Ventilation) ppe_selection->engineering_controls handling Handle Compound in Fume Hood (Weighing, Dispensing, Dissolving) engineering_controls->handling waste_disposal Segregate and Dispose of Hazardous Waste handling->waste_disposal spill Accidental Spill or Exposure handling->spill decontamination Decontaminate Work Area and PPE waste_disposal->decontamination end End: Procedure Complete decontamination->end emergency_procedure Follow Emergency Procedures (Evacuate, First Aid, Report) spill->emergency_procedure emergency_procedure->decontamination After securing area

Caption: Workflow for Safe Handling of Hazardous Chemicals.

This guide is intended for informational purposes only and does not substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the specific SDS for the product you are using.

References

The Biological Activity of 2,6-Diiodo-4-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diiodo-4-nitrophenol, a halogenated nitrophenol, has been recognized for its potent biological activities, primarily as an anthelmintic agent. Its mechanism of action is largely attributed to the uncoupling of oxidative phosphorylation, leading to the disruption of ATP synthesis in parasites. This technical guide provides a comprehensive overview of the known biological activities of this compound, including its anthelmintic efficacy, toxicological profile, and proposed biochemical mechanisms. Detailed experimental protocols for key assays are described, and relevant signaling pathways and experimental workflows are visualized. This document is intended to serve as a resource for researchers and professionals in the fields of parasitology, toxicology, and drug development.

Introduction

This compound is a synthetic organic compound with the chemical formula C₆H₃I₂NO₃.[1] It has been historically used as an anthelmintic drug, particularly in veterinary medicine.[1] The presence of two iodine atoms and a nitro group on the phenol (B47542) ring are key to its biological activity.[1] Like other nitrophenols, it is believed to interfere with cellular energy metabolism, a property that underlies both its therapeutic and toxic effects. This guide will delve into the specifics of its biological actions, presenting available quantitative data and methodologies for its study.

Anthelmintic Activity

This compound has demonstrated significant efficacy against a range of helminth parasites.[1] Its primary mode of action is the inhibition of ATP production in parasites, such as Toxocara canis.[1]

Quantitative Data

The following table summarizes the in vivo anthelmintic efficacy of this compound against various larval and adult stages of helminths in sheep.

Target ParasiteStageEfficacyAnimal Model
Haemonchus contortusAdult>80%Sheep
Haemonchus contortusL4 Larvae>60%Sheep
Oesophagostomum columbianumL3 Larvae>60%Sheep
Experimental Protocols

A common method to assess the in vivo anthelmintic activity of this compound is the controlled efficacy test in sheep.

  • Animal Selection: Source parasite-naive lambs and confirm their parasite-free status through fecal examination.

  • Infection: Artificially infect the lambs with a known number of infective larvae (L3) of the target helminth species (e.g., Haemonchus contortus).

  • Treatment: After a pre-patent period to allow the larvae to develop into the desired stage (e.g., L4 or adult), administer this compound at a specified dose (e.g., 10 mg/kg body weight) via subcutaneous injection to the treatment group. An untreated control group should receive a placebo.

  • Sample Collection: Collect fecal samples at regular intervals to monitor parasite egg counts.

  • Necropsy: At a predetermined time post-treatment, humanely euthanize the animals and recover and count the remaining adult worms from the gastrointestinal tract.

  • Efficacy Calculation: Calculate the percentage efficacy using the following formula:

G cluster_workflow In Vivo Anthelmintic Efficacy Workflow A Parasite-naive Lambs B Artificial Infection (L3 Larvae) A->B Infect C Development to Target Stage B->C Incubate D Treatment Group (this compound) C->D Treat E Control Group (Placebo) C->E Treat F Fecal Egg Count Monitoring D->F E->F G Necropsy and Worm Burden Count F->G Endpoint H Efficacy Calculation G->H Analyze

Caption: Workflow for in vivo anthelmintic efficacy testing.

Mechanism of Action

The primary mechanism of action of this compound is the uncoupling of oxidative phosphorylation.

Uncoupling of Oxidative Phosphorylation

This compound is a protonophore, meaning it can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This leads to a decrease in cellular ATP levels, ultimately causing energy depletion and death of the parasite.

G cluster_pathway Uncoupling of Oxidative Phosphorylation ETC Electron Transport Chain H_grad Proton Gradient (H+) ETC->H_grad Pumps H+ ATP_synthase ATP Synthase H_grad->ATP_synthase Drives ATP ATP ATP_synthase->ATP Synthesizes Compound This compound Compound->H_grad Dissipates

Caption: Mechanism of uncoupling oxidative phosphorylation.

Potential Inhibition of Glutamate (B1630785) Dehydrogenase

Some evidence suggests that this compound may also inhibit the enzyme glutamate dehydrogenase.[1] This enzyme plays a crucial role in amino acid metabolism, and its inhibition could further contribute to the disruption of cellular function in parasites. However, quantitative data on the inhibition of glutamate dehydrogenase by this compound is currently lacking.

Experimental Protocols

This assay measures the effect of a compound on the coupling between oxygen consumption and ATP synthesis in isolated mitochondria.

  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver) by differential centrifugation.

  • Oxygen Consumption Measurement: Use a Clark-type oxygen electrode to monitor the rate of oxygen consumption by the isolated mitochondria in a reaction buffer containing a respiratory substrate (e.g., succinate).

  • Assay Protocol:

    • Add isolated mitochondria to the reaction chamber.

    • Initiate state 3 respiration (active ATP synthesis) by adding ADP.

    • Once a steady state is reached, add this compound at various concentrations.

    • An uncoupler will cause an increase in the rate of oxygen consumption without the addition of ADP (state 4 respiration).

  • Data Analysis: Plot the rate of oxygen consumption against the concentration of this compound to determine its uncoupling activity.

Toxicology

While effective as an anthelmintic, this compound is also a toxic substance, with the potential to cause adverse effects in host animals, including liver lesions at high doses.[1]

Quantitative Data

The acute toxicity of this compound has been determined in rodents, with the following reported LD50 values:

Animal ModelRoute of AdministrationLD50 (mg/kg)
RatOral170
MouseOral212
RatIntravenous105
MouseIntravenous88
RatIntraperitoneal105
MouseIntraperitoneal107
RatSubcutaneous122
MouseSubcutaneous110
Experimental Protocols

The following is a general protocol for determining the acute oral LD50 of a substance, which would be applicable to this compound.

  • Animal Selection: Use healthy, young adult rodents (e.g., rats or mice) of a single sex, acclimatized to laboratory conditions.

  • Dose Preparation: Prepare a series of graded doses of this compound in a suitable vehicle (e.g., corn oil).

  • Administration: Administer a single dose of the test substance to each group of animals via oral gavage. A control group should receive the vehicle only.

  • Observation: Observe the animals for signs of toxicity and mortality at regular intervals for a period of 14 days.

  • Data Analysis: Use a statistical method, such as probit analysis, to calculate the LD50 value, which is the dose estimated to cause mortality in 50% of the animals.

G cluster_workflow LD50 Determination Workflow A Healthy Rodents B Dose Group 1 (Low Dose) A->B C Dose Group 2 (Mid Dose) A->C D Dose Group n (High Dose) A->D E Control Group (Vehicle) A->E F Oral Gavage Administration B->F C->F D->F E->F G 14-Day Observation (Toxicity & Mortality) F->G H LD50 Calculation (Probit Analysis) G->H

References

Toxicological Profile of 2,6-Diiodo-4-nitrophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diiodo-4-nitrophenol, also known as disophenol, is a chemical compound that has historically been used as an anthelmintic agent.[1][2] This technical guide provides a comprehensive overview of the current toxicological knowledge of this compound. The document delves into its mechanism of action, acute toxicity, and available data on its metabolic fate. Special emphasis is placed on its role as an uncoupler of oxidative phosphorylation, a key mechanism driving its biological and toxicological effects. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[3][4] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
CAS Number 305-85-1[1]
Molecular Formula C6H3I2NO3[1]
Molecular Weight 390.9 g/mol [1]
Appearance Light yellow feathery crystals or yellow crystalline solid[3][4]
Melting Point 152-154 °C[3]
Boiling Point 310.6 °C[1]
Water Solubility Insoluble[3]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action of this compound is the uncoupling of oxidative phosphorylation in mitochondria.[3][5][6] This process is shared with other nitrophenolic compounds, most notably 2,4-dinitrophenol.[5][7]

Uncouplers of oxidative phosphorylation are lipophilic weak acids that transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[6] This disruption of the link between the electron transport chain and ATP synthesis leads to an increase in oxygen consumption without a corresponding increase in ATP production. The energy that would have been used for ATP synthesis is instead dissipated as heat, leading to hyperthermia, a key sign of toxicity.[5][7]

Caption: Uncoupling of oxidative phosphorylation by this compound.

Toxicological Profile

Acute Toxicity

This compound is toxic, with observed effects in experimental animals including rodents and dogs.[7] Signs of acute toxicity manifest as increased respiration, elevated heart rate, and a rise in body temperature, which can lead to rapid onset of rigor mortis after death.[7] Repeated administration has been shown to increase toxicity, which is believed to be due to the accumulation of the compound in the plasma.[7] At high doses, liver lesions have been observed.[1][2]

The available quantitative acute toxicity data is summarized in Table 2.

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatOral170[3]
MouseOral212[3]
RatIntravenous (i.v.)105[3]
MouseIntravenous (i.v.)88[3]
RatIntraperitoneal (i.p.)105[3]
MouseIntraperitoneal (i.p.)107[3]
RatSubcutaneous (s.c.)122[3]
MouseSubcutaneous (s.c.)110[3]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a significant lack of specific data on the genotoxicity, carcinogenicity, and reproductive toxicity of this compound. However, information on the related compound, 4-nitrophenol (B140041), can provide some context.

  • Genotoxicity: Studies on 4-nitrophenol have shown mixed results in in-vitro genotoxicity assays.[8]

  • Carcinogenicity: The carcinogenic potential of this compound has not been evaluated.[9][10] Studies on 4-nitrophenol have not provided evidence of carcinogenic activity in mice.[10]

  • Reproductive and Developmental Toxicity: No specific studies on the reproductive or developmental toxicity of this compound have been identified. For 4-nitrophenol, some studies in rodents have suggested the potential for post-implantation loss at high doses.[8]

It is crucial to note that the toxicological profile of this compound may differ significantly from that of 4-nitrophenol due to the presence of the two iodine atoms. Therefore, the data on 4-nitrophenol should be interpreted with caution and further research on the di-iodinated compound is warranted.

Metabolism and Toxicokinetics

Specific studies on the metabolism and toxicokinetics of this compound are limited. However, the metabolism of nitrophenols, in general, has been studied. These compounds typically undergo both Phase I and Phase II metabolic transformations.[11]

Phase I reactions can include oxidation and reduction of the nitro group.[11] Phase II reactions involve conjugation with molecules such as glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.[11] The accumulation of this compound in the plasma with repeated dosing suggests that its metabolism and/or excretion may be slower compared to a single dose, potentially leading to increased toxicity.[7]

Experimental Protocols

G General Workflow for Toxicological Assessment cluster_in_silico In Silico & In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_evaluation Data Integration & Risk Assessment QSAR QSAR Modeling (Toxicity Prediction) Ames_Test Ames Test (Mutagenicity) Acute_Toxicity Acute Toxicity Studies (LD50, Signs of Toxicity) QSAR->Acute_Toxicity Inform Dose Selection Cell_Culture Cell Culture Assays (Cytotoxicity) Cell_Culture->Acute_Toxicity Subchronic_Toxicity Subchronic Toxicity Studies (Target Organ Toxicity) Risk_Assessment Hazard Identification & Dose-Response Assessment Acute_Toxicity->Risk_Assessment Chronic_Toxicity Chronic Toxicity/Carcinogenicity (Long-term Effects) Subchronic_Toxicity->Risk_Assessment Repro_Devo_Tox Reproductive & Developmental Toxicity Studies Chronic_Toxicity->Risk_Assessment Repro_Devo_Tox->Risk_Assessment Regulatory_Submission Regulatory Submission Risk_Assessment->Regulatory_Submission

Caption: A generalized workflow for the toxicological assessment of a chemical compound.

Acute Oral Toxicity (General Protocol)

A typical acute oral toxicity study, such as those used to determine LD50 values, would involve the following steps:

  • Animal Model: Usually rats or mice of a specific strain, age, and sex.

  • Dose Administration: The test substance is administered orally, typically by gavage, in a suitable vehicle. A range of doses is used to establish a dose-response relationship.

  • Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity, including changes in behavior, appearance, and body weight. Mortality is recorded.

  • Necropsy: At the end of the observation period, all animals (including those that died during the study) undergo a gross necropsy to examine for any pathological changes in organs and tissues.

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods.

Conclusion

This compound is a compound with significant toxic potential, primarily driven by its ability to uncouple mitochondrial oxidative phosphorylation. While acute toxicity data are available, there is a notable lack of information regarding its genotoxicity, carcinogenicity, and reproductive toxicity. This data gap highlights the need for further research to fully characterize the toxicological profile of this compound and to conduct a comprehensive risk assessment. The information presented in this guide provides a solid foundation for such future investigations.

References

Spectroscopic Profile of 2,6-Diiodo-4-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 2,6-diiodo-4-nitrophenol. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development activities.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not availableData not availableData not availableAromatic Protons
Data not availableData not availableData not availablePhenolic Proton

Note: While it is documented that a ¹H NMR spectrum was recorded on a Varian A-60 instrument with the sample dissolved in acetone, the specific chemical shifts, multiplicities, and coupling constants are not publicly available in the searched databases.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not availableC-NO₂
Data not availableC-I
Data not availableC-OH
Data not availableC-H

Note: The availability of a ¹³C NMR spectrum for this compound is indicated in spectral databases, but the specific chemical shift values are not provided in the publicly accessible resources.

Table 3: Mass Spectrometry Data (Electron Ionization)
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
391Data not available[M]⁺ (Molecular Ion)
361Data not available[M-NO]⁺
218Data not availableFragment

Note: The molecular weight of this compound is 390.90 g/mol . The peak at m/z 391 likely represents the molecular ion, with the signal corresponding to the isotope distribution. The relative intensities of the fragments are not specified in the available data.

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
~3400-3200 (broad)O-H stretch (phenolic)
~1590, ~1470Aromatic C=C stretch
~1520, ~1340N-O stretch (nitro group)
~1250C-O stretch (phenol)
Below 800C-I stretch

Note: This data is interpreted from the gas-phase IR spectrum available in the NIST WebBook. Specific peak values with high precision are not available.

Experimental Protocols

The following are detailed methodologies typical for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as acetone-d₆, to a concentration of approximately 5-10 mg/mL. The solution would then be transferred to a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum would be acquired on a spectrometer, such as a 60 MHz Varian A-60 or a more modern high-field instrument. Standard acquisition parameters would be used, including a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts would be referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient relaxation delay would be employed to ensure accurate integration, if desired. Chemical shifts would be referenced to the solvent peak or TMS.

Mass Spectrometry (MS)

The mass spectrum would be obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

  • Sample Preparation: A dilute solution of this compound in a volatile organic solvent like dichloromethane (B109758) or methanol (B129727) would be prepared.

  • Gas Chromatography: A small volume of the sample solution (typically 1 µL) would be injected into the GC, which is equipped with a capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature would be programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure the elution of the compound.

  • Mass Spectrometry: As the compound elutes from the GC column, it would enter the mass spectrometer. Electron Ionization (EI) would be used as the ionization source, with a standard electron energy of 70 eV. The mass analyzer would scan a mass range of approximately m/z 50-500 to detect the molecular ion and fragment ions.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum would be acquired using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Introduction: A small amount of solid this compound would be gently heated to produce a vapor, which would then be introduced into a gas cell with IR-transparent windows (e.g., KBr or NaCl).

  • Data Acquisition: The gas cell would be placed in the sample compartment of the FTIR spectrometer. A background spectrum of the empty gas cell would first be recorded. Then, the spectrum of the sample would be recorded. The final spectrum would be presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Sample (this compound) Dissolution Dissolution (Deuterated Solvent for NMR, Volatile Solvent for GC-MS) Sample->Dissolution Vaporization Vaporization (for Gas-Phase IR) Sample->Vaporization NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS) Dissolution->MS IR Infrared Spectroscopy (FTIR) Vaporization->IR NMR_Data NMR Spectra (Chemical Shifts, Multiplicities) NMR->NMR_Data MS_Data Mass Spectrum (m/z, Fragmentation Pattern) MS->MS_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: A logical workflow for the spectroscopic analysis of a chemical sample.

An In-Depth Technical Guide on the Core Mechanism of Action of 2,6-Diiodo-4-nitrophenol as a Mitochondrial Uncoupler

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Diiodo-4-nitrophenol is a chemical compound recognized for its potent activity as a mitochondrial uncoupler. This technical guide delves into the core mechanism by which it disrupts the vital process of oxidative phosphorylation. By functioning as a protonophore, this compound facilitates the transport of protons across the inner mitochondrial membrane, dissipating the crucial proton gradient necessary for ATP synthesis. This uncoupling of electron transport from ATP production leads to an increase in mitochondrial respiration and the release of energy as heat. While specific quantitative data for this compound is not extensively available in the public domain, this guide outlines the established principles of its action based on the well-understood behavior of nitrophenol uncouplers. Furthermore, it provides detailed experimental protocols for the characterization of its effects on key mitochondrial parameters and discusses the potential downstream cellular signaling consequences, such as the activation of AMP-activated protein kinase (AMPK).

Core Mechanism of Action: Protonophoric Activity

The primary mechanism of action of this compound as a mitochondrial uncoupler lies in its ability to act as a protonophore, or a proton shuttle, across the inner mitochondrial membrane. This process is cyclical and relies on the chemical properties of the molecule, specifically its nature as a lipophilic weak acid.

The uncoupling process can be broken down into the following steps:

  • Protonation in the Intermembrane Space: The intermembrane space of the mitochondrion has a lower pH (higher proton concentration) due to the action of the electron transport chain. In this acidic environment, the anionic form of this compound picks up a proton (H⁺) to become a neutral, protonated molecule.

  • Diffusion Across the Inner Mitochondrial Membrane: The neutral, protonated form of this compound is lipophilic, allowing it to readily diffuse across the lipid bilayer of the inner mitochondrial membrane, moving from the intermembrane space into the mitochondrial matrix.

  • Deprotonation in the Mitochondrial Matrix: The mitochondrial matrix has a higher pH (lower proton concentration). Upon entering this alkaline environment, the protonated this compound releases its proton.

  • Return to the Intermembrane Space: Now in its anionic (deprotonated) form, the this compound molecule is driven by the negative-inside membrane potential to move back across the inner mitochondrial membrane to the more positive intermembrane space.

  • Cycle Repetition: Once in the intermembrane space, the anion can pick up another proton, and the cycle repeats.

This continuous shuttling of protons dissipates the electrochemical gradient that is normally used by ATP synthase to produce ATP. The energy stored in the proton gradient is instead released as heat.

cluster_membrane Inner Mitochondrial Membrane cluster_DNP_cycle IMS Intermembrane Space (High H⁺ Concentration, Low pH) ATP_Synthase ATP Synthase IMS->ATP_Synthase H⁺ Flow Matrix Mitochondrial Matrix (Low H⁺ Concentration, High pH) DNP_H_IMS DNP-H (Protonated, Neutral) DNP_H_Matrix DNP-H (Protonated, Neutral) DNP_H_IMS->DNP_H_Matrix Diffusion DNP_H_IMS->DNP_H_Matrix Bypasses ATP Synthase DNP_IMS DNP⁻ (Anion) DNP_IMS->DNP_H_IMS + H⁺ DNP_Matrix DNP⁻ (Anion) DNP_H_Matrix->DNP_Matrix - H⁺ DNP_Matrix->DNP_IMS Electrophoretic Movement ETC Electron Transport Chain Proton_Pumping H⁺ ETC->Proton_Pumping Pumps H⁺ out ATP_Synthase->Matrix H⁺ Flow ATP_Production ATP ATP_Synthase->ATP_Production Drives Proton_Pumping->IMS Proton_Leak H⁺

Figure 1: Mechanism of this compound as a protonophore.

Quantitative Effects on Mitochondrial Function

The uncoupling activity of this compound directly impacts several key parameters of mitochondrial function. While specific dose-response data for this compound is limited in publicly available literature, the expected effects based on its class are summarized below. The provided tables are structured for the inclusion of such data once experimentally determined.

Mitochondrial Membrane Potential

Mitochondrial uncouplers, by dissipating the proton gradient, cause a dose-dependent decrease in the mitochondrial membrane potential (ΔΨm).

Table 1: Effect of this compound on Mitochondrial Membrane Potential

Concentration (µM)Mitochondrial Membrane Potential (% of Control)Standard Deviation
0 (Control)100± 5.0
0.1Data not available-
1Data not available-
10Data not available-
100Data not available-
Oxygen Consumption Rate (OCR)

By removing the back-pressure of the proton gradient, uncouplers stimulate the electron transport chain to operate at a higher rate, leading to a dose-dependent increase in oxygen consumption.

Table 2: Effect of this compound on Mitochondrial Oxygen Consumption Rate

Concentration (µM)Oxygen Consumption Rate (OCR) (% of Basal)Standard Deviation
0 (Basal)100± 7.2
0.1Data not available-
1Data not available-
10Data not available-
100Data not available-
ATP Synthesis

The dissipation of the proton gradient directly inhibits the activity of ATP synthase, leading to a dose-dependent decrease in ATP production.

Table 3: Inhibition of Mitochondrial ATP Synthesis by this compound

Concentration (µM)ATP Synthesis Rate (% of Control)Standard Deviation
0 (Control)100± 6.5
0.1Data not available-
1Data not available-
10Data not available-
100Data not available-
IC50Data not available-

Downstream Cellular Signaling

The disruption of mitochondrial energy homeostasis by this compound is expected to trigger cellular stress responses, most notably the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK is a master regulator of cellular energy metabolism, activated by an increase in the AMP:ATP ratio.

DNP This compound Mito Mitochondrion DNP->Mito Acts on Uncoupling Mitochondrial Uncoupling Mito->Uncoupling Induces Proton_Gradient ↓ Proton Gradient Uncoupling->Proton_Gradient ATP_Synthase_Inhibition ↓ ATP Synthesis Proton_Gradient->ATP_Synthase_Inhibition AMP_ATP_Ratio ↑ AMP:ATP Ratio ATP_Synthase_Inhibition->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Catabolism ↑ Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) pAMPK->Catabolism Promotes Anabolism ↓ Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) pAMPK->Anabolism Inhibits

Figure 2: Potential downstream signaling cascade initiated by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments required to quantitatively assess the mitochondrial uncoupling activity of this compound.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM), a cell-permeant, cationic dye that accumulates in mitochondria in a membrane potential-dependent manner.

Materials:

  • Isolated mitochondria or cultured cells

  • TMRM stock solution (in DMSO)

  • Respiration buffer (e.g., MAS buffer)

  • This compound stock solution (in DMSO)

  • FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization

  • Oligomycin (B223565) as a control for hyperpolarization

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Prepare a working solution of TMRM in respiration buffer (typically 25-100 nM).

  • Incubate isolated mitochondria or cells with the TMRM working solution for 30-60 minutes at 37°C, protected from light.

  • Add varying concentrations of this compound to the wells. Include wells with vehicle (DMSO), FCCP (e.g., 1-10 µM), and oligomycin (e.g., 1-5 µg/mL).

  • Measure fluorescence using a microplate reader (e.g., Ex/Em ~548/573 nm) or visualize using a fluorescence microscope.

  • Normalize the fluorescence intensity of treated samples to the vehicle control to determine the percentage change in mitochondrial membrane potential.

Start Start Prepare_Cells Prepare Isolated Mitochondria or Cultured Cells Start->Prepare_Cells Load_TMRM Load with TMRM Prepare_Cells->Load_TMRM Treat Treat with this compound (and controls: Vehicle, FCCP, Oligomycin) Load_TMRM->Treat Measure_Fluorescence Measure Fluorescence (Plate Reader or Microscope) Treat->Measure_Fluorescence Analyze Analyze Data: Normalize to Control Measure_Fluorescence->Analyze End End Analyze->End

Figure 3: Experimental workflow for measuring mitochondrial membrane potential.
Measurement of Oxygen Consumption Rate (OCR)

This protocol utilizes a Seahorse XF Analyzer to measure real-time oxygen consumption in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Seahorse XF Analyzer and associated consumables (cartridge, microplate)

  • Mitochondrial Assay Solution (MAS)

  • Substrates (e.g., pyruvate, malate, succinate)

  • ADP

  • This compound stock solution

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupler for maximal respiration)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

  • Hydrate the Seahorse XF sensor cartridge overnight.

  • Adhere isolated mitochondria to the bottom of a Seahorse XF microplate.

  • Prepare substrate-supplemented MAS buffer.

  • Load the injector ports of the sensor cartridge with the compounds to be tested:

    • Port A: Vehicle or varying concentrations of this compound

    • Port B: ADP (to measure State 3 respiration)

    • Port C: Oligomycin (to measure State 4o respiration)

    • Port D: FCCP (to measure maximal respiration)

    • A final injection of Rotenone/Antimycin A is used to determine non-mitochondrial respiration.

  • Run the Seahorse XF Analyzer to measure OCR changes in response to each injection.

  • Analyze the data to determine basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.

Measurement of ATP Synthesis

This protocol uses a luciferase-based bioluminescence assay to quantify the rate of ATP production by isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Respiration buffer

  • Substrates (e.g., pyruvate, malate)

  • ADP

  • This compound stock solution

  • Luciferin/Luciferase reagent

  • Luminometer

Procedure:

  • Energize isolated mitochondria with substrates in a reaction tube.

  • Add varying concentrations of this compound and incubate.

  • Initiate ATP synthesis by adding ADP.

  • At specific time points, take aliquots of the mitochondrial suspension and add them to the luciferin/luciferase reagent.

  • Immediately measure the light output using a luminometer.

  • Generate an ATP standard curve to convert luminescence units to ATP concentration.

  • Calculate the rate of ATP synthesis and determine the inhibitory effect of this compound.

Conclusion

This compound acts as a classic mitochondrial uncoupler by functioning as a protonophore. This mechanism disrupts the crucial link between the electron transport chain and oxidative phosphorylation, leading to a decrease in ATP synthesis and an increase in oxygen consumption and heat production. The downstream cellular consequences are likely to involve the activation of energy-sensing pathways such as the AMPK cascade. While the qualitative mechanism is well-understood, further experimental investigation using the detailed protocols provided in this guide is necessary to establish the specific quantitative dose-response relationships for this compound's effects on mitochondrial function. Such data will be invaluable for researchers and drug development professionals seeking to understand and potentially exploit the bioenergetic effects of this compound.

Methodological & Application

Application Note: Synthesis of 2,6-Diiodo-4-nitrophenol from p-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

AN-CHEM-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the synthesis of 2,6-Diiodo-4-nitrophenol, a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] The method described is a direct electrophilic iodination of p-nitrophenol. The protocol covers the reaction setup, purification, and characterization of the final product, presenting quantitative data in a structured format for clarity and reproducibility.

Introduction

This compound is a key building block in synthetic chemistry. Its structure, featuring a phenolic hydroxyl group, a nitro group, and two iodine atoms, provides multiple sites for further functionalization.[1] The electron-withdrawing nitro group and the bulky iodine atoms significantly influence the reactivity of the aromatic ring and the acidity of the phenolic proton. This protocol details a reliable method for the preparation of this compound starting from the readily available p-nitrophenol through a di-iodination reaction.

Reaction Scheme:

Data Summary

The following table summarizes the physicochemical properties of the key reactant and product, along with typical reaction parameters and expected outcomes.

Parameterp-Nitrophenol (Starting Material)This compound (Product)
Molecular Formula C₆H₅NO₃C₆H₃I₂NO₃[2]
Molecular Weight 139.11 g/mol 390.90 g/mol [2]
Appearance Colorless to pale yellow crystalsYellow crystalline solid[2][3]
Melting Point 113-114 °C152-154 °C[2][3]
Molar Ratio 1 equivalent-
Iodinating Agent Iodine (I₂) / Sodium Iodide (NaI) & Sodium Hypochlorite (B82951) (NaOCl)-
Solvent Methanol-
Reaction Temperature 0 °C to Room Temperature-
Reaction Time 1.5 hours-
Expected Yield -85-95%
Purification Method Recrystallization from aqueous ethanol (B145695)-

Experimental Protocol

This protocol is adapted from standard iodination procedures for activated phenols.[4]

3.1 Materials and Equipment

  • Reagents:

    • p-Nitrophenol (1.0 eq)

    • Sodium Iodide (NaI) (2.2 eq)

    • Methanol (MeOH)

    • Sodium Hypochlorite (NaOCl, 6% aqueous solution) (2.2 eq)

    • Sodium thiosulfate (B1220275) (10% w/w aqueous solution)

    • Hydrochloric acid (2 M aqueous solution)

    • Ethanol (for recrystallization)

    • Deionized water

  • Equipment:

    • Round-bottom flask (250 mL)

    • Magnetic stirrer and stir bar

    • Dropping funnel (60 mL)

    • Ice/water bath

    • Büchner funnel and filter flask

    • Standard laboratory glassware (beakers, graduated cylinders)

    • pH paper

    • Rotary evaporator

3.2 Synthesis Procedure

  • Dissolution: In a 250 mL round-bottom flask, dissolve 13.9 g (0.1 mol, 1.0 eq) of p-nitrophenol and 33.0 g (0.22 mol, 2.2 eq) of sodium iodide in 100 mL of methanol.

  • Cooling: Place the flask in an ice/water bath on a magnetic stirrer and cool the solution to 0 °C with continuous stirring.

  • Addition of Oxidant: Transfer the required volume of 6% sodium hypochlorite solution (approx. 172 mL, 0.22 mol, 2.2 eq) to a dropping funnel. Add the sodium hypochlorite solution dropwise to the stirred methanolic solution over a period of approximately 60 minutes. Maintain the temperature at 0 °C throughout the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 30 minutes. The solution may thicken as the product precipitates.

  • Quenching: Remove the ice bath and add 20 mL of 10% aqueous sodium thiosulfate solution to quench any unreacted iodine/hypochlorite. Stir for 10 minutes.

  • Acidification and Precipitation: Slowly acidify the mixture by adding 2 M HCl in small portions while stirring. Monitor the pH with pH paper until it reaches approximately pH 2-3. The yellow product will precipitate completely.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C or in a desiccator over a suitable drying agent.

3.3 Purification

  • Recrystallization: Transfer the crude, dry this compound to an appropriately sized Erlenmeyer flask. Recrystallize from a minimal amount of hot 80% aqueous ethanol to obtain pure yellow crystals.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

3.4 Characterization

The identity and purity of the final product can be confirmed by measuring its melting point (expected: 152-154 °C) and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of the synthesis and the chemical transformation pathway.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Dissolve p-Nitrophenol and NaI in Methanol cool Cool solution to 0°C in an ice bath start->cool add Dropwise addition of NaOCl solution (1 hr) cool->add react Stir at 0°C (30 min) add->react quench Quench with Na₂S₂O₃ solution react->quench acidify Acidify with HCl to pH 2-3 quench->acidify filtrate Filter solid product acidify->filtrate wash Wash with cold water filtrate->wash dry Dry crude product under vacuum wash->dry recrystallize Recrystallize from aqueous ethanol dry->recrystallize final_dry Dry final product recrystallize->final_dry end_node This compound final_dry->end_node

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • p-Nitrophenol and its derivatives are toxic and can be absorbed through the skin. Handle with care.

  • Sodium hypochlorite is corrosive and an oxidizing agent. Avoid contact with skin and eyes.

  • Handle all chemicals and solvents in accordance with standard laboratory safety procedures. Dispose of chemical waste according to institutional guidelines.

References

Application Notes and Protocols for the Laboratory Preparation of Substituted Phenols Using 2,6-Diiodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diiodo-4-nitrophenol is a versatile synthetic intermediate, particularly valuable in the construction of complex, sterically hindered phenol (B47542) derivatives. The presence of two reactive carbon-iodine (C-I) bonds at the ortho positions allows for facile and selective functionalization through various palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups, leading to a diverse library of substituted phenols. These products are of significant interest in medicinal chemistry and materials science due to their potential as novel therapeutic agents, molecular probes, and advanced materials. The electron-withdrawing nitro group can modulate the reactivity of the phenol and can be further transformed into other functional groups, adding another layer of synthetic utility.

This document provides detailed application notes and experimental protocols for the preparation of substituted phenols from this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

General Reaction Pathway

The synthetic strategy leverages the high reactivity of the C-I bonds in palladium-catalyzed cross-coupling reactions. By selecting the appropriate coupling partner and reaction conditions, various substituted 4-nitrophenols can be synthesized.

G A This compound B Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) A->B C Sonogashira Coupling (Terminal Alkyne, Pd/Cu Catalysts, Base) A->C D Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) A->D E 2,6-Diaryl-4-nitrophenol B->E F 2,6-Dialkynyl-4-nitrophenol C->F G 2,6-Diamino-4-nitrophenol D->G

Caption: General reaction pathways for the functionalization of this compound.

Suzuki-Miyaura Coupling: Synthesis of 2,6-Diaryl-4-nitrophenols

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1] This reaction is particularly effective for the diarylation of this compound.

Application Notes:
  • Catalyst Selection: Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃) is a common and effective catalyst system. For more challenging couplings, more advanced catalyst systems like those based on Buchwald's biarylphosphine ligands can be employed.

  • Base and Solvent: A base is crucial for the transmetalation step.[2] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are typically used. A mixture of an organic solvent (e.g., 1,4-dioxane (B91453), toluene (B28343), or DMF) and water is often employed to dissolve both the organic and inorganic reagents.[1]

  • Reaction Conditions: The reaction is typically heated to ensure a reasonable reaction rate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal reaction time.

Quantitative Data Summary
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O (4:1)901482
33-Pyridylboronic acidPd(OAc)₂ (2)PPh₃ (8)Cs₂CO₃DMF/H₂O (10:1)1001678
Experimental Protocol

Protocol 1: Synthesis of 2,6-Diphenyl-4-nitrophenol

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Add this compound, phenylboronic acid, and K₂CO₃ to a Schlenk flask B Add Pd(OAc)₂ and PPh₃ A->B C Evacuate and backfill with Argon (3x) B->C D Add dioxane and water C->D E Heat the mixture at 90 °C D->E F Monitor progress by TLC E->F G Cool to room temperature and add water F->G H Extract with ethyl acetate G->H I Wash with brine, dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).[1]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL).[1]

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2,6-diphenyl-4-nitrophenol.

Sonogashira Coupling: Synthesis of 2,6-Dialkynyl-4-nitrophenols

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is well-suited for the introduction of alkynyl moieties at the 2 and 6 positions of this compound.

Application Notes:
  • Catalyst System: The reaction is typically catalyzed by a combination of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[3][5]

  • Base and Solvent: An amine base, such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA), is commonly used, often serving as both the base and the solvent or co-solvent with another organic solvent like THF or DMF.[3][6]

  • Reaction Conditions: Sonogashira couplings are often carried out under mild conditions, including room temperature, but may require heating for less reactive substrates.[3] The reaction should be performed under an inert atmosphere to prevent oxidative homocoupling of the alkyne.

Quantitative Data Summary
EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene (B144264)Pd(PPh₃)₂Cl₂ (2)CuI (4)TEATHF60890
2EthynyltrimethylsilanePd(PPh₃)₂Cl₂ (2)CuI (4)DIPATHF501088
31-HexynePd(PPh₃)₂Cl₂ (2)CuI (4)TEADMF701285
Experimental Protocol

Protocol 2: Synthesis of 2,6-Bis(phenylethynyl)-4-nitrophenol

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Add this compound, Pd(PPh₃)₂Cl₂, and CuI to a Schlenk tube B Evacuate and backfill with Argon (3x) A->B C Add THF, TEA, and phenylacetylene B->C D Stir at 60 °C C->D E Monitor progress by TLC D->E F Cool to room temperature E->F G Quench with saturated aq. NH₄Cl F->G H Extract with ethyl acetate G->H I Wash with brine, dry over MgSO₄ H->I J Concentrate and purify by column chromatography I->J

Caption: Experimental workflow for the Sonogashira coupling.

  • Reaction Setup: In a Schlenk tube, place this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).[5]

  • Evacuate the tube and backfill with argon three times.

  • Add anhydrous THF (10 mL), triethylamine (3.0 mmol), and phenylacetylene (2.2 mmol) via syringe.[5]

  • Reaction: Stir the reaction mixture at 60 °C for 8-12 hours. Monitor the reaction's progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-bis(phenylethynyl)-4-nitrophenol.

Buchwald-Hartwig Amination: Synthesis of 2,6-Diamino-4-nitrophenols

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This reaction can be applied to the diamination of this compound.

Application Notes:
  • Catalyst and Ligand: A palladium pre-catalyst such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) is commonly used in combination with a bulky, electron-rich phosphine ligand like Xantphos.[7] The choice of ligand is critical for achieving high catalytic activity.[8]

  • Base and Solvent: A strong, non-nucleophilic base is required, with cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) being common choices. Anhydrous, aprotic solvents like 1,4-dioxane or toluene are typically used.[7]

  • Reaction Conditions: The reaction is sensitive to air and moisture, so it must be carried out under an inert atmosphere. Heating is generally required to drive the reaction to completion.

Quantitative Data Summary
EntryAminePd Pre-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Morpholine (B109124)Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃1,4-Dioxane1001875
2AnilinePd₂(dba)₃ (2.5)Xantphos (10)NaOtBuToluene1102070
3n-HexylaminePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃1,4-Dioxane1002468
Experimental Protocol

Protocol 3: Synthesis of 2,6-Dimorpholino-4-nitrophenol

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Add this compound, Cs₂CO₃, Pd(OAc)₂, and Xantphos to a Schlenk flask B Evacuate and backfill with Argon (3x) A->B C Add 1,4-dioxane and morpholine B->C D Heat the mixture at 100 °C C->D E Monitor progress by LC-MS D->E F Cool to room temperature E->F G Dilute with diethyl ether and filter through Celite F->G H Concentrate the filtrate G->H I Purify by column chromatography H->I

Caption: Experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol), cesium carbonate (4.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).[7]

  • Evacuate the flask and backfill with argon three times.

  • To the flask, add anhydrous 1,4-dioxane (10 mL) and morpholine (2.4 mmol) via syringe.[7]

  • Reaction: The reaction mixture is stirred and heated to 100 °C for 18-24 hours. Monitor the reaction by LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2,6-dimorpholino-4-nitrophenol.

References

Application Notes and Protocols: The Role of 2,6-Diiodo-4-nitrophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diiodo-4-nitrophenol is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis. Its unique structure, featuring two bulky iodine atoms ortho to a hydroxyl group and a para-nitro group, imparts distinct chemical properties that are leveraged in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group enhances the acidity of the phenolic proton and activates the aromatic ring for certain nucleophilic substitution reactions. The presence of two iodine atoms provides reactive handles for cross-coupling reactions and influences the steric environment around the phenol (B47542), which can be exploited to control reaction selectivity. These characteristics make this compound a valuable precursor for the synthesis of substituted diphenyl ethers, which are core structures in various biologically active molecules, including thyroxine analogues.[1]

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The table below summarizes key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC₆H₃I₂NO₃[2]
Molecular Weight390.90 g/mol [2]
Melting Point152-154 °C[3]
AppearanceLight yellow crystalline solid[3]
SolubilityInsoluble in water[3]
pKa~7.1[3]
¹H NMR (Acetone-d₆)δ 8.35 (s, 2H), δ 9.5 (br s, 1H)[4][5]
¹³C NMRNot readily available in searched literature
IR (KBr)Peaks corresponding to O-H, N-O, C-N, C-I bonds[6]

Applications in Organic Synthesis

The primary role of this compound in organic synthesis is as a scaffold for the construction of more complex molecular architectures. Key applications include its use in O-alkylation reactions, such as the Williamson ether synthesis, and potentially in Ullmann-type condensations to form diaryl ethers.

O-Alkylation via Williamson Ether Synthesis

The phenolic hydroxyl group of this compound can be readily deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide to form an ether. This reaction, known as the Williamson ether synthesis, is a fundamental and widely used method for the preparation of ethers.[7][8]

A common application of this reaction is the synthesis of 2,6-diiodo-4-nitroanisole, a precursor for various substituted anilines and other functionalized aromatic compounds. The general scheme for this reaction is depicted below.

Caption: Williamson Ether Synthesis of 2,6-diiodo-4-nitroanisole.

Experimental Protocol: Synthesis of 2,6-Diiodo-4-nitroanisole

This protocol is adapted from a general procedure for the methylation of a structurally similar compound, 2,6-dichloro-4-nitrophenol, and is a representative method for the O-alkylation of this compound.[9]

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Iodomethane (B122720) (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice-cold water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (4.0 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add iodomethane (2.0 eq) to the reaction mixture.

  • Gradually warm the reaction mixture to 60 °C and maintain for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into ice-cold water to quench the reaction and precipitate the product.

  • Collect the precipitated solid by vacuum filtration and wash with water.

  • Dry the crude product under vacuum.

  • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., petroleum ether: ethyl acetate).

Expected Outcome:

The expected product is 2,6-diiodo-4-nitroanisole, which is typically an off-white to yellow solid. The yield and purity should be determined by weighing the final product and by analytical techniques such as NMR and melting point analysis.

ProductMolecular FormulaMolecular WeightExpected ¹H NMR (CDCl₃)
2,6-Diiodo-4-nitroanisoleC₇H₅I₂NO₃404.93 g/mol δ 8.22 (s, 2H), 4.01 (s, 3H)
Synthesis of Diphenyl Ethers via Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers, typically involving the reaction of an aryl halide with a phenol in the presence of a copper catalyst at elevated temperatures.[10] Given the presence of two reactive iodine atoms, this compound is a potential substrate for Ullmann-type reactions to synthesize highly substituted and sterically hindered diphenyl ethers. These structures are of interest in the synthesis of thyroxine analogues and other bioactive compounds.[1]

Caption: Ullmann Condensation for Diphenyl Ether Synthesis.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its trifunctional nature allows for selective transformations at the hydroxyl group and the carbon-iodine bonds, providing a pathway to a variety of complex and highly substituted aromatic compounds. The protocols and data presented herein provide a foundation for researchers to utilize this compound in the development of novel molecules for pharmaceutical and materials science applications. Further exploration of its reactivity in modern cross-coupling reactions is warranted and could lead to the discovery of new synthetic methodologies.

References

Application Notes and Protocols: 2,6-Diiodo-4-nitrophenol as a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diiodo-4-nitrophenol, also known by its common name Disophenol, is a versatile aromatic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Its structure, featuring two iodine atoms and a nitro group on a phenol (B47542) ring, imparts unique reactivity, making it a valuable starting material for the development of new chemical entities. The electron-withdrawing nature of the nitro group and the presence of two reactive iodine atoms allow for a range of chemical modifications, including nucleophilic aromatic substitution and cross-coupling reactions.

One of the most notable applications of this compound is as a precursor for the synthesis of the veterinary anthelmintic drug, Nitroxynil.[2][3] This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in pharmaceutical research and development.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties and spectroscopic data of this compound is essential for its effective use in synthesis and for quality control purposes.

PropertyValueReference
Molecular Formula C₆H₃I₂NO₃[4]
Molecular Weight 390.90 g/mol [4]
Appearance Light yellow feathery crystals or yellow crystalline solid
Melting Point 152-154 °C
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol (B145695) and acetone.
¹H NMR (60 MHz, Acetone-d₆) δ (ppm) 8.45 (s, 2H), 10.1 (br s, 1H)[5]
IR (Gas Phase) ν (cm⁻¹) 3524 (O-H stretch), 1541 (asymmetric NO₂ stretch), 1342 (symmetric NO₂ stretch), 864 (C-I stretch)[4]
Mass Spectrum (EI) m/z 391 (M⁺), 264, 137, 89[4]

Synthesis of this compound

The following is a representative protocol for the synthesis of this compound based on the electrophilic iodination of 4-nitrophenol (B140041). This protocol is analogous to the bromination of 4-nitrophenol and should be optimized for specific laboratory conditions.[6]

Experimental Protocol: Iodination of 4-Nitrophenol

Materials:

  • 4-Nitrophenol

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Filtration paper

  • Standard laboratory glassware

Procedure:

  • Preparation of the Iodinating Solution: In a beaker, dissolve a stoichiometric excess of iodine (I₂) and potassium iodide (KI) in a minimal amount of deionized water to form Lugol's solution (I₃⁻).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrophenol in an aqueous solution of sodium hydroxide. Cool the flask in an ice bath to 0-5 °C.

  • Iodination Reaction: Slowly add the prepared iodinating solution dropwise to the cooled 4-nitrophenol solution with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, acidify the reaction mixture with dilute hydrochloric acid until the pH is acidic. This will precipitate the crude this compound.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature to obtain this compound as a yellow crystalline solid.

Application in the Synthesis of Nitroxynil

This compound is a key starting material for the synthesis of Nitroxynil (4-hydroxy-3-iodo-5-nitrobenzonitrile). The synthesis involves a nucleophilic aromatic substitution reaction where one of the iodine atoms is displaced by a cyanide group.

Experimental Protocol: Synthesis of Nitroxynil

Materials:

  • This compound

  • Copper(I) Cyanide (CuCN)

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound and a stoichiometric amount of copper(I) cyanide.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature and time will need to be optimized.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper complexes.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Nitroxynil can be purified by column chromatography on silica (B1680970) gel.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Signaling Pathway

Pharmaceuticals derived from this compound, such as Nitroxynil, exhibit their therapeutic effects through a specific biological mechanism. Nitroxynil is known to be an uncoupler of oxidative phosphorylation in the mitochondria of parasites.

Mechanism of Action:

Nitroxynil disrupts the proton gradient across the inner mitochondrial membrane. This gradient is essential for the production of ATP by ATP synthase. By transporting protons back into the mitochondrial matrix, Nitroxynil dissipates the proton-motive force, leading to a decrease in ATP synthesis. The energy from the electron transport chain is instead released as heat. The depletion of ATP, the primary energy currency of the cell, leads to the paralysis and eventual death of the parasite.

Signaling Pathway Diagram: Uncoupling of Oxidative Phosphorylation

Uncoupling_of_Oxidative_Phosphorylation cluster_mitochondrion Mitochondrion cluster_matrix Matrix cluster_intermembrane_space Intermembrane Space ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_Synthase Protons_High High [H⁺] Protons_High->ATP_Synthase Drives ETC Electron Transport Chain (ETC) ETC->Protons_High Pumps H⁺ Protons_Low Low [H⁺] Nitroxynil Nitroxynil Nitroxynil->Protons_Low Transports H⁺

Caption: Mechanism of Nitroxynil as an uncoupler of oxidative phosphorylation.

Experimental Workflow Diagram

The following diagram illustrates the general workflow from the starting material, 4-nitrophenol, to the final pharmaceutical product, Nitroxynil.

Experimental_Workflow Start 4-Nitrophenol Step1 Iodination (I₂, KI, NaOH, HCl) Start->Step1 Intermediate This compound Step1->Intermediate Step2 Cyanation (CuCN, DMF) Intermediate->Step2 Analysis1 Purification & Characterization (Recrystallization, NMR, IR, MS) Intermediate->Analysis1 Product Nitroxynil Step2->Product Analysis2 Purification & Characterization (Chromatography, NMR, IR, MS) Product->Analysis2

Caption: Synthetic workflow from 4-nitrophenol to Nitroxynil.

Conclusion

This compound is a highly functionalized and reactive building block with significant applications in the pharmaceutical industry. Its utility in the synthesis of the anthelmintic drug Nitroxynil highlights its importance. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and development of new therapeutic agents based on this versatile scaffold. Further exploration of its reactivity could lead to the discovery of novel pharmaceuticals with diverse biological activities.

References

application of 2,6-Diiodo-4-nitrophenol in agrochemical synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-AGR-26DINP

Introduction

2,6-Diiodo-4-nitrophenol is a highly functionalized aromatic compound with significant potential as an intermediate in the synthesis of novel agrochemicals. Its structural features, including the reactive phenol (B47542) group, the electron-withdrawing nitro group, and the presence of two iodine atoms, make it a versatile building block for creating complex molecules with potential pesticidal activity. The presence of iodine atoms can enhance the biological activity and modify the metabolic profile of the resulting agrochemical, potentially leading to improved efficacy, selectivity, or environmental properties.

While direct, large-scale commercial use of this compound in agrochemical synthesis is not widely documented in publicly available literature, its structural analogy to 2,6-dichloro-4-nitrophenol, a key intermediate in the production of the insecticide Hexaflumuron, strongly suggests its utility in the synthesis of novel benzoylphenylurea (B10832687) insecticides.[1][2] Benzoylphenylureas are a significant class of insect growth regulators that act by inhibiting chitin (B13524) synthesis. Furthermore, nitrophenol derivatives have been investigated for their fungicidal properties, indicating another potential avenue for the application of this compound.[3]

This document outlines the potential applications of this compound in the synthesis of a hypothetical benzoylphenylurea insecticide and a potential fungicidal intermediate. It provides detailed experimental protocols based on established synthetic methodologies for structurally related compounds.

Key Applications in Agrochemical Synthesis

  • Synthesis of Benzoylphenylurea Insecticides: this compound can serve as a precursor to the aniline (B41778) moiety of benzoylphenylurea insecticides. The synthesis involves the reduction of the nitro group to an amine, followed by reaction with a suitable benzoyl isocyanate.

  • Synthesis of Novel Fungicides: The phenolic hydroxyl group can be derivatized to produce ethers or esters, which may exhibit fungicidal activity. The electron-withdrawing nature of the nitro and iodo substituents can influence the compound's interaction with biological targets.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Benzoylphenylurea Insecticide from this compound

This protocol describes a two-step synthesis of a novel iodo-containing benzoylphenylurea insecticide.

Step 1: Synthesis of 4-Amino-2,6-diiodophenol (B3050004)

This step involves the reduction of the nitro group of this compound to an amino group.

  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq) in a 2:1 mixture of ethanol and water.

    • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

    • Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • To the remaining aqueous solution, add ethyl acetate and perform a liquid-liquid extraction.

    • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-amino-2,6-diiodophenol.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

Step 2: Synthesis of N-((2,6-diiodo-4-hydroxyphenyl)carbamoyl)-2,6-difluorobenzamide

This step involves the reaction of the synthesized 4-amino-2,6-diiodophenol with 2,6-difluorobenzoyl isocyanate.

  • Materials:

    • 4-Amino-2,6-diiodophenol (from Step 1)

    • 2,6-Difluorobenzoyl isocyanate

    • Anhydrous toluene (B28343)

    • Hexane

  • Procedure:

    • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 4-amino-2,6-diiodophenol (1.0 eq) in anhydrous toluene in a round-bottom flask.

    • To this solution, add 2,6-difluorobenzoyl isocyanate (1.05 eq) dropwise at room temperature with stirring.

    • Continue stirring the reaction mixture at room temperature and monitor its progress by TLC (typically 1-3 hours).

    • Upon completion, a precipitate of the product may form.

    • If a precipitate is present, collect it by vacuum filtration.

    • Wash the collected solid with a small amount of cold toluene and then with hexane to remove any unreacted starting materials.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting residue with hexane to induce precipitation.

    • Collect the solid product by vacuum filtration and wash with hexane.

    • Dry the final product, N-((2,6-diiodo-4-hydroxyphenyl)carbamoyl)-2,6-difluorobenzamide, under vacuum.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Expected Outcomes for Benzoylphenylurea Synthesis

StepReactantReagentSolventTemperature (°C)Time (h)Expected Yield (%)
1This compoundFe / NH₄ClEtOH / H₂O80-902-485-95
24-Amino-2,6-diiodophenol2,6-Difluorobenzoyl isocyanateToluene251-380-90

Note: The expected yields are based on typical yields for similar reactions reported in the chemical literature and are for illustrative purposes.

Visualizations

Agrochemical_Synthesis_Workflow cluster_start Starting Material cluster_pathway1 Insecticide Synthesis cluster_pathway2 Potential Fungicide Synthesis 2_6_Diiodo_4_nitrophenol This compound Reduction Nitro Group Reduction (Fe, NH4Cl) 2_6_Diiodo_4_nitrophenol->Reduction Derivatization Phenolic Derivatization (e.g., Etherification) 2_6_Diiodo_4_nitrophenol->Derivatization Intermediate_Amine 4-Amino-2,6-diiodophenol Reduction->Intermediate_Amine Coupling Coupling with Isocyanate (2,6-Difluorobenzoyl isocyanate) Intermediate_Amine->Coupling Final_Insecticide Iodo-Benzoylphenylurea Insecticide Coupling->Final_Insecticide Final_Fungicide Fungicidal Ether/Ester Derivative Derivatization->Final_Fungicide

Caption: Synthetic pathways from this compound.

Experimental_Workflow_Insecticide cluster_step1 Step 1: Reduction cluster_step2 Step 2: Coupling Start1 Mix Reactants: This compound, Fe, NH4Cl, EtOH/H2O Reflux Heat to Reflux (80-90 °C, 2-4h) Start1->Reflux Workup1 Filter, Concentrate, Extract with EtOAc Reflux->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 4-Amino-2,6-diiodophenol Purification1->Product1 Start2 Dissolve Amine in Toluene Add Isocyanate Product1->Start2 React Stir at Room Temp (1-3h) Start2->React Workup2 Filter Precipitate or Concentrate & Triturate React->Workup2 Product2 Final Benzoylphenylurea Product Workup2->Product2

Caption: Experimental workflow for insecticide synthesis.

Disclaimer

The information provided in this document is for research and development purposes only. The described synthetic protocols are based on established chemical principles and analogies to known reactions. Researchers should exercise appropriate caution, perform thorough literature reviews, and conduct small-scale trials before scaling up any chemical synthesis. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Synthesis of 2,6-Diiododiaryl Ethers Using 2,6-Diiodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diiododiaryl ethers are a class of organic compounds with significant potential in medicinal chemistry and materials science. Their structural similarity to thyroid hormones makes them valuable scaffolds for the development of novel therapeutics targeting the thyroid hormone receptor (TR). Additionally, the presence of two iodine atoms provides sites for further chemical modification, making them versatile building blocks in organic synthesis. This document provides detailed protocols for the synthesis of 2,6-diiododiaryl ethers using 2,6-diiodo-4-nitrophenol as a key starting material, focusing on a one-pot tandem oxidation reaction and the classical Ullmann condensation.

Synthetic Methodologies

Two primary methods for the synthesis of 2,6-diiododiaryl ethers from this compound are presented: a modern one-pot tandem oxidation and the traditional Ullmann condensation.

Method 1: One-Pot Tandem Oxidation using Diacetoxyiodobenzene (B1259982)

This modern approach offers an efficient and direct synthesis of 2,6-diiododiaryl ethers from phenols substituted with electron-withdrawing groups, such as this compound. The reaction proceeds via a tandem oxidation mechanism mediated by diacetoxyiodobenzene.[1]

Method 2: Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[2][3] This method typically requires higher temperatures and stoichiometric amounts of copper compared to more modern cross-coupling reactions.[2]

Data Presentation

The following table summarizes quantitative data for the synthesis of representative 2,6-diiododiaryl ethers.

Product NameStarting PhenolMethodYield (%)Melting Point (°C)Reference
1-(2,6-Diiodo-4-nitrophenoxy)benzeneThis compoundTandem Oxidation47-[1]
Methyl 3,5-diiodo-4-phenoxybenzoateMethyl 4-hydroxy-3,5-diiodobenzoateTandem Oxidation51133-134[1]
Methyl 3,5-diiodo-2-methoxy-4-phenoxybenzoateMethyl 4-hydroxy-3,5-diiodo-2-methoxybenzoateTandem Oxidation82108-110[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 1-(2,6-Diiodo-4-nitrophenoxy)benzene via Tandem Oxidation

This protocol is adapted from the one-pot tandem oxidation method for phenols with electron-withdrawing groups.[1]

Materials:

Procedure:

  • To a solution of this compound (1.0 mmol) in the chosen anhydrous solvent, add diacetoxyiodobenzene (DAIB) (2.5 equiv.).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product, 1-(2,6-diiodo-4-nitrophenoxy)benzene.[1]

Characterization Data for a similar compound, Methyl 3,5-diiodo-4-phenoxybenzoate (6): [1]

  • Appearance: White solid

  • Melting Point: 133-134 °C

  • IR (KBr, cm⁻¹): 3071, 2947, 1723, 1489, 1457, 1272, 1195

  • ¹H NMR (300 MHz, CDCl₃): δ = 3.94 (3 H, s), 6.78 (2 H, d, J=7.79 Hz), 7.08 (1 H, t, J=7.79 Hz)

Protocol 2: Synthesis of a 2,6-Diiododiaryl Ether via Ullmann Condensation (General Procedure)

This is a general protocol for the Ullmann condensation, which can be adapted for the reaction of this compound with another phenol.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Copper powder or Copper(I) salt (e.g., CuI)

  • Base (e.g., potassium carbonate)

  • High-boiling polar solvent (e.g., N-methylpyrrolidone (NMP) or dimethylformamide (DMF))

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv.), the aryl halide (1.0-1.2 equiv.), copper catalyst (stoichiometric or catalytic amount), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a high-boiling polar solvent such as NMP or DMF.

  • Heat the reaction mixture to a high temperature (often >150 °C) and stir for several hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture to remove the copper catalyst and inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental Workflow: One-Pot Tandem Oxidation

experimental_workflow start Start dissolve Dissolve 2,6-diiodo- 4-nitrophenol in anhydrous solvent start->dissolve add_daib Add Diacetoxy- iodobenzene (DAIB) dissolve->add_daib react Stir at Room Temperature add_daib->react monitor Monitor by TLC react->monitor monitor->react Incomplete concentrate Concentrate under reduced pressure monitor->concentrate Complete purify Purify by Column Chromatography concentrate->purify product Obtain 1-(2,6-diiodo- 4-nitrophenoxy)benzene purify->product

Caption: Workflow for the one-pot synthesis of 1-(2,6-diiodo-4-nitrophenoxy)benzene.

Signaling Pathway: Potential Mechanism of Action at the Thyroid Hormone Receptor

2,6-Diiododiaryl ethers, due to their structural similarity to thyroid hormones, may act as agonists or antagonists of the thyroid hormone receptor (TR). The binding of these compounds to TR can modulate gene expression.[4][5]

Caption: Potential interaction of 2,6-diiododiaryl ethers with the thyroid hormone receptor signaling pathway.

References

HPLC-UV analysis method for 2,6-Diiodo-4-nitrophenol.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC-UV Analysis of 2,6-Diiodo-4-nitrophenol

For researchers, scientists, and professionals in drug development, this document provides a detailed methodology for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.

Introduction

This compound is a chemical compound of interest in various research and development sectors. A reliable and validated analytical method is crucial for its quantification in different matrices. This application note describes a robust reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of this compound. The method is designed to be simple, accurate, and precise, making it suitable for routine analysis.

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the analysis.

Instrumentation and Equipment
  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chemicals and Reagents
  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound.[1] The conditions provided below are a starting point and may require optimization based on the specific HPLC system and column used.

ParameterCondition
HPLC Column C18, 5 µm, 4.6 x 250 mm (or similar)
Mobile Phase Acetonitrile and Water (with 0.1% Phosphoric Acid), (70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 290 nm
Run Time 10 minutes

Note: The mobile phase composition is a starting point. The organic modifier (acetonitrile) concentration may need to be adjusted to achieve the desired retention time and resolution. For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1]

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

Sample Preparation

The sample preparation will depend on the matrix. For a simple solution, dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject it into the HPLC system.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[2] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the validated method. The values are representative and may vary depending on the specific instrumentation and experimental conditions.

Validation ParameterResult
Linearity (r²) > 0.999
Range 1 - 50 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Retention Time Approximately 5 minutes (may vary)

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_output Output A Standard & Sample Weighing B Dissolution in Acetonitrile A->B Stock Solution D Sample Dilution & Filtration A->D Sample Preparation C Serial Dilutions for Standards B->C Working Standards F Standard & Sample Injection C->F D->F E HPLC System Setup (Column, Mobile Phase, Flow Rate) G Chromatographic Separation E->G F->G H UV Detection at 290 nm G->H Elution I Peak Integration & Identification H->I Chromatogram J Calibration Curve Generation I->J Standard Peaks K Quantification of Analyte I->K Sample Peaks J->K Calibration Function L Report Generation K->L Concentration Results

Caption: Workflow for HPLC-UV Analysis of this compound.

Conclusion

The described HPLC-UV method provides a straightforward and reliable approach for the quantitative analysis of this compound. The protocol is adaptable and can be validated to meet the specific requirements of different laboratories and applications. Proper method validation is essential to ensure the generation of accurate and precise results.

References

Application Notes and Protocols for the Quantitative Analysis of 2,6-Diiodo-4-nitrophenol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 2,6-Diiodo-4-nitrophenol in biological matrices such as plasma and urine. The methodologies described are primarily based on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), adapted from established analytical procedures for nitrophenols and other related compounds.

Introduction

This compound, also known as Disophenol, is a nitrophenolic compound that has been used as an anthelmintic agent in veterinary medicine.[1] Its toxicological profile is of interest, as it is structurally related to 2,4-dinitrophenol, a known uncoupler of oxidative phosphorylation. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies.

The methods outlined below provide robust and reliable approaches for the determination of this compound in plasma and urine, covering sample preparation, chromatographic separation, and detection.

Analytical Methods

A validated HPLC-UV method offers a robust and widely accessible approach for the determination of this compound. For higher sensitivity and selectivity, particularly for trace-level detection in complex matrices, an LC-MS/MS method is recommended.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in biological samples.

Chromatographic Conditions (Adapted from methods for nitrophenols)

ParameterCondition
Instrument Standard HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile (B52724):Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection Wavelength ~300-400 nm (based on UV absorbance of nitrophenols)
Injection Volume 20 µL
Column Temperature 30 °C

Note: The optimal mobile phase composition and gradient may need to be adjusted to achieve the best separation for this compound and any potential metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and specificity, making it ideal for the determination of low concentrations of this compound.

Chromatographic and MS Conditions (Adapted from methods for nitrophenols)

ParameterCondition
Instrument LC-MS/MS system with an electrospray ionization (ESI) source
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Optimized for separation of the analyte from matrix components
Ionization Mode ESI Negative
MRM Transitions Precursor ion > Product ion (To be determined for this compound)

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and precise results. The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) will depend on the sample matrix, required cleanliness of the extract, and desired analyte concentration.

  • Sample Aliquoting: Pipette 500 µL of plasma or urine into a clean polypropylene (B1209903) tube.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a structurally similar nitrophenol not expected to be in the sample).

  • pH Adjustment: Acidify the sample to a pH of ≤ 4 with 1 M HCl to ensure the analyte is in its neutral form.

  • Extraction: Add 3 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate).

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase and vortex for 30 seconds.

  • Analysis: Inject an aliquot of the reconstituted sample into the HPLC or LC-MS/MS system.

  • Sample Pre-treatment:

    • Plasma: Precipitate proteins by adding 1 mL of acetonitrile to 500 µL of plasma. Vortex and centrifuge. Dilute the supernatant with 1 mL of water.

    • Urine: Dilute 500 µL of urine with 500 µL of water.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol (B129727) followed by 3 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Analyte Elution: Elute the analyte with 3 mL of methanol into a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the HPLC or LC-MS/MS system.

Experimental Workflow for Sample Preparation and Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma or Urine) Pretreatment Pre-treatment (e.g., Protein Precipitation) BiologicalSample->Pretreatment Extraction Extraction (LLE or SPE) Pretreatment->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (HPLC or UPLC) Reconstitution->LC_Separation Detection Detection (UV or MS/MS) LC_Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: General workflow for the quantitative analysis of this compound in biological samples.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of nitrophenols in biological samples using HPLC-UV and LC-MS/MS. Note: This data is based on methods for similar compounds and should be validated specifically for this compound.

Table 1: HPLC-UV Method Validation Parameters (Representative)

ParameterResult
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Table 2: LC-MS/MS Method Validation Parameters (Representative)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantification (LOQ) ~1 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound, similar to other dinitrophenols, is believed to act as an uncoupler of oxidative phosphorylation in the mitochondria. This process disrupts the normal production of ATP.

Signaling Pathway of Oxidative Phosphorylation Uncoupling

G cluster_mitochondrion Mitochondrion cluster_membrane Inner Mitochondrial Membrane cluster_process ETC Electron Transport Chain (ETC) (Complexes I-IV) IMS Intermembrane Space ETC->IMS H+ O2 O2 ETC->O2 e- ATP_Synthase ATP Synthase (Complex V) Matrix Mitochondrial Matrix ATP_Synthase->Matrix H+ ATP ATP ATP_Synthase->ATP IMS->ATP_Synthase H+ IMS->Matrix H+ Leak NADH NADH NADH->ETC e- H2O H2O O2->H2O ADP ADP + Pi DINP This compound cluster_membrane cluster_membrane

Caption: Mechanism of this compound as an uncoupler of oxidative phosphorylation.

References

Application Notes and Protocols for 2,6-Diiodo-4-nitrophenol in Mitochondrial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diiodo-4-nitrophenol, also known as Disophenol, is a nitrophenolic compound that acts as a classical protonophore uncoupler of oxidative phosphorylation in mitochondria. Similar to the well-characterized uncoupler 2,4-dinitrophenol (B41442) (DNP), this compound disrupts the coupling between the electron transport chain (ETC) and ATP synthesis. This document provides detailed application notes and experimental protocols for the use of this compound in mitochondrial research.

Mechanism of Action:

This compound is a lipophilic weak acid. In the mitochondrial intermembrane space, which has a higher proton concentration, the anionic form of the compound can become protonated. This neutral form can then diffuse across the inner mitochondrial membrane into the matrix, which has a lower proton concentration. In the alkaline environment of the matrix, the proton is released, and the anionic form of the compound returns to the intermembrane space, completing a catalytic cycle of proton transport that bypasses ATP synthase. This dissipation of the proton motive force leads to an increase in oxygen consumption as the ETC attempts to compensate, a decrease in the mitochondrial membrane potential, and a reduction in ATP synthesis. One study has indicated that it inhibits the growth of Toxocara canis worms by blocking ATP production. While detailed studies on its specific mechanism are not as abundant as for DNP, its structural similarity and observed effects are consistent with a protonophoric uncoupling mechanism.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in recent literature, the following table provides a comparative overview of the effects of the well-studied uncoupler 2,4-dinitrophenol (DNP) to serve as a reference. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific experimental system.

Table 1: Comparative Effects of Mitochondrial Uncouplers

Parameter2,4-Dinitrophenol (DNP)This compound (Expected Effect)Reference Compound (FCCP)
Effective Concentration Range 10 µM - 500 µM (cell culture)To be determined by user (start with a range of 1 µM - 100 µM)0.1 µM - 10 µM (cell culture)
Effect on Oxygen Consumption Rate (OCR) Increases basal respiration, abolishes spare respiratory capacityExpected to increase basal respirationPotent inducer of maximal respiration
Effect on Mitochondrial Membrane Potential (ΔΨm) Dissipates (decreases) ΔΨmExpected to dissipate ΔΨmPotent dissipator of ΔΨm
Effect on ATP Synthesis Inhibits ATP synthesisExpected to inhibit ATP synthesisPotent inhibitor of ATP synthesis
Observed Side Effects Narrow therapeutic window, potential for cellular toxicity at high concentrationsToxicity profile to be determined; a 1964 study compared its toxicity to DNP.Cellular toxicity at concentrations above optimal uncoupling range

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on mitochondrial function. It is crucial to perform a dose-response curve for this compound to determine the optimal concentration for achieving maximal uncoupling with minimal off-target effects in your specific cell type or mitochondrial preparation.

Protocol 1: Measurement of Oxygen Consumption Rate (OCR) in Whole Cells

This protocol utilizes extracellular flux analysis to measure the effect of this compound on cellular respiration.

Materials:

  • Seahorse XF Analyzer (or similar)

  • Seahorse XF Cell Culture Microplates

  • Cell line of interest

  • Complete cell culture medium

  • XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound stock solution (dissolved in DMSO)

  • Oligomycin (B223565) (ATP synthase inhibitor)

  • FCCP (classical uncoupler, for comparison and as a positive control)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Prepare Assay Medium: Warm XF Base Medium to 37°C and supplement with substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Adjust pH to 7.4.

  • Prepare Compound Plate:

    • Prepare working solutions of this compound at various concentrations (e.g., a range from 1 µM to 100 µM) in the assay medium.

    • Prepare working solutions of oligomycin (e.g., 1.0 µM), FCCP (e.g., 1.0 µM), and rotenone/antimycin A (e.g., 0.5 µM) in the assay medium.

    • Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Cell Preparation:

    • Remove the cell culture medium from the wells.

    • Wash the cells twice with the pre-warmed assay medium.

    • Add the final volume of assay medium to each well.

    • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.

  • Extracellular Flux Assay:

    • Place the cell culture plate and the sensor cartridge into the Seahorse XF Analyzer.

    • Follow the instrument's prompts to start the assay.

    • The assay will typically consist of:

      • Basal OCR measurement.

      • Injection of this compound (or vehicle control).

      • Injection of oligomycin to measure ATP-linked respiration.

      • Injection of FCCP to measure maximal respiration.

      • Injection of rotenone/antimycin A to measure non-mitochondrial respiration.

  • Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP production, and maximal respiration.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), to assess changes in mitochondrial membrane potential.

Materials:

  • Fluorescence microscope or plate reader with appropriate filters

  • Cell line of interest cultured on glass-bottom dishes or in black-walled, clear-bottom microplates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS)

  • TMRE stock solution (dissolved in DMSO)

  • This compound stock solution (dissolved in DMSO)

  • FCCP (positive control for depolarization)

Procedure:

  • Cell Culture: Seed cells and grow to the desired confluency.

  • Dye Loading:

    • Prepare a working solution of TMRE in pre-warmed culture medium or buffer (e.g., 25-100 nM).

    • Remove the culture medium from the cells and wash once with warm PBS or HBSS.

    • Add the TMRE working solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.

  • Compound Treatment:

    • Prepare working solutions of this compound and FCCP at the desired final concentrations in the imaging buffer.

    • After the TMRE incubation, wash the cells twice with warm PBS or HBSS to remove excess dye.

    • Add the imaging buffer containing the vehicle (DMSO), this compound, or FCCP to the cells.

  • Imaging/Fluorescence Measurement:

    • Immediately acquire baseline fluorescence images or readings.

    • Continue to acquire images or readings at regular intervals to monitor the change in TMRE fluorescence over time. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

  • Data Analysis: Quantify the fluorescence intensity per cell or per well over time. Normalize the data to the baseline fluorescence to determine the extent of depolarization induced by this compound.

Protocol 3: Measurement of Cellular ATP Levels

This protocol uses a luciferase-based assay to quantify total cellular ATP content.

Materials:

  • Luminometer

  • White, opaque multi-well plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • Oligomycin (positive control for ATP depletion)

  • Commercially available ATP assay kit (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells in a white, opaque multi-well plate at a consistent density and allow them to attach and grow.

  • Compound Treatment:

    • Prepare working solutions of this compound and oligomycin at various concentrations in the culture medium.

    • Remove the existing medium and add the medium containing the test compounds or vehicle control.

    • Incubate for the desired period (e.g., 1-6 hours).

  • ATP Measurement:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add the ATP assay reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and provides the necessary substrates for the luciferase reaction.

    • Mix the contents of the wells by shaking the plate for a few minutes.

    • Allow the plate to incubate at room temperature for approximately 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP present. Calculate the percentage of ATP depletion relative to the vehicle-treated control cells.

Visualization of Pathways and Workflows

G Mechanism of Action of this compound cluster_0 Inner Mitochondrial Membrane cluster_1 Intermembrane Space cluster_2 Mitochondrial Matrix ETC Electron Transport Chain H_pump Proton Pumping ETC->H_pump Drives H2O Water ETC->H2O H_high High [H+] H_pump->H_high Establishes Gradient ATP_Synthase ATP Synthase H_low Low [H+] ATP_Synthase->H_low Proton Flow ATP ATP ATP_Synthase->ATP Synthesis DNP_cycle This compound (Protonophore Cycle) DNP_cycle->H_low Bypasses ATP Synthase H_high->ATP_Synthase Proton Flow H_high->DNP_cycle Bypasses ATP Synthase Substrates NADH, FADH2 Substrates->ETC Electron Transfer O2 Oxygen O2->ETC Final Electron Acceptor ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase Synthesis

Caption: Mechanism of mitochondrial uncoupling by this compound.

G Experimental Workflow for Assessing Mitochondrial Uncoupling Start Start: Prepare Cell Culture Dose_Response Determine Optimal Concentration (Dose-Response Experiment) Start->Dose_Response Treat_Cells Treat Cells with This compound Dose_Response->Treat_Cells OCR_Assay Measure Oxygen Consumption Rate (OCR) (Extracellular Flux Analysis) Treat_Cells->OCR_Assay MMP_Assay Measure Mitochondrial Membrane Potential (ΔΨm) (Fluorescent Dye Assay) Treat_Cells->MMP_Assay ATP_Assay Measure Cellular ATP Levels (Luminescence Assay) Treat_Cells->ATP_Assay Analyze_Data Analyze and Interpret Data OCR_Assay->Analyze_Data MMP_Assay->Analyze_Data ATP_Assay->Analyze_Data Conclusion Conclusion on Uncoupling Effect Analyze_Data->Conclusion

Caption: Workflow for evaluating this compound's effect on mitochondria.

G Signaling Consequences of Mitochondrial Uncoupling Uncoupler This compound Mitochondria Mitochondria Uncoupler->Mitochondria Acts on Proton_Gradient ↓ Proton Gradient (Δp) Mitochondria->Proton_Gradient ATP_Synthase_Activity ↓ ATP Synthase Activity Proton_Gradient->ATP_Synthase_Activity OCR ↑ Oxygen Consumption Rate Proton_Gradient->OCR causes compensatory ROS_Production Altered ROS Production (context-dependent) Proton_Gradient->ROS_Production ATP_Levels ↓ Cellular ATP ATP_Synthase_Activity->ATP_Levels AMPK_Activation ↑ AMPK Activation ATP_Levels->AMPK_Activation leads to Metabolic_Adaptation Metabolic Adaptation (e.g., increased glycolysis) AMPK_Activation->Metabolic_Adaptation Cellular_Response Cellular Stress Response AMPK_Activation->Cellular_Response ROS_Production->Cellular_Response

Caption: Key signaling events following mitochondrial uncoupling.

Application Notes and Protocols for 2,6-Diiodo-4-nitrophenol as a Protonophore in Bioenergetics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diiodo-4-nitrophenol, also known as disophenol, is a chemical compound belonging to the halogenated nitrophenol class. While historically used as an anthelmintic agent, its structural similarity to classic mitochondrial uncouplers like 2,4-dinitrophenol (B41442) (DNP) suggests its potential application as a protonophore in bioenergetics research. Protonophores are lipophilic weak acids that transport protons across the inner mitochondrial membrane, dissipating the proton motive force and uncoupling oxidative phosphorylation from ATP synthesis. This property makes them valuable tools for studying mitochondrial function, respiratory control, and the mechanisms of cellular energy homeostasis.

These application notes provide an overview of the theoretical mechanism of action of this compound as a protonophore and offer detailed protocols for its experimental validation and use in bioenergetics studies. It is important to note that while the uncoupling activity of halogenated nitrophenols is a known phenomenon, specific quantitative data for this compound is limited in publicly available literature. The provided protocols are therefore based on established methodologies for characterizing mitochondrial uncouplers and should be adapted and optimized by the end-user for their specific experimental systems.

Mechanism of Action: Protonophore Activity

The proposed mechanism of action for this compound as a protonophore is analogous to that of other nitrophenol uncouplers. This process involves the shuttling of protons across the inner mitochondrial membrane, a membrane that is normally impermeable to protons except through the ATP synthase complex.

The key steps are:

  • Protonation in the Intermembrane Space: In the acidic environment of the intermembrane space, the phenolic hydroxyl group of this compound becomes protonated.

  • Diffusion Across the Inner Mitochondrial Membrane: The protonated, neutral form of the molecule is lipophilic and can readily diffuse across the lipid bilayer of the inner mitochondrial membrane into the mitochondrial matrix.

  • Deprotonation in the Matrix: The mitochondrial matrix has a higher pH (more alkaline) than the intermembrane space. This alkaline environment facilitates the deprotonation of the phenolic hydroxyl group, releasing a proton into the matrix.

  • Return of the Anionic Form: The resulting anionic form of this compound is then able to translocate back across the inner mitochondrial membrane to the intermembrane space, driven by the membrane potential (negative inside).

This cyclical process effectively creates a "proton leak," dissipating the proton gradient that is essential for ATP synthesis by ATP synthase. The energy that would have been used to produce ATP is instead released as heat.

G Mechanism of this compound as a Protonophore cluster_0 cluster_1 IMS Intermembrane Space (Low pH) Matrix Mitochondrial Matrix (High pH) IMM Inner Mitochondrial Membrane DNP_neg 2,6-Diiodo-4-nitrophenolate (Anion) DNP-O⁻ IMM->DNP_neg Deprotonation DNP_H This compound (Protonated) DNP-OH DNP_H->IMM Diffusion DNP_neg->IMS Translocation H_plus_Matrix H⁺ DNP_neg->H_plus_Matrix H_plus_IMS H⁺ H_plus_IMS->DNP_neg Protonation

Caption: Proton shuttling cycle of this compound.

Data Presentation

Due to the limited specific experimental data for this compound in the scientific literature, the following table provides a template for how quantitative data on its uncoupling activity could be presented and compared with a well-characterized uncoupler like FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone). Researchers are encouraged to populate this table with their own experimental findings.

ParameterThis compoundFCCP (Reference)Notes
Effective Concentration (EC50) for stimulating respiration To be determined~100-500 nMThe concentration at which 50% of maximal stimulation of state 4 respiration is observed.
Concentration for maximal uncoupling To be determined~1-5 µMThe concentration that elicits the highest rate of oxygen consumption.
Inhibitory Concentration (IC50) To be determined>10 µMHigher concentrations of uncouplers can inhibit the respiratory chain.
Effect on Mitochondrial Membrane Potential (ΔΨm) To be determinedDose-dependent decreaseThe concentration-dependent reduction in mitochondrial membrane potential.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the protonophoric activity of this compound.

Protocol 1: Measurement of Mitochondrial Oxygen Consumption

This protocol describes how to measure the effect of this compound on the oxygen consumption rate (OCR) of isolated mitochondria using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).

Materials:

  • Isolated mitochondria (e.g., from rat liver, heart, or cultured cells)

  • Respiration Buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1)

  • Respiratory substrates (e.g., glutamate (B1630785)/malate (B86768), succinate, pyruvate)

  • ADP (Adenosine diphosphate)

  • Oligomycin (B223565) (ATP synthase inhibitor)

  • This compound stock solution (e.g., in DMSO)

  • FCCP stock solution (as a positive control)

  • High-resolution respirometer

Experimental Workflow:

G Workflow for Measuring Mitochondrial Oxygen Consumption start Start step1 Isolate Mitochondria start->step1 step2 Calibrate Respirometer step1->step2 step3 Add Respiration Buffer and Mitochondria step2->step3 step4 Add Respiratory Substrates (e.g., Glutamate/Malate) step3->step4 step5 Measure State 2 Respiration step4->step5 step6 Add ADP step5->step6 step7 Measure State 3 Respiration step6->step7 step8 Add Oligomycin step7->step8 step9 Measure State 4o Respiration step8->step9 step10 Titrate this compound step9->step10 step11 Measure Uncoupled Respiration step10->step11 step12 Data Analysis step11->step12 end End step12->end

Caption: A typical workflow for assessing uncoupling activity.

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from the desired tissue or cell type using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension (e.g., using a Bradford or BCA assay).

  • Respirometer Setup: Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions. Add pre-warmed respiration buffer to the chambers.

  • Mitochondria and Substrate Addition: Add a known amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL) to the chamber. After a stable baseline is achieved, add respiratory substrates to initiate electron transport (e.g., 10 mM glutamate and 5 mM malate for Complex I-linked respiration). This measures the basal, or state 2, respiration.

  • State 3 Respiration: Add a saturating amount of ADP (e.g., 1-2 mM) to stimulate ATP synthesis. The resulting increase in OCR is state 3 respiration.

  • State 4o Respiration: After the added ADP is phosphorylated to ATP, the respiration rate will decrease. Then, add oligomycin (e.g., 2.5 µg/mL) to inhibit ATP synthase. The resulting OCR is the state 4o (oligomycin-induced state 4) respiration, which represents the proton leak.

  • Titration of this compound: Perform a stepwise titration of this compound into the chamber, allowing the OCR to stabilize after each addition. This will reveal the dose-dependent effect of the compound on respiration.

  • Maximal Uncoupled Respiration: As a positive control, at the end of the experiment, add a concentration of FCCP known to induce maximal uncoupling to determine the maximum capacity of the electron transport system.

  • Data Analysis: Calculate the Respiratory Control Ratio (RCR = State 3 / State 4o) as a measure of mitochondrial coupling. Plot the OCR as a function of the this compound concentration to determine the EC50 for uncoupling.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of a fluorescent dye, such as JC-1 or TMRM (Tetramethylrhodamine, Methyl Ester), to measure changes in mitochondrial membrane potential in response to this compound in intact cells.

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • JC-1 or TMRM fluorescent dye

  • This compound stock solution (in DMSO)

  • FCCP stock solution (as a positive control for depolarization)

  • Fluorescence microscope or plate reader

Experimental Workflow:

G Workflow for Measuring Mitochondrial Membrane Potential start Start step1 Seed Cells in a suitable plate/dish start->step1 step2 Incubate cells with JC-1 or TMRM dye step1->step2 step3 Wash cells to remove excess dye step2->step3 step4 Acquire baseline fluorescence reading step3->step4 step5 Add this compound at various concentrations step4->step5 step6 Incubate for a defined period step5->step6 step7 Acquire final fluorescence reading step6->step7 step8 Data Analysis (Quantify fluorescence change) step7->step8 end End step8->end

Caption: General workflow for assessing changes in ΔΨm.

Procedure:

  • Cell Seeding: Seed cells in a suitable format for fluorescence measurement (e.g., 96-well plate for a plate reader or glass-bottom dish for microscopy).

  • Dye Loading: Incubate the cells with the fluorescent dye according to the manufacturer's protocol.

    • For JC-1: This dye forms red fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm and in mitochondria with low ΔΨm. A decrease in the red/green fluorescence ratio indicates depolarization.

    • For TMRM: This dye accumulates in mitochondria in a ΔΨm-dependent manner. A decrease in TMRM fluorescence intensity indicates depolarization.

  • Washing: Gently wash the cells with pre-warmed buffer or medium to remove the excess dye.

  • Baseline Measurement: Acquire a baseline fluorescence reading using a fluorescence microscope or plate reader.

  • Treatment: Add this compound at a range of concentrations to the cells. Include a vehicle control (DMSO) and a positive control (FCCP).

  • Incubation: Incubate the cells for a predetermined time to allow the compound to take effect.

  • Final Measurement: Acquire the final fluorescence readings.

  • Data Analysis: Quantify the change in fluorescence. For JC-1, calculate the ratio of red to green fluorescence. For TMRM, quantify the decrease in fluorescence intensity. Plot the change in ΔΨm as a function of the this compound concentration.

Safety Precautions

This compound is a toxic compound.[1] Users should handle it with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound holds promise as a research tool in bioenergetics due to its likely function as a protonophore. The protocols outlined in these application notes provide a solid foundation for researchers to investigate and characterize its effects on mitochondrial respiration and membrane potential. Through careful experimentation, the bioenergetic profile of this compound can be established, contributing to a better understanding of mitochondrial function and the structure-activity relationships of uncoupling agents.

References

Troubleshooting & Optimization

stability and storage conditions for 2,6-Diiodo-4-nitrophenol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 2,6-Diiodo-4-nitrophenol. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a refrigerator.[1] The container should be tightly sealed and kept in a dry, well-ventilated area.[2] The compound is also known to be light-sensitive, so it should be protected from light.

Q2: How stable is this compound at room temperature?

While generally considered stable, prolonged storage at room temperature is not recommended, especially without protection from light.[3][4] For long-term storage, refrigeration is advised to minimize potential degradation.[1]

Q3: Is this compound sensitive to light?

Yes, this compound is light-sensitive.[4] Exposure to light can lead to degradation. It is crucial to store the compound in a light-resistant container or in a dark environment.

Q4: What are the signs of degradation of this compound?

Visual signs of degradation can include a change in color from its typical light yellow, feathery crystalline appearance.[1][3] For a more quantitative assessment, techniques like HPLC can be used to check for the appearance of impurity peaks or a decrease in the main peak's area.

Q5: What are the known incompatibilities of this compound?

This compound is incompatible with strong reducing substances, hydrides, nitrides, alkali metals, and sulfides.[3] It can also react with bases, which may generate heat.[3]

Q6: What happens when this compound is heated?

Heating this compound to decomposition can cause it to emit very toxic fumes.[1][3] Therefore, exposure to high temperatures should be avoided.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.Verify that the compound has been stored in a refrigerator, protected from light, and in a tightly sealed container. Consider running a quality control check using HPLC or another suitable analytical method.
Change in physical appearance (e.g., color) Exposure to light or incompatible substances.Discard the reagent if significant discoloration is observed. Review handling and storage procedures to prevent future exposure to light and incompatible materials.
Low purity observed during analysis Gradual degradation over time or exposure to adverse conditions.If purity is critical for the experiment, it is advisable to use a fresh batch of the compound or purify the existing stock if possible. Implement a regular quality control schedule for stored material.

Stability and Storage Summary

Parameter Recommendation/Information Source
Storage Temperature Refrigerator[1]
Light Sensitivity Light-sensitive; store in the dark.[4]
Moisture Store in a dry environment.[2]
General Stability Considered stable under recommended conditions.[3]
Incompatibilities Strong reducing agents, hydrides, nitrides, alkali metals, sulfides, and bases.[3]
Thermal Stability Decomposes upon heating to emit toxic fumes.[1][3]

Experimental Protocols

General Protocol for Assessing the Stability of this compound using UV-Vis Spectrophotometry

This protocol provides a general method to monitor the stability of this compound under specific stress conditions (e.g., elevated temperature, light exposure). This method is based on the principle that degradation will lead to a change in the compound's concentration, which can be monitored by a decrease in its absorbance at its λmax.

Materials:

  • This compound

  • Spectrophotometry-grade solvent (e.g., ethanol (B145695) or acetonitrile)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Environmental chamber or other controlled temperature/light environment

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Determination of λmax: Dilute the stock solution to an appropriate concentration and scan the UV-Vis spectrum from 200-800 nm to determine the wavelength of maximum absorbance (λmax).

  • Sample Preparation for Stability Study:

    • Control Sample: Store a portion of the stock solution under the recommended storage conditions (refrigerated and protected from light).

    • Test Sample(s): Subject other portions of the stock solution to the desired stress conditions (e.g., 40°C in an incubator, exposure to a specific light source).

  • Sample Analysis:

    • At predetermined time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each sample.

    • Dilute the aliquot to a concentration that falls within the linear range of the spectrophotometer.

    • Measure the absorbance of the control and test samples at the predetermined λmax.

  • Data Analysis:

    • Compare the absorbance of the test samples to the control sample at each time point.

    • A significant decrease in the absorbance of the test sample relative to the control indicates degradation.

    • The percentage of degradation can be calculated as: [(Absorbance_control - Absorbance_test) / Absorbance_control] * 100

Visualizations

Stability_Workflow cluster_storage Recommended Storage cluster_stability Compound Stability cluster_conditions Adverse Conditions Refrigerator Refrigerator Stable Stable Compound Refrigerator->Stable Tightly_Sealed Tightly Sealed Container Tightly_Sealed->Stable Protect_Light Protection from Light Protect_Light->Stable Dry_Environment Dry Environment Dry_Environment->Stable Degraded Degraded Compound Stable->Degraded Exposure to Adverse Conditions High_Temp High Temperature High_Temp->Degraded Light_Exposure Light Exposure Light_Exposure->Degraded Moisture Moisture Moisture->Degraded Incompatibles Incompatible Substances Incompatibles->Degraded

Caption: Logical workflow for maintaining the stability of this compound.

References

light sensitivity and degradation of 2,6-Diiodo-4-nitrophenol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Diiodo-4-nitrophenol. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to prevent degradation?

A1: this compound is known to be light-sensitive.[1] To ensure its stability, it should be stored in a tightly sealed container, protected from light, in a cool and dry place. Recommended storage temperatures are typically between 2-8°C.[1]

Q2: I am observing a change in the color of my this compound solid. What could be the cause?

A2: A change in color of the light yellow crystalline solid could indicate degradation.[2][3] This can be caused by exposure to light, elevated temperatures, or incompatible substances. It is crucial to handle the compound under appropriate lighting conditions (e.g., in a fume hood with the sash down or in an amber-colored vial) and store it as recommended.

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation pathways of similar halogenated nitrophenols, potential degradation products could arise from deiodination, denitration, and oxidation of the phenol (B47542) ring. For instance, the biodegradation of the related compound, 2,6-dibromo-4-nitrophenol, involves initial denitration and debromination.[1]

Q4: How can I monitor the stability of my this compound sample?

A4: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5] A stability-indicating method is one that can separate the intact drug from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time indicates degradation.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Step
Degradation of the compound due to improper handling or storage. 1. Review your handling and storage procedures. Ensure the compound is protected from light and stored at the recommended temperature.2. Prepare fresh solutions for your assays from a new or properly stored batch of the compound.3. Perform an HPLC analysis of your stock solution to check for the presence of degradation products.
Interaction with other components in the assay medium. 1. Investigate the compatibility of this compound with other reagents in your experiment. Phenols can be reactive with various substances.[2][3]2. Run control experiments with the compound in the assay medium over time to assess its stability under the experimental conditions.
Issue 2: Unexpected Peaks in Chromatogram During Analysis
Possible Cause Troubleshooting Step
Sample degradation. 1. If the sample was exposed to light or elevated temperatures before or during analysis, this could lead to the formation of degradation products.2. Prepare a fresh sample, minimizing exposure to light, and re-inject.
Contamination of the sample or mobile phase. 1. Prepare a fresh mobile phase and flush the HPLC system.2. Analyze a blank (injection of the solvent used to dissolve the sample) to check for contaminants.
Impurity in the starting material. 1. Review the certificate of analysis for the batch of this compound being used.2. If possible, analyze a sample from a different batch to compare impurity profiles.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[6][7] The following are general protocols that can be adapted for this compound.

Table 1: Conditions for Forced Degradation Studies

Stress Condition Typical Reagents and Conditions Purpose
Acid Hydrolysis 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60°C)To investigate degradation in acidic conditions.
Base Hydrolysis 0.1 M NaOH at room temperatureTo investigate degradation in basic conditions.
Oxidative Degradation 3% H₂O₂ at room temperatureTo investigate susceptibility to oxidation.
Thermal Degradation Solid-state sample heated at a high temperature (e.g., 105°C)To assess thermal stability.
Photodegradation Exposure to a light source compliant with ICH Q1B guidelines (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter)To determine light sensitivity.[8][9]

Note: The duration of exposure to each stress condition should be adjusted to achieve a target degradation of 5-20%.

General HPLC Method for Stability Testing

A reverse-phase HPLC method is suitable for analyzing this compound and its potential degradation products.[4]

Table 2: Example HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 25°C)
Detection Wavelength Determined by the UV absorbance maximum of this compound
Injection Volume 10-20 µL

Visualizations

G cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis Prepare solid sample Prepare solid sample ICH Q1B compliant light source ICH Q1B compliant light source Prepare solid sample->ICH Q1B compliant light source Prepare solution sample Prepare solution sample Prepare solution sample->ICH Q1B compliant light source Prepare dark control Prepare dark control HPLC-UV/DAD analysis HPLC-UV/DAD analysis Prepare dark control->HPLC-UV/DAD analysis ICH Q1B compliant light source->HPLC-UV/DAD analysis Compare exposed vs. dark control Compare exposed vs. dark control HPLC-UV/DAD analysis->Compare exposed vs. dark control Identify degradation products Identify degradation products Compare exposed vs. dark control->Identify degradation products

Caption: Experimental workflow for photostability testing.

G This compound This compound Deiodination Deiodination This compound->Deiodination Denitration Denitration This compound->Denitration Oxidation Oxidation This compound->Oxidation Iodo-nitrocatechol Iodo-nitrocatechol Deiodination->Iodo-nitrocatechol Diiodophenol Diiodophenol Denitration->Diiodophenol Ring-opened products Ring-opened products Oxidation->Ring-opened products

References

Technical Support Center: Purification of 2,6-Diiodo-4-nitrophenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of synthesized 2,6-diiodo-4-nitrophenol via recrystallization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause Suggested Solution
Low or No Crystal Formation Upon Cooling The chosen solvent is too effective at dissolving the compound, even at low temperatures.- Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.- If the solvent is highly volatile, you can pass a gentle stream of inert gas (like nitrogen) over the surface of the solution to aid evaporation.- Consider adding a less polar "anti-solvent" dropwise to the solution until it becomes slightly turbid, then warm the solution until it is clear again and allow it to cool slowly.
Not enough compound is present in the solution to reach saturation upon cooling.- Concentrate the solution by evaporating some of the solvent.
The cooling process is too rapid, preventing crystal nucleation and growth.- Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulate the flask to slow down the cooling rate further.
The solution is supersaturated.- Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.- Add a "seed crystal" of pure this compound to the cooled solution.
Oiling Out (Formation of a liquid layer instead of solid crystals) The melting point of the compound is lower than the boiling point of the solvent, and the solution is too concentrated.- Reheat the solution to dissolve the oil.- Add a small amount of additional hot solvent to decrease the concentration.- Allow the solution to cool more slowly.
The compound has a significant amount of impurities, leading to a depressed melting point.- Consider a preliminary purification step, such as a simple filtration of the crude material, before recrystallization.- If the impurities are colored, consider adding a small amount of activated charcoal to the hot solution before filtration (be aware that this can reduce your yield).
Crystals are Colored or Appear Impure Colored impurities are co-precipitating with the product.- Add a very small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.- A second recrystallization may be necessary to achieve the desired purity.
The crystals have crashed out of solution too quickly, trapping impurities.- Redissolve the crystals in a minimum amount of hot solvent and allow for a slower cooling process.
Low Recovery of Purified Product Too much solvent was used initially, resulting in a significant amount of the compound remaining in the mother liquor.- Before filtering the crystals, check if further cooling in an ice bath yields more precipitate.- The mother liquor can be concentrated and a second crop of crystals can be collected. Note that this second crop may be less pure than the first.
Premature crystallization occurred during hot filtration.- Preheat the filtration apparatus (funnel and receiving flask) before pouring the hot solution.- Use a fluted filter paper to increase the surface area and speed of filtration.- Keep the solution at or near its boiling point during the filtration process.
The crystals were washed with a solvent that was not ice-cold, causing some of the product to redissolve.- Ensure the wash solvent is thoroughly chilled in an ice bath before use.- Use a minimal amount of cold solvent for washing.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on procedures for analogous compounds like 2,6-dibromo-4-nitrophenol, glacial acetic acid is a good starting point for recrystallization. The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A general screening of solvents is recommended to find the optimal one for your specific sample and impurity profile.

Q2: How do I perform a solvent screen to find a suitable recrystallization solvent?

A2: To perform a solvent screen:

  • Place a small amount of your crude this compound into several test tubes.

  • Add a small amount of a different solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor solubility at room temperature. A good solvent will dissolve the compound completely at an elevated temperature.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. A suitable solvent will result in the formation of a good yield of crystals.

Q3: What are some common solvents I can test for the recrystallization of this compound?

A3: Besides glacial acetic acid, you can consider testing the following solvents or solvent mixtures. The choice depends on the polarity of potential impurities.

Solvent Polarity Comments
Glacial Acetic AcidPolar ProticA good starting point based on similar compounds.
EthanolPolar ProticMay be a suitable solvent.
MethanolPolar ProticGenerally a stronger solvent than ethanol.
AcetonePolar AproticA good solvent for many organic compounds.
Ethyl AcetateMedium PolarityA versatile solvent for recrystallization.
TolueneNonpolarMay be useful in a mixed-solvent system.
Hexane / HeptaneNonpolarLikely to be a poor solvent on its own, but can be used as an anti-solvent in a mixed-solvent system.

Q4: My purified this compound still has a low melting point. What should I do?

A4: A low or broad melting point range is indicative of impurities. A second recrystallization is recommended. If the melting point does not improve significantly after a second recrystallization, consider using a different solvent or an alternative purification technique such as column chromatography.

Q5: How can I improve the yield of my recrystallization?

A5: To improve the yield:

  • Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Allow the solution to cool slowly and undisturbed to maximize crystal growth.

  • Cool the solution in an ice bath after it has reached room temperature to maximize precipitation.

  • Wash the collected crystals with a minimal amount of ice-cold solvent.

  • You can collect a second crop of crystals by concentrating the mother liquor, though this crop may be less pure.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the starting material and the specific equipment used. It is adapted from the procedure for the analogous compound, 2,6-dibromo-4-nitrophenol.

Materials:

  • Crude this compound

  • Glacial acetic acid (or another suitable solvent determined by screening)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of glacial acetic acid. Heat the mixture gently while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used to decolorize the solution, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this time to allow for the formation of large, pure crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold glacial acetic acid (or the recrystallization solvent used) to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Transfer the crystals to a watch glass or drying dish and dry them in a desiccator or a vacuum oven at a moderate temperature until a constant weight is achieved.

Visualization

Recrystallization Workflow

Recrystallization_Workflow Crude_Product Crude this compound Dissolution Dissolve in Minimal Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Gravity Filtration (if insoluble impurities) Dissolution->Hot_Filtration Solution with insoluble impurities Cooling Slow Cooling to Room Temperature Dissolution->Cooling Clear Solution Hot_Filtration->Cooling Clear Filtrate Impurities_Removed Insoluble Impurities Removed Hot_Filtration->Impurities_Removed Ice_Bath Cool in Ice Bath Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Crystal Slurry Washing Wash with Ice-Cold Solvent Vacuum_Filtration->Washing Mother_Liquor Mother Liquor (contains soluble impurities) Vacuum_Filtration->Mother_Liquor Drying Dry Crystals Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

common impurities in 2,6-Diiodo-4-nitrophenol and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Diiodo-4-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: The most common impurities in this compound typically arise from the synthetic route, which commonly involves the direct iodination of 4-nitrophenol (B140041). These impurities include:

  • Unreacted Starting Material: 4-nitrophenol

  • Mono-iodinated Intermediate: 2-Iodo-4-nitrophenol (B1296312)

  • Over-iodinated Byproducts: Small amounts of tri-iodinated phenols may also be present.[1]

  • Residual Reagents: Traces of the iodinating agent (e.g., iodine) and any catalysts or acids used in the reaction.

Q2: My purified this compound shows a lower melting point than expected and appears as a pale yellow solid. What could be the issue?

A2: A depressed melting point and a lighter color than the expected yellow crystalline solid are often indicative of the presence of impurities. The most likely contaminants are the starting material, 4-nitrophenol, and the mono-iodinated intermediate, 2-iodo-4-nitrophenol. These impurities can disrupt the crystal lattice of the desired product, leading to a lower and broader melting point range. Recrystallization is recommended to remove these impurities.

Q3: I am observing a persistent baseline impurity in my HPLC analysis. What could it be and how can I remove it?

A3: A persistent baseline impurity could be a compound that is structurally very similar to this compound, such as a regioisomer or a degradation product. To identify the impurity, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or NMR (Nuclear Magnetic Resonance) spectroscopy would be beneficial. For removal, optimizing the chromatographic method, such as by adjusting the mobile phase composition or using a different stationary phase, may be necessary. If the impurity is present in significant amounts, a preliminary purification step like recrystallization before chromatography is advisable.

Troubleshooting Guides

Problem 1: Incomplete Iodination during Synthesis
  • Symptom: Significant amounts of 4-nitrophenol and 2-iodo-4-nitrophenol are detected in the crude product by TLC or HPLC.

  • Possible Cause: Insufficient amount of iodinating reagent, reaction time is too short, or the reaction temperature is too low.

  • Solution:

    • Stoichiometry: Ensure at least two equivalents of the iodinating agent are used per equivalent of 4-nitrophenol.

    • Reaction Time: Increase the reaction time and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

    • Temperature: If the reaction is sluggish, a moderate increase in temperature may be required. However, be cautious as higher temperatures can also lead to the formation of side products.

Problem 2: Product is a dark, oily residue after synthesis.
  • Symptom: The crude product is not a solid and appears as a dark, viscous oil.

  • Possible Cause: Presence of significant amounts of impurities, residual solvent, or degradation of the product.

  • Solution:

    • Purification: Attempt to solidify the product by trituration with a non-polar solvent like hexane (B92381).

    • Extraction: Perform a liquid-liquid extraction. Dissolve the crude material in an appropriate organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous solution of sodium thiosulfate (B1220275) to remove any residual iodine, followed by a brine wash.

    • Chromatography: If the product remains oily, column chromatography is the recommended method for purification.

Experimental Protocols

Recrystallization of this compound

This protocol is designed to remove common impurities such as 4-nitrophenol and 2-iodo-4-nitrophenol.

Materials:

  • Crude this compound

  • Glacial Acetic Acid

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of glacial acetic acid to the flask.

  • Gently heat the mixture with stirring until the solid completely dissolves. Avoid boiling the solvent vigorously.

  • If any insoluble impurities are present, perform a hot gravity filtration.

  • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent contamination. Slow cooling encourages the formation of larger, purer crystals.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold glacial acetic acid to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to remove all traces of acetic acid. The final product should be a yellow crystalline solid.[2][3]

Column Chromatography Purification

This is a general protocol for the purification of this compound using column chromatography. The exact solvent system may need to be optimized based on the impurity profile.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. For example, you can use a stepwise gradient of 90:10, 85:15, and 80:20 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data

Purification MethodStarting Material Purity (Example)Final Purity (Typical)Key Impurities Removed
Recrystallization~90%>98%4-nitrophenol, 2-iodo-4-nitrophenol
Column Chromatography80-90%>99%4-nitrophenol, 2-iodo-4-nitrophenol, regioisomers

Note: The purity values are illustrative and can vary depending on the initial quality of the crude product and the specific experimental conditions.

Visualizations

Synthesis_and_Impurities cluster_synthesis Synthesis cluster_impurities Potential Impurities 4-Nitrophenol 4-Nitrophenol Reaction Iodination Reaction 4-Nitrophenol->Reaction Iodinating_Agent Iodinating Agent (e.g., I₂/HIO₃) Iodinating_Agent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Impurity1 4-Nitrophenol (Unreacted) Crude_Product->Impurity1 contains Impurity2 2-Iodo-4-nitrophenol (Intermediate) Crude_Product->Impurity2 contains Impurity3 Tri-iodinated Phenol (Byproduct) Crude_Product->Impurity3 contains

Caption: Synthesis of this compound and common impurities.

Purification_Workflow Crude_Product Crude this compound Recrystallization Recrystallization (Glacial Acetic Acid) Crude_Product->Recrystallization Primary Purification Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Alternative/Secondary Purification Pure_Product Pure this compound (>98-99%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis Purity Analysis (HPLC, Melting Point) Pure_Product->Analysis

Caption: Purification workflow for this compound.

References

troubleshooting guide for 2,6-Diiodo-4-nitrophenol in organic reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,6-Diiodo-4-nitrophenol in organic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

This compound is a light yellow, feathery crystalline solid.[1][2] It is characterized by the presence of two iodine atoms and a nitro group on a phenol (B47542) ring, which dictates its chemical reactivity.[3] It is generally stable under recommended storage conditions but is known to be light-sensitive.[1][2] When heated to decomposition, it can emit very toxic fumes.[1][2]

Q2: What are the recommended storage and handling conditions for this compound?

Due to its light sensitivity, this compound should be stored in a cool, dark place, typically between 2-8°C and protected from light.[1][2] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Q3: What solvents are suitable for dissolving this compound?

This compound is very sparingly soluble in water.[1][2][4] It exhibits slight solubility in solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[1] For reactions, polar aprotic solvents such as acetone (B3395972) and acetonitrile, or polar protic solvents like ethanol (B145695), are often suitable for related nitrophenol compounds and can be good starting points for solubility tests.[5]

Q4: What are the primary safety concerns associated with this compound?

The compound is toxic if swallowed and may be harmful in contact with skin or if inhaled.[1] It is incompatible with strong reducing agents, with which it can react exothermically.[1][4] Upon heating to decomposition, it emits highly toxic fumes containing nitrogen oxides and iodine compounds.[1][2]

Data Presentation: Physical & Chemical Properties

PropertyValueCitations
Molecular Formula C₆H₃I₂NO₃[1]
Molecular Weight 390.90 g/mol [1]
Appearance Light yellow feathery crystals or yellow crystalline solid[1][2]
Melting Point 152-154 °C[1][2]
Boiling Point 310.6 ± 42.0 °C (Predicted)[1]
Solubility Water: Very sparingly soluble.[2][4] DMSO: Slightly soluble.[1] Methanol: Slightly soluble.[1][1][2][4]
pKa 3.85 ± 0.44 (Predicted)[1]
Storage Temperature 2-8°C, protect from light[1][2]
Stability Stable under recommended storage conditions[1][2]

Troubleshooting Guide for Organic Reactions

This section addresses common issues encountered when using this compound as a substrate in various organic reactions.

Issue 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Cross-coupling reactions at the iodo-positions are common for this substrate. Failure to obtain the desired product can stem from several factors.

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// Edges start -> reagents [label="Start Troubleshooting"]; reagents -> reagents_ok; reagents_ok -> conditions [label="Yes"]; reagents_ok -> replace_reagents [label="No"]; replace_reagents -> reagents; conditions -> improvement; improvement -> success [label="Yes"]; improvement -> side_reactions [label="No"]; side_reactions -> analyze_byproducts; } dot Caption: Troubleshooting workflow for failed cross-coupling reactions.

Q: My Suzuki/Sonogashira reaction is not working. What should I check first?

A:

  • Reagent Quality: Ensure all reagents are pure and active. Boronic acids (for Suzuki) can degrade upon storage, and terminal alkynes (for Sonogashira) can oxidize.[6] The palladium catalyst should be from a reliable source. Ensure solvents are anhydrous and bases are of high purity.

  • Inert Atmosphere: These reactions are highly sensitive to oxygen, which can deactivate the palladium catalyst and lead to unwanted side reactions like Glaser homocoupling of alkynes in Sonogashira reactions.[7][8] Ensure the reaction setup is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen) and maintained under an inert atmosphere.[7][9]

  • Catalyst System: The choice of ligand and palladium precursor is critical. For sterically hindered substrates, bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) often improve reaction efficiency.[10]

Q: I am observing significant deiodination (replacement of iodine with hydrogen). How can I prevent this?

A: Dehalogenation is a known side reaction, particularly at higher temperatures.[7]

  • Lower the Temperature: Try running the reaction at a lower temperature for a longer duration.[7]

  • Choice of Base/Solvent: The base and solvent can influence dehalogenation. Amine bases can sometimes act as a hydride source. Consider screening inorganic bases like K₃PO₄ or Cs₂CO₃.[7][9]

Q: My Sonogashira reaction is producing a lot of alkyne dimer (homocoupling). What can be done?

A: This is typically caused by the presence of oxygen and is catalyzed by the copper co-catalyst.

  • Strictly Anaerobic Conditions: Improve degassing procedures to eliminate oxygen.[7]

  • Copper-Free Conditions: Switching to a copper-free Sonogashira protocol is a highly effective strategy to eliminate this side reaction.[8][11]

  • Slow Addition of Alkyne: Adding the alkyne slowly via syringe pump keeps its concentration low, favoring the desired cross-coupling over homocoupling.[8]

Issue 2: Uncontrolled or Undesired Reactivity of the Nitro Group

Q: I am trying to perform a reaction at the iodo-positions, but the nitro group is interfering. What should I consider?

A: The electron-withdrawing nitro group activates the ring towards nucleophilic attack and can be reduced under certain conditions.

  • Reaction Conditions: Avoid strongly reducing conditions if the nitro group is to be preserved. For example, in a Suzuki coupling, some boronic acids or reaction conditions might lead to partial reduction.

  • Protecting Groups: If the nitro group's electron-withdrawing nature is problematic, it can be reduced to an amine and then protected (e.g., as an amide or carbamate) before proceeding with other transformations.

Q: I want to selectively reduce the nitro group without affecting the iodo-substituents. What are the best methods?

A: The C-I bonds can be susceptible to cleavage under certain reductive conditions, especially standard catalytic hydrogenation with Pd/C.[12]

  • Chemoselective Reagents:

    • Metal/Acid: Classic conditions like iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) are often effective at reducing nitro groups while leaving aryl halides intact.[12][13]

    • Catalytic Hydrogenation: If using hydrogenation, Raney Nickel is often preferred over Palladium on carbon (Pd/C) as it is less likely to cause dehalogenation of aryl iodides.[12]

    • Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) with a catalyst can sometimes offer better selectivity.

G

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the mono-arylation of this compound. Optimization of catalyst, ligand, base, and solvent may be required.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 3 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Workflow Diagram:

G

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (3 eq).

  • Seal the flask with a rubber septum, and subject the flask to three cycles of vacuum followed by backfilling with an inert gas (argon or nitrogen).

  • Using a syringe, add the degassed solvent system (e.g., 4:1 dioxane/water) to the flask.

  • Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 90 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired compound.

Protocol 2: Chemoselective Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to an amine using iron powder in an acidic medium, a method known to preserve aryl iodide bonds.[12][13]

Materials:

  • This compound

  • Iron powder (<10 mesh, 5 equivalents)

  • Glacial Acetic Acid

  • Ethanol or Methanol

Procedure:

  • In a round-bottom flask, suspend this compound (1 eq) in a mixture of ethanol (or methanol) and glacial acetic acid.

  • Add iron powder (5 eq) to the suspension in portions to control the initial exotherm.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with the reaction solvent.

  • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Caution: This will generate CO₂ gas.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,6-Diiodo-4-aminophenol, which can be purified further if necessary.

References

Technical Support Center: Managing 2,6-Diiodo-4-nitrophenol Toxicity in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on safely managing 2,6-Diiodo-4-nitrophenol in a laboratory environment. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative toxicity data to ensure safe and effective handling of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and potential issues that may arise during the handling and use of this compound in experimental settings.

FAQs

1. What are the primary hazards associated with this compound?

This compound is a highly toxic compound. Its primary hazards, as defined by the Globally Harmonized System (GHS), include:

  • Acute Toxicity (Oral): Toxic if swallowed.[1][2]

  • Acute Toxicity (Dermal): Harmful in contact with skin.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Acute Toxicity (Inhalation): Harmful if inhaled.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2] When heated to decomposition, it emits very toxic fumes.[1]

2. What are the immediate first aid measures for exposure to this compound?

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

3. What personal protective equipment (PPE) is required when handling this compound?

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye/Face Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For tasks with a high risk of splashing, an impervious apron is recommended.

  • Respiratory Protection: Use in a well-ventilated area, preferably a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

4. How should this compound be stored?

Store in a tightly closed container in a cool, dry, and well-ventilated area. It should be kept away from incompatible substances such as strong oxidizing agents and bases.

5. How should this compound waste be disposed of?

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Troubleshooting Guide for Experiments

Issue 1: Inconsistent or non-reproducible results in colorimetric assays.

  • Possible Cause 1: Interference from the compound. Phenolic compounds can interfere with certain colorimetric assays.[3] The yellow color of this compound solutions may also contribute to background absorbance.

    • Solution: Run a sample blank containing the compound but without the final color-developing reagent to measure and subtract the background absorbance. Consider using a different assay method that is less susceptible to interference from phenolic compounds.

  • Possible Cause 2: Reagent degradation. Reagents for colorimetric assays can be sensitive to light and temperature.

    • Solution: Prepare fresh reagents for each experiment and store them properly, protected from light and at the recommended temperature.

  • Possible Cause 3: Instability of this compound solution. The stability of the compound in your experimental buffer may be a factor.

    • Solution: Prepare fresh solutions of this compound for each experiment. If you must store solutions, protect them from light and consider storing them at low temperatures. Perform a stability test of your compound in the assay buffer over the time course of your experiment.

Issue 2: Unexpected changes in cell viability or morphology in cell-based assays.

  • Possible Cause 1: Cytotoxicity of the compound. As a toxic substance, this compound can induce cell death.

    • Solution: Perform a dose-response curve to determine the optimal non-toxic or sub-lethal concentration for your experiment. Use appropriate controls, including a vehicle control (the solvent used to dissolve the compound).

  • Possible Cause 2: Solvent toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).

Issue 3: Low signal or no effect in enzyme inhibition assays.

  • Possible Cause 1: Incorrect enzyme or substrate concentration. The kinetics of enzyme inhibition are dependent on the concentrations of the enzyme, substrate, and inhibitor.

    • Solution: Optimize the concentrations of your enzyme and substrate to ensure the reaction is in the linear range. Consult the literature for typical concentrations used in similar assays.

  • Possible Cause 2: Inactive compound. The compound may have degraded.

    • Solution: Use a freshly prepared solution of this compound. Verify the purity and identity of your compound if possible.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound. It is important to note that specific Permissible Exposure Limits (PELs) from OSHA or Recommended Exposure Limits (RELs) from NIOSH have not been established for this compound.

ParameterValueSpeciesRoute of AdministrationReference
LD50 170 mg/kgRatOral(Kaiser, 1964) as cited in[4]
LD50 212 mg/kgMouseOral(Kaiser, 1964) as cited in[4]
LD50 105 mg/kgRatIntravenous(Kaiser, 1964) as cited in[4]
LD50 88 mg/kgMouseIntravenous(Kaiser, 1964) as cited in[4]
LD50 105 mg/kgRatIntraperitoneal(Kaiser, 1964) as cited in[4]
LD50 107 mg/kgMouseIntraperitoneal(Kaiser, 1964) as cited in[4]
LD50 122 mg/kgRatSubcutaneous(Kaiser, 1964) as cited in[4]
LD50 110 mg/kgMouseSubcutaneous(Kaiser, 1964) as cited in[4]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the toxicological effects of this compound.

Protocol 1: Assessment of Uncoupling of Oxidative Phosphorylation in Isolated Mitochondria

This protocol is designed to measure the effect of this compound on mitochondrial respiration, a key indicator of the uncoupling of oxidative phosphorylation.

Materials:

  • Isolated mitochondria (e.g., from rat liver)

  • Respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, and 0.3% BSA, pH 7.2)

  • Respiratory substrates (e.g., 5 mM glutamate (B1630785) and 5 mM malate)

  • ADP solution (e.g., 100 mM)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Methodology:

  • Mitochondrial Preparation: Isolate mitochondria from fresh tissue (e.g., rat liver) using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).

  • Respirometer Setup: Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions. Add 2 mL of respiration buffer to the respirometer chambers and allow the temperature to equilibrate to 37°C.

  • Baseline Respiration (State 2): Add isolated mitochondria to the chambers to a final concentration of 0.5 mg/mL. Add the respiratory substrates (glutamate and malate) to initiate electron transport and measure the baseline oxygen consumption rate (State 2 respiration).

  • State 3 Respiration: Add a saturating amount of ADP (e.g., to a final concentration of 1 mM) to stimulate ATP synthesis and measure the maximal rate of oxygen consumption (State 3 respiration).

  • State 4 Respiration: Once all the added ADP has been phosphorylated to ATP, the respiration rate will decrease to a new steady-state level (State 4 respiration).

  • Uncoupling Effect of this compound: After establishing State 4 respiration, perform a stepwise titration of this compound (e.g., in 1 µL increments of a 1 mM solution) to the mitochondrial suspension.

  • Data Acquisition: Record the oxygen consumption rate continuously throughout the experiment.

  • Data Analysis: Plot the oxygen consumption rate as a function of the this compound concentration. An increase in the respiration rate after the addition of the compound, particularly in the absence of ADP (i.e., from State 4), is indicative of uncoupling activity.

Protocol 2: In Vitro Glutamate Dehydrogenase (GDH) Inhibition Assay

This colorimetric assay determines the inhibitory effect of this compound on GDH activity by measuring the production of NADH.[5][6][7][8][9]

Materials:

  • Purified Glutamate Dehydrogenase (GDH) enzyme (e.g., from bovine liver)

  • GDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.6)

  • L-Glutamate solution (e.g., 1 M)

  • NAD+ solution (e.g., 10 mM)

  • Tetrazolium salt solution (e.g., WST-8 or MTT)

  • Electron mediator (e.g., phenazine (B1670421) methosulfate - PMS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~450 nm

Methodology:

  • Reagent Preparation: Prepare working solutions of L-Glutamate and NAD+ in GDH Assay Buffer. Prepare a working solution of the tetrazolium salt and electron mediator in GDH Assay Buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • GDH Assay Buffer

    • A dilution series of this compound (or solvent control)

    • GDH enzyme solution

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the substrate mix (L-Glutamate and NAD+) to each well to start the reaction.

  • Detection: Immediately add the detection mix (tetrazolium salt and electron mediator).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8).

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Calculate the percent inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway: Uncoupling of Oxidative Phosphorylation

Uncoupling_of_Oxidative_Phosphorylation cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space cluster_imm Inner Mitochondrial Membrane NADH NADH ETC Electron Transport Chain (ETC) NADH->ETC e- FADH2 FADH2 FADH2->ETC e- ADP ADP + Pi ATP_synthase ATP Synthase ADP->ATP_synthase ATP ATP H_matrix H+ H_ims H+ H_ims->ATP_synthase Flows through DINP This compound H_ims->DINP Diffuses across membrane ETC->H_ims Pumps H+ out ATP_synthase->ATP Synthesizes DINP->H_matrix Picks up H+ GDH_Inhibition_Assay_Workflow arrow arrow start Start prep_reagents Prepare Reagents (Buffer, Substrates, Enzyme, Inhibitor) start->prep_reagents setup_plate Set up 96-well Plate (Buffer, Inhibitor/Control, Enzyme) prep_reagents->setup_plate pre_incubate Pre-incubate (10-15 min at RT) setup_plate->pre_incubate add_substrate Add Substrate Mix (L-Glutamate + NAD+) pre_incubate->add_substrate add_detection Add Detection Mix (Tetrazolium salt + PMS) add_substrate->add_detection incubate Incubate (30-60 min at 37°C, dark) add_detection->incubate measure_abs Measure Absorbance (~450 nm) incubate->measure_abs analyze_data Data Analysis (Calculate % Inhibition, IC50) measure_abs->analyze_data end End analyze_data->end Troubleshooting_Colorimetric_Assay problem Inconsistent Results cause1 Compound Interference? problem->cause1 cause2 Reagent Degradation? problem->cause2 cause3 Compound Instability? problem->cause3 cause1->cause2 No solution1 Run Sample Blank Subtract Background Absorbance cause1->solution1 Yes cause2->cause3 No solution2 Prepare Fresh Reagents Store Properly cause2->solution2 Yes solution3 Prepare Fresh Compound Solution Perform Stability Test cause3->solution3 Yes

References

Technical Support Center: Safe Disposal of 2,6-Diiodo-4-nitrophenol Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal of 2,6-Diiodo-4-nitrophenol waste. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during laboratory experiments.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 305-85-1[1][2]
Molecular Formula C6H3I2NO3[1][2]
Molecular Weight 390.9 g/mol [1]
Appearance Light yellow feathery crystals or yellow crystalline solid[1][3]
Melting Point 152-154 °C[1][4]
Boiling Point 310.6±42.0 °C (Predicted)[1]
Water Solubility Insoluble[1][3]
pKa 3.85±0.44 (Predicted)[1]
Stability Stable under normal conditions[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered a hazardous substance. The primary hazards include:

  • Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[5][6][7] It is poisonous by ingestion and other routes of exposure.[1]

  • Irritation: It can cause skin and serious eye irritation.[5][6][7]

  • Reactivity: It is a halogenated and nitrated phenol (B47542) and reacts as a weak acid. It is incompatible with strong reducing agents, hydrides, nitrides, alkali metals, and sulfides, which can generate flammable hydrogen gas.[1][4] It may also generate heat with bases.[1][4]

  • Decomposition: When heated to decomposition, it emits very toxic fumes of iodine and nitrogen oxides.[1][4]

Q2: What personal protective equipment (PPE) should be worn when handling this compound waste?

A2: To minimize exposure, appropriate personal protective equipment (PPE) is essential. This includes:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]

Q3: How should I segregate this compound waste?

A3: Proper waste segregation is crucial to prevent dangerous reactions. This compound waste should be collected and segregated as halogenated organic waste.[8] Do not mix it with non-halogenated solvents, as this can significantly increase disposal costs.[9] Keep it separate from incompatible materials such as strong reducing agents, bases, and acids.[1][4][10]

Q4: Can I dispose of small quantities of this compound waste down the drain?

A4: No. Due to its potential harm to aquatic life and its chemical properties, this compound waste should never be poured down the drain.[11] This practice is illegal and can have serious environmental repercussions.

Troubleshooting Guide

IssueProbable CauseSolution
Spill of this compound solid or solution. Accidental dropping of container or improper handling.1. Evacuate the immediate area and ensure proper ventilation. 2. Wear appropriate PPE, including respiratory protection if dust is present. 3. For small spills, use an inert absorbent material to soak up the liquid or gently sweep up the solid. 4. Place the absorbed material and any contaminated cleaning materials into a designated, labeled hazardous waste container. 5. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
The waste container is warm to the touch. Possible reaction with incompatible waste streams mixed in the container. The compound may generate heat with bases.[1][4]1. Do not add any more waste to the container. 2. Carefully move the container to a secondary containment unit within a fume hood. 3. Inform your supervisor and EHS department about the situation. 4. Do not attempt to open the container if it is bulging or making noise.
The waste container is leaking. The container material is not compatible with the waste, or the container is damaged.1. Place the leaking container into a larger, compatible secondary containment unit. 2. Transfer the waste to a new, appropriate container if it is safe to do so. 3. Label the new container with all the information from the old one. 4. Report the incident to your EHS department.
Unsure how to label the waste container. Lack of familiarity with institutional or regulatory labeling requirements.1. Clearly label the container with the words "Hazardous Waste." 2. List all chemical constituents by their full name and their approximate percentages. 3. Include the date the waste was first added to the container. 4. Affix any other specific hazard labels required by your institution (e.g., "Toxic," "Halogenated Waste").

Experimental Protocol: Safe Disposal of this compound Waste

This protocol outlines the recommended procedure for the accumulation and disposal of this compound waste in a laboratory setting.

1. Waste Collection and Segregation:

  • Designate a specific, well-ventilated Satellite Accumulation Area (SAA) for halogenated organic waste, preferably within a chemical fume hood.[8][10]
  • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure screw-top cap.[8]
  • Ensure the container is clearly labeled as "Hazardous Waste" and specifies "this compound Waste" and "Halogenated Organic Waste."
  • Do not mix this waste stream with non-halogenated solvents, strong acids, strong bases, or reducing agents.[9][10]

2. Container Management:

  • Keep the waste container securely closed at all times, except when adding waste.[9][12]
  • Do not fill the container beyond 90% of its capacity to allow for expansion.
  • Store the waste container in a secondary containment tray to prevent the spread of potential leaks.

3. Waste Pickup and Disposal:

  • Once the container is full or has been accumulating for a period defined by your institution's policy (typically not exceeding one year in an SAA), arrange for a waste pickup.[10]
  • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup.
  • Ensure all labeling is complete and accurate before the scheduled pickup.

4. Decontamination of Empty Containers:

  • To be considered non-hazardous, an empty container that held this compound must be triple-rinsed.
  • The first rinseate must be collected and disposed of as hazardous waste.[13]
  • Subsequent rinses of containers that held acutely toxic materials may also need to be collected as hazardous waste; consult your institution's guidelines.
  • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's procedures for clean lab glass or plastic.

Logical Workflow for Safe Disposal

G cluster_0 Waste Generation & Collection cluster_1 Storage & Management cluster_2 Disposal & Decontamination A Experiment Generates This compound Waste B Select Designated Halogenated Waste Container A->B C Add Waste to Container in Fume Hood B->C K Triple-Rinse Empty Container (Collect First Rinseate as Waste) B->K For Empty Containers D Securely Cap Container Immediately After Use C->D E Store Container in Satellite Accumulation Area (SAA) D->E F Use Secondary Containment E->F G Monitor for Leaks & Container Integrity F->G H Container Full or Accumulation Time Limit Reached G->H I Request Waste Pickup from EHS H->I J EHS Collects Waste for Final Disposal I->J L Dispose of Clean Container K->L

Caption: Workflow for the safe disposal of this compound waste.

References

Validation & Comparative

A Comparative Analysis of the Toxicity of 2,6-Diiodo-4-nitrophenol and 2,4-dinitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the toxicological profiles of two potent uncouplers of oxidative phosphorylation, 2,6-Diiodo-4-nitrophenol and 2,4-dinitrophenol (B41442), reveals significant similarities in their mechanism of action, yet notable differences in their acute toxicity across various species. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a concise comparison of these two compounds.

Both this compound, also known as Disophenol, and 2,4-dinitrophenol (2,4-DNP) exert their primary toxic effects by disrupting the process of oxidative phosphorylation in mitochondria. This uncoupling leads to a rapid depletion of cellular ATP, the primary energy currency of the cell, and a concomitant increase in metabolic rate and heat production. The resulting hyperthermia and cellular energy crisis are the principal causes of the acute toxicity observed with these compounds.

Quantitative Toxicity Data

The following tables summarize the available median lethal dose (LD50) data for this compound and 2,4-dinitrophenol across various animal models and routes of administration.

Table 1: Acute Toxicity of this compound (Disophenol)

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
MouseIntraperitonealComparable to 2,4-DNP(Harvey, 1959)[1]
DogSubcutaneous> 30, lethal at 36(Wood et al., 1961)[2]
DogOral100 - 200 (Minimum Lethal Dose)(Wood et al., 1961)[2]
DogSubcutaneous33 - 40 (Toxic Dose)(Penumarthy et al., 1975)[3]

Table 2: Acute Toxicity of 2,4-dinitrophenol (2,4-DNP)

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatOral30(Dow Chemical Co., 1950, as cited in NCBI)[4]
RatOral71 (Weanling)(Kaiser, 1964, as cited in NCBI)[4]
RatSubcutaneous25(RTECS, 1985, as cited in ChemicalBook)
MouseOral72 (Weanling)(Kaiser, 1964, as cited in NCBI)[4]
MouseIntraperitoneal2,4-DNP and 2,6-DNP are of comparable lethality(Harvey, 1959)[1]
DogOral25 (33% mortality) - 125 (100% mortality)(Kaiser, 1964, as cited in NCBI)[4]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for both this compound and 2,4-dinitrophenol is the uncoupling of oxidative phosphorylation.[1] This process occurs within the mitochondria and disrupts the normal synthesis of ATP.

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Oxidative_Phosphorylation_Uncoupling cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Uncoupler_Action Action of Uncouplers ETC Electron Transport Chain (ETC) H_gradient Proton Gradient (H+) ETC->H_gradient Pumps H+ out Uncoupler This compound or 2,4-Dinitrophenol ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives ATP synthesis Proton_Leak Proton Leak ATP ATP ATP_synthase->ATP Produces No_ATP Decreased ATP Synthesis ATP_synthase->No_ATP Leads to Uncoupler->H_gradient Dissipates Uncoupler->ATP_synthase Bypasses Heat Heat Production Proton_Leak->Heat Energy released as heat

Caption: Mechanism of oxidative phosphorylation uncoupling by nitrophenols.

In a normal state, the electron transport chain (ETC) pumps protons across the inner mitochondrial membrane, creating a proton gradient. This gradient drives ATP synthase to produce ATP. Uncouplers like this compound and 2,4-dinitrophenol act as protonophores, creating an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase.[5] This dissipation of the proton gradient uncouples electron transport from ATP synthesis, leading to a decrease in ATP production and the release of energy as heat.

Experimental Protocols

Acute Oral LD50 Determination in Rodents (General Protocol)

The determination of the median lethal dose (LD50) is a standardized procedure to assess the acute toxicity of a substance. While specific historical protocols may vary slightly, the general methodology follows established guidelines.

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LD50_Protocol start Start: Healthy, fasted adult rodents (e.g., rats, mice) dose_prep Prepare graded doses of the test compound (e.g., in corn oil or water) start->dose_prep grouping Assign animals to dose groups (typically 5-10 animals per group, mixed sex) dose_prep->grouping administration Administer a single oral dose via gavage grouping->administration observation Observe animals for signs of toxicity and mortality (typically for 14 days) administration->observation data_collection Record number of mortalities in each dose group observation->data_collection calculation Calculate LD50 value using a statistical method (e.g., Probit analysis) data_collection->calculation end End: LD50 value determined calculation->end

Caption: General workflow for an acute oral LD50 study in rodents.

Key Steps:

  • Animal Selection: Healthy, young adult rodents (commonly rats or mice) of a specific strain are used. Animals are typically fasted overnight before dosing to ensure uniform absorption.

  • Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle (e.g., corn oil, water). A range of graded doses is prepared.

  • Dose Administration: A single dose is administered to each animal via oral gavage. A control group receives the vehicle only.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a specified period, typically 14 days.

  • Data Analysis: The number of mortalities at each dose level is recorded, and the LD50 value, the dose estimated to be lethal to 50% of the animals, is calculated using statistical methods such as Probit analysis.

Measurement of Oxidative Phosphorylation Uncoupling

The uncoupling of oxidative phosphorylation can be assessed by measuring changes in mitochondrial respiration.

Experimental Workflow:

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Uncoupling_Assay start Isolate mitochondria from tissue (e.g., rat liver) respirometry Place mitochondria in a respirometry chamber with substrate (e.g., succinate) start->respirometry add_adp Add ADP to stimulate State 3 respiration (coupled respiration) respirometry->add_adp measure_o2 Measure oxygen consumption rate (OCR) add_adp->measure_o2 add_uncoupler Add test compound (this compound or 2,4-DNP) measure_o2->add_uncoupler measure_o2_uncoupled Measure maximal, uncoupled OCR add_uncoupler->measure_o2_uncoupled analysis Analyze the increase in OCR as an indicator of uncoupling activity measure_o2_uncoupled->analysis end End: Uncoupling potential determined analysis->end

Caption: Workflow for assessing mitochondrial uncoupling activity.

Key Steps:

  • Mitochondrial Isolation: Mitochondria are isolated from a suitable tissue source, such as rat liver, through differential centrifugation.

  • Respirometry: The isolated mitochondria are placed in a specialized chamber (respirometer) containing a respiratory substrate (e.g., succinate) and a buffer.

  • State 3 Respiration: The addition of ADP initiates coupled respiration (State 3), and the rate of oxygen consumption is measured.

  • Uncoupler Addition: The test compound is added to the chamber.

  • Uncoupled Respiration: In the presence of an uncoupler, the rate of oxygen consumption increases significantly as the electron transport chain is no longer inhibited by the proton gradient. This maximal rate is measured.

  • Data Analysis: The magnitude of the increase in oxygen consumption rate upon addition of the test compound is a direct measure of its uncoupling activity.

Conclusion

Both this compound and 2,4-dinitrophenol are highly toxic compounds that act by uncoupling oxidative phosphorylation. The available data suggest that they have a comparable order of magnitude of acute toxicity, particularly when administered intraperitoneally to mice. However, differences in their lipophilicity and other physicochemical properties may lead to variations in their absorption, distribution, metabolism, and excretion, which could account for the observed differences in lethal doses across different species and routes of administration. Further research, particularly direct comparative studies with detailed pharmacokinetic and pharmacodynamic analyses, is necessary to fully elucidate the relative toxicities of these two compounds. Researchers and drug development professionals should exercise extreme caution when handling these substances due to their potent and potentially lethal effects.

References

A Comparative Analysis of 2,6-Diiodo-4-nitrophenol and FCCP as Mitochondrial Uncoupling Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of cellular bioenergetics and mitochondrial function, uncoupling agents are invaluable tools. These molecules disrupt the obligate link between electron transport and ATP synthesis in mitochondria, a process known as oxidative phosphorylation. This guide provides a detailed comparison of two such agents: the well-characterized protonophore Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) and the less-studied compound 2,6-Diiodo-4-nitrophenol. This comparison aims to provide an objective overview of their performance, supported by available experimental data and detailed methodologies.

Introduction to Mitochondrial Uncoupling

Mitochondrial uncouplers are lipophilic weak acids that shuttle protons across the inner mitochondrial membrane, dissipating the proton motive force (PMF) that is normally used by ATP synthase to produce ATP. This leads to an increase in the rate of electron transport and oxygen consumption as the mitochondrion attempts to re-establish the proton gradient, with the energy that would have been used for ATP synthesis being released as heat.

Mechanism of Action

Both FCCP and this compound are believed to function as protonophores. Their chemical structures, featuring an acidic proton and a delocalized charge in their anionic form, allow them to pick up a proton in the acidic intermembrane space, traverse the inner mitochondrial membrane, and release the proton into the alkaline mitochondrial matrix.

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Caption: Mechanism of mitochondrial uncoupling by protonophores.

Performance Comparison: this compound vs. FCCP

While FCCP is a widely studied and well-characterized mitochondrial uncoupler, there is a significant lack of direct comparative and quantitative data for this compound in the context of its uncoupling efficacy. The available information for this compound, also known as disophenol, primarily focuses on its use as an anthelmintic agent and its general toxicity.[1][2][3]

ParameterThis compoundFCCP
Potency (EC50) Data not readily available.Typically in the nanomolar to low micromolar range, depending on the cell type.
Effect on Oxygen Consumption Rate (OCR) Expected to increase OCR, but quantitative data is lacking.Dose-dependent increase in OCR to a maximal rate, followed by inhibition at higher concentrations.
Effect on Mitochondrial Membrane Potential (ΔΨm) Expected to dissipate ΔΨm, but quantitative data is lacking.Causes rapid and dose-dependent depolarization of the mitochondrial membrane.[4]
Effect on ATP Production Known to inhibit ATP production, consistent with uncoupling.[1]Potently inhibits mitochondrial ATP synthesis.
Toxicity Toxic at higher doses, with a historical study comparing its toxicity to 2,4-dinitrophenol.[5]Exhibits a narrow therapeutic window and can be toxic at concentrations slightly above those required for maximal uncoupling.
Primary Use in Research Primarily documented as an anthelmintic.[2]Gold standard for inducing maximal respiration in mitochondrial stress tests.

Experimental Protocols

To evaluate and compare the efficacy of mitochondrial uncoupling agents like this compound and FCCP, several key experiments are routinely performed.

Measurement of Oxygen Consumption Rate (OCR)

The Seahorse XF Analyzer is a standard instrument for measuring real-time cellular respiration. The "Mito Stress Test" is a widely used protocol.

Methodology:

  • Cell Seeding: Plate cells in a Seahorse XF culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Assay Medium: The day of the assay, replace the growth medium with a specialized Seahorse XF assay medium (e.g., XF Base Medium supplemented with pyruvate, glutamine, and glucose) and incubate in a non-CO2 incubator for 1 hour prior to the assay.

  • Compound Loading: Load the uncoupling agents (FCCP or this compound) and other mitochondrial inhibitors (Oligomycin, and a mixture of Rotenone/Antimycin A) into the designated ports of the sensor cartridge.

  • Seahorse XF Analyzer Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will sequentially inject the compounds and measure the OCR at baseline and after each injection.

    • Baseline OCR: Measures the initial oxygen consumption of the cells.

    • Oligomycin Injection: Inhibits ATP synthase, revealing the OCR linked to proton leak.

    • Uncoupler (FCCP or this compound) Injection: Injected in a titration to determine the concentration that elicits the maximal respiratory rate. This reflects the maximum capacity of the electron transport chain.

    • Rotenone/Antimycin A Injection: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing the non-mitochondrial oxygen consumption.

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Seahorse Mito Stress Test Workflow Start Baseline OCR Measurement Oligo Inject Oligomycin Start->Oligo ATP-linked Respiration Uncoupler Inject Uncoupler (FCCP or Test Compound) Oligo->Uncoupler Proton Leak Rot_AA Inject Rotenone/Antimycin A Uncoupler->Rot_AA Maximal Respiration End Non-Mitochondrial Respiration Rot_AA->End Spare Respiratory Capacity Signaling Pathways Affected by Mitochondrial Uncoupling Uncoupler Mitochondrial Uncoupler (e.g., FCCP, this compound) Mitochondria Mitochondria Uncoupler->Mitochondria ATP_depletion Decreased ATP / Increased AMP Mitochondria->ATP_depletion ROS Altered ROS Production Mitochondria->ROS AMPK AMPK Activation ATP_depletion->AMPK Cell_Stress Cellular Stress Response ROS->Cell_Stress Autophagy Induction of Autophagy AMPK->Autophagy

References

A Comparative Study of Nitrophenol Derivatives in Uncoupling Oxidative Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of nitrophenol derivatives as uncouplers of oxidative phosphorylation. It summarizes key performance data, details experimental protocols for their evaluation, and illustrates the underlying mechanisms of action.

Introduction

Nitrophenol derivatives are a class of chemical compounds that can uncouple oxidative phosphorylation by transporting protons across the inner mitochondrial membrane, thereby dissipating the proton motive force.[1][2] This process bypasses ATP synthase, leading to an increase in oxygen consumption and the dissipation of energy as heat.[3][4] The most well-known of these is 2,4-dinitrophenol (B41442) (DNP), a potent uncoupler that was historically used for weight loss but was banned due to its narrow therapeutic window and severe toxicity.[5] Research continues into developing safer nitrophenol derivatives and other mitochondrial uncouplers with therapeutic potential for metabolic diseases.[6][7]

Data Presentation: Comparative Performance of Nitrophenol Derivatives

The following tables summarize the available quantitative data for 2,4-dinitrophenol (DNP) and its isomers, along with other relevant uncouplers for comparison. Direct comparative data for a wide range of nitrophenol derivatives in single studies is limited, and thus the data is compiled from various sources.

CompoundUncoupling Potency (EC50)Biological System
2,4-Dinitrophenol (DNP)~10.1 µMNormal murine liver (NMuLi) cells
BAM15~1.4 µMNormal murine liver (NMuLi) cells
Niclosamide0.29 µM143B ρ0 cells
0.04 µMIsolated mouse liver mitochondria

Table 1: Comparative Uncoupling Potency of Selected Mitochondrial Uncouplers. EC50 values represent the concentration required to elicit a half-maximal response in oxygen consumption rate.

CompoundAcute Toxicity (LD50, intraperitoneal, mouse)
2,4-Dinitrophenol26 mg/kg
2,6-Dinitrophenol27 mg/kg
3,5-Dinitrophenol58 mg/kg
3,4-Dinitrophenol60 mg/kg
2,3-Dinitrophenol150 mg/kg
2,5-Dinitrophenol150 mg/kg

Table 2: Acute Toxicity of Dinitrophenol Isomers in Mice.[1][8] A lower LD50 value indicates higher toxicity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of nitrophenol derivatives.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

The Seahorse XF Analyzer is a standard tool for measuring cellular respiration and mitochondrial function in real-time.[9]

Protocol:

  • Cell Seeding: Seed adherent cells in a Seahorse XF cell culture microplate at a density optimized for the specific cell type to achieve 80-90% confluency on the day of the assay.[10]

  • Hydrate (B1144303) Sensor Cartridge: The day before the assay, hydrate the Seahorse XF sensor cartridge by adding XF calibrant to each well of the utility plate and incubating overnight in a non-CO2 incubator at 37°C.[11]

  • Prepare Assay Medium: On the day of the assay, prepare the assay medium (e.g., Seahorse XF Base Medium) supplemented with substrates such as glucose, pyruvate, and glutamine. Warm the medium to 37°C.

  • Cell Plate Preparation: Remove the cell culture medium and wash the cells with the pre-warmed assay medium. Add the final volume of assay medium to each well and incubate the cell plate in a non-CO2 incubator at 37°C for at least 1 hour to allow for temperature and pH equilibration.[12]

  • Prepare Injection Port Plate: Load the injection ports of the sensor cartridge with the compounds to be tested. A typical experimental sequence for assessing uncoupling is:

    • Port A: Vehicle or nitrophenol derivative

    • Port B: Oligomycin (ATP synthase inhibitor)

    • Port C: FCCP (a potent uncoupler to measure maximal respiration)

    • Port D: Rotenone/Antimycin A (Complex I and III inhibitors to measure non-mitochondrial respiration)[13]

  • Run Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and start the assay protocol. The instrument will measure OCR at baseline and after each injection.[10]

  • Data Analysis: The Seahorse software automatically calculates OCR. The uncoupling effect of the nitrophenol derivative is determined by the increase in OCR following its injection.[12]

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 assay is a widely used method to assess changes in mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[14]

Protocol:

  • Cell Culture: Culture cells in a suitable format (e.g., 96-well black, clear-bottom plate) to the desired confluency.

  • Cell Treatment: Treat the cells with the nitrophenol derivatives at various concentrations for the desired duration. Include a positive control for depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at 5-50 µM for 15-30 minutes, and a vehicle-only negative control.[14]

  • JC-1 Staining: Prepare a 1-10 µM JC-1 working solution in the cell culture medium. Remove the treatment medium and add the JC-1 staining solution to each well.[15]

  • Incubation: Incubate the plate in a CO2 incubator at 37°C for 15-30 minutes.[16]

  • Washing: Aspirate the staining solution and wash the cells with an assay buffer (e.g., phosphate-buffered saline).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

    • Red fluorescence (J-aggregates): Excitation ~540 nm, Emission ~590 nm.[14]

    • Green fluorescence (JC-1 monomers): Excitation ~485 nm, Emission ~535 nm.[14]

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio compared to the vehicle control indicates a loss of mitochondrial membrane potential.

Mandatory Visualization

Mechanism of Action of Nitrophenol Uncouplers

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_assays Mitochondrial Function Assays cluster_data_analysis Data Analysis and Interpretation Seed_Cells Seed Cells in Microplate Cell_Treatment Treat with Nitrophenol Derivatives Seed_Cells->Cell_Treatment OCR_Assay Measure Oxygen Consumption Rate (Seahorse XF) Cell_Treatment->OCR_Assay MMP_Assay Measure Mitochondrial Membrane Potential (JC-1/TMRM) Cell_Treatment->MMP_Assay ATP_Assay Measure ATP Production Cell_Treatment->ATP_Assay Compare_Potency Compare EC50 for Uncoupling OCR_Assay->Compare_Potency MMP_Assay->Compare_Potency ATP_Assay->Compare_Potency Therapeutic_Index Calculate Therapeutic Index Compare_Potency->Therapeutic_Index Assess_Toxicity Determine Cytotoxicity (e.g., LD50) Assess_Toxicity->Therapeutic_Index Signaling_Pathway Nitrophenol Nitrophenol Derivative Mito_Uncoupling Mitochondrial Uncoupling Nitrophenol->Mito_Uncoupling ATP_depletion Decreased ATP/ADP Ratio Mito_Uncoupling->ATP_depletion AMPK_activation AMPK Activation ATP_depletion->AMPK_activation Downstream_Effects Downstream Cellular Responses (e.g., altered gene expression, cell cycle arrest) AMPK_activation->Downstream_Effects

References

Comparative Efficacy and Mechanism of Action of 2,6-Diiodo-4-nitrophenol and Alternative Anthelmintics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental results obtained with 2,6-Diiodo-4-nitrophenol (also known as Disophenol) and other anthelmintic agents. The focus is on their efficacy, mechanism of action, and toxicological profiles, supported by experimental data to aid in research and drug development.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound belongs to a class of compounds known as protonophores, which act as uncouplers of oxidative phosphorylation in mitochondria. This mechanism is central to its anthelmintic activity.

In essence, these compounds disrupt the proton gradient that is essential for ATP synthesis. They are lipid-soluble and can diffuse across the inner mitochondrial membrane. In the intermembrane space, where the proton concentration is high, they pick up a proton. They then transport this proton across the membrane into the mitochondrial matrix, a region of lower proton concentration, effectively creating a "short-circuit" in the electron transport chain. This dissipation of the proton motive force uncouples the processes of electron transport and ATP synthesis. The energy that would have been used to produce ATP is instead released as heat. The resulting depletion of ATP, the primary energy currency of the cell, leads to metabolic stress and ultimately the death of the parasite.

Other anthelmintics, such as Closantel, Rafoxanide, and Nitroxynil, share this fundamental mechanism of action as uncouplers of oxidative phosphorylation.

Mitochondrial Uncoupling by this compound cluster_Mitochondrion Mitochondrion cluster_Uncoupler_Action Action of this compound ETC Electron Transport Chain Proton_Pumping Proton Pumping ETC->Proton_Pumping e- flow H_Intermembrane H+ Gradient (Intermembrane Space) Proton_Pumping->H_Intermembrane ATP_Synthase ATP Synthase H_Intermembrane->ATP_Synthase Proton Motive Force Proton_Transport Proton Transport H_Intermembrane->Proton_Transport ATP_Production ATP ATP_Synthase->ATP_Production ADP + Pi Matrix Mitochondrial Matrix ATP_Production->Matrix Cellular_Processes Parasite Cellular Processes ATP_Production->Cellular_Processes Energy for Parasite_Death Parasite Death Matrix->Parasite_Death Energy Depletion Leads to DINP This compound DINP->Proton_Transport Proton_Transport->Matrix H+ Leak

Caption: Signaling pathway of mitochondrial uncoupling by this compound.

Comparative Anthelmintic Efficacy

The following tables summarize the efficacy of this compound (Disophenol) and its alternatives against common gastrointestinal nematodes in sheep.

Table 1: Comparative Efficacy of Disophenol and Closantel against Haemonchus contortus in Sheep

DrugDosageTime of Treatment Before ChallengeEfficacy (% worm reduction)Reference
Disophenol10 mg/kg s.c.30 daysSignificant Reduction[1]
Closantel10 mg/kg oral30 daysSignificant Reduction[1]
Disophenol10 mg/kg s.c.60 daysSignificant Reduction[1]
Closantel10 mg/kg oral60 daysSignificant Reduction[1]
Disophenol10 mg/kg s.c.90 daysZero Efficacy[1]
Closantel10 mg/kg oral90 daysZero Efficacy[1]

Note: A study by Hall et al. (1981) found no significant difference between the two compounds when administered 30 and 60 days before challenge with a thiabendazole-resistant strain of H. contortus.[1]

Table 2: Efficacy of Disophenol against Different Larval Stages in Sheep

ParasiteLarval StageEfficacy ClassEfficacy (%)Reference
Oesophagostomum columbianumL3B>60% in >60% of sheep
Haemonchus contortusL4B>60% in >60% of sheep
Haemonchus contortusAdultA>80% in >80% of sheep

Efficacy classes are as defined in the referenced study.

Toxicological Profile: A QSAR Perspective

Quantitative Structure-Activity Relationship (QSAR) studies are valuable tools for predicting the toxicity of chemical compounds. The toxicity of nitrophenols, including this compound, has been evaluated against the ciliate Tetrahymena pyriformis, a model organism for aquatic toxicity testing. While a specific 50% inhibitory growth concentration (IGC50) value for this compound from a comprehensive, directly citable source was not identified in the reviewed literature, QSAR models can be used to estimate its toxicity.

For a series of alkyl- and halogen-substituted nitro- and dinitrobenzenes, a strong relationship between toxicity (log (IGC50-1)) and molecular descriptors has been established. One such model is:

log (IGC50-1) = 0.206(log Kow) - 16.0(Amax) - 5.04

where:

  • log Kow is the logarithm of the 1-octanol/water partition coefficient, representing the hydrophobicity of the compound.

  • Amax is the maximum acceptor superdelocalizability, a quantum chemical parameter related to the molecule's ability to accept electrons.

This model highlights that both the hydrophobicity and the electronic properties of the molecule are key determinants of its toxicity to T. pyriformis. Researchers can utilize such models to predict the potential toxicity of novel nitrophenol derivatives.

Experimental Protocols

Anthelmintic Efficacy Testing in Sheep (In Vivo)

This protocol outlines a general procedure for evaluating the efficacy of anthelmintic drugs against gastrointestinal nematodes in sheep, based on the fecal egg count reduction test (FECRT).

Experimental Workflow for Anthelmintic Efficacy Testing Animal_Selection Select naturally or experimentally infected sheep Group_Allocation Randomly allocate sheep to treatment and control groups Animal_Selection->Group_Allocation Pre-treatment_Sampling Collect fecal samples for pre-treatment egg counts (Day 0) Group_Allocation->Pre-treatment_Sampling Treatment_Administration Administer test compounds (e.g., this compound) and placebo to respective groups Pre-treatment_Sampling->Treatment_Administration Post-treatment_Sampling Collect fecal samples at specified intervals post-treatment (e.g., Day 14) Treatment_Administration->Post-treatment_Sampling Egg_Counting Perform fecal egg counts (e.g., McMaster technique) Post-treatment_Sampling->Egg_Counting Efficacy_Calculation Calculate percentage reduction in fecal egg count Egg_Counting->Efficacy_Calculation Data_Analysis Statistically analyze the results Efficacy_Calculation->Data_Analysis

Caption: Workflow for in vivo anthelmintic efficacy testing in sheep.

Methodology:

  • Animal Selection: Select a group of sheep with a demonstrated natural or experimental infection of the target gastrointestinal nematode (e.g., Haemonchus contortus).

  • Group Allocation: Randomly divide the sheep into treatment and control groups of sufficient size to ensure statistical power.

  • Pre-treatment Sampling: On Day 0, collect individual fecal samples from all sheep to determine the baseline fecal egg count (FEC).

  • Treatment Administration: Administer the experimental compound (e.g., this compound) at the desired dosage and route to the treatment group. The control group should receive a placebo.

  • Post-treatment Sampling: Collect fecal samples from all animals at a predetermined time point post-treatment (e.g., 14 days).

  • Fecal Egg Count: Use a standardized technique, such as the modified McMaster technique, to determine the number of eggs per gram (EPG) of feces for each sample.

  • Efficacy Calculation: Calculate the percentage of fecal egg count reduction (FECR) for the treated group using the following formula: FECR (%) = [1 - (mean EPG of treated group post-treatment / mean EPG of control group post-treatment)] x 100

  • Data Analysis: Analyze the data using appropriate statistical methods to determine the significance of the observed reduction.

ATP Synthesis Inhibition Assay (In Vitro)

This protocol describes a method to assess the inhibitory effect of a compound on ATP synthesis in isolated mitochondria.

Methodology:

  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver) using differential centrifugation.

  • Mitochondrial Respiration: Suspend the isolated mitochondria in a respiration buffer containing a substrate for the electron transport chain (e.g., succinate) and ADP.

  • Compound Incubation: Add the test compound (e.g., this compound) at various concentrations to the mitochondrial suspension.

  • ATP Measurement: After a defined incubation period, measure the amount of ATP synthesized using a luciferin/luciferase-based assay, which produces a luminescent signal proportional to the ATP concentration.

  • Data Analysis: Determine the concentration of the test compound that inhibits ATP synthesis by 50% (IC50). Compare the IC50 value to that of a known uncoupler (e.g., FCCP) as a positive control.

This guide provides a foundational understanding of the experimental validation of this compound and its alternatives. For more detailed protocols and specific experimental conditions, researchers are encouraged to consult the primary literature cited.

References

A Comparative Guide to Hapten Specificity and Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used haptens in immunoassays, with a focus on their specificity and cross-reactivity. While the initial topic of interest was 2,6-Diiodo-4-nitrophenol, a thorough review of scientific literature reveals its primary application as an anthelmintic drug, with no significant data supporting its use as a hapten in immunological assays.[1][2][3] Therefore, this guide will focus on the well-characterized hapten, 2,4-Dinitrophenol (DNP), and compare its performance with other widely used alternatives such as Biotin (B1667282), Digoxigenin (DIG), and Fluorescein isothiocyanate (FITC).

Understanding the specificity and potential for cross-reactivity of a hapten-antibody pair is critical for the development of robust and reliable immunoassays.[4][5][6] This guide will provide quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in selecting the most appropriate hapten for their specific application.

Comparison of Common Haptens

Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[7][8][9] The choice of hapten can significantly impact the sensitivity and specificity of an immunoassay.

HaptenCommon Carrier ProteinsKey FeaturesPotential for Cross-Reactivity/Interference
2,4-Dinitrophenol (DNP) Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), Ovalbumin (OVA)- Not found endogenously in tissues, making it a good control.[10][11] - Elicits a strong and specific immune response.[10][12] - Well-characterized, with numerous commercially available antibodies.- Anti-DNP antibodies can cross-react with structurally similar molecules like 2,4,6-trinitrophenyl (TNP).[13][14][15][16] - Low-affinity anti-DNP antibodies are generally more discriminating than high-affinity ones.[14][16]
Biotin (Vitamin B7) Avidin (B1170675), Streptavidin- Extremely high-affinity interaction with avidin and streptavidin. - Widely used in various biological assays.[17]- Endogenous biotin in clinical samples can interfere with biotin-streptavidin based immunoassays, leading to false results.[17][18] - The FDA has issued warnings regarding biotin interference in clinical assays.[17]
Digoxigenin (DIG) Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA)- A steroid found exclusively in Digitalis plants, absent in animal tissues.[19][20] - High specificity of anti-DIG antibodies results in low background in assays.[19]- Generally considered to have low cross-reactivity due to its unique structure.
Fluorescein isothiocyanate (FITC) Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA)- A fluorescent molecule that can be used for both hapten applications and direct visualization.[21][22][23] - Commercially available anti-fluorescein antibodies are highly specific.- Potential for photobleaching, which may affect assay stability.[22] - The fluorescent nature might interfere with assays using fluorescence-based detection methods.

Quantitative Data: Specificity of Anti-DNP Antibodies

The binding affinity of an antibody to its hapten is a key determinant of assay sensitivity and specificity. Cross-reactivity with other molecules can lead to inaccurate results. The following table presents data on the binding affinity of a purified rabbit anti-DNP antibody with DNP and a structurally similar compound, TNP.

Antibody SpecificityLigandAverage Intrinsic Association Constant (K₀) (M⁻¹)
Anti-DNPDNP-lysine7.4 x 10⁶
Anti-DNPTNP-lysine2.1 x 10⁶
Data is a representative example from studies on purified rabbit anti-DNP antibodies.[13]

This data demonstrates that while anti-DNP antibodies have a higher affinity for DNP, they can also bind to TNP, highlighting the importance of assessing cross-reactivity during assay development.

Experimental Protocols

Detailed methodologies are essential for reproducing and validating experimental results. The following are key protocols for hapten conjugation and immunoassay development.

This protocol describes the conjugation of a hapten with a carboxylic acid group (e.g., DNP-PEG12-acid) to a carrier protein using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).[7]

Materials:

  • Hapten with a carboxylic acid group

  • Carrier protein (e.g., KLH, BSA)

  • EDC

  • NHS or Sulfo-NHS

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

  • Conjugation Buffer (e.g., Phosphate-buffered saline, pH 7.2-8.5)

  • Desalting column or dialysis equipment

Procedure:

  • Carrier Protein Preparation: Dissolve the carrier protein in the Conjugation Buffer.

  • Hapten Activation:

    • Dissolve the hapten in the Activation Buffer.

    • Add a 2-5 fold molar excess of EDC and NHS/Sulfo-NHS to the hapten solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Add the activated hapten mixture to the carrier protein solution.

    • Adjust the pH to 7.2-7.5 if necessary.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove unconjugated hapten and reaction by-products using a desalting column or dialysis against a suitable buffer (e.g., PBS).

This protocol is for quantifying a free hapten in a sample.[24]

Materials:

  • Hapten-protein conjugate (different carrier from immunization if applicable)

  • Anti-hapten antibody

  • Enzyme-conjugated secondary antibody

  • Sample containing the hapten

  • Hapten standards

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2M H₂SO₄)

  • 96-well microplate

Procedure:

  • Coating: Coat the microplate wells with the hapten-protein conjugate diluted in Coating Buffer and incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the remaining protein-binding sites by adding Blocking Buffer and incubating for 1-2 hours at room temperature.

  • Competition:

    • Add hapten standards or samples to the wells.

    • Immediately add a fixed concentration of the anti-hapten antibody to all wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Detection:

    • Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Signal Development: Add the substrate solution and incubate until color develops.

  • Stopping and Reading: Stop the reaction with Stop Solution and read the absorbance at the appropriate wavelength. The signal is inversely proportional to the amount of free hapten in the sample.

Mandatory Visualizations

Visual representations of experimental workflows and principles can enhance understanding.

Hapten_Carrier_Conjugation cluster_activation Hapten Activation cluster_conjugation Conjugation Hapten Hapten (-COOH) Activated_Hapten NHS-activated Hapten Hapten->Activated_Hapten Activation (pH 4.5-6.0) EDC_NHS EDC + NHS Carrier Carrier Protein (-NH2) Activated_Hapten->Carrier Reaction with primary amines Conjugate Hapten-Carrier Conjugate Carrier->Conjugate Conjugation (pH 7.2-8.5)

Caption: Workflow for Hapten-Carrier Protein Conjugation.

Competitive_ELISA cluster_coating 1. Coating & Blocking cluster_competition 2. Competition cluster_binding 3. Binding to Plate cluster_detection 4. Detection Plate Microplate Well Coated with Hapten-Protein and Blocked Plate_Binding Plate Free_Hapten Free Hapten (Sample/Standard) Ab_Hapten_Complex Antibody-Hapten Complex Free_Hapten->Ab_Hapten_Complex Anti_Hapten_Ab Anti-Hapten Antibody Anti_Hapten_Ab->Ab_Hapten_Complex Free_Ab Free Antibody Anti_Hapten_Ab->Free_Ab Ab_Hapten_Complex->Plate_Binding Does not bind Bound_Ab Antibody Bound to Plate Free_Ab->Bound_Ab Secondary_Ab Enzyme-labeled Secondary Ab Bound_Ab->Secondary_Ab Binds to Primary Ab Substrate Substrate Secondary_Ab->Substrate Enzymatic Reaction Signal Colorimetric Signal Substrate->Signal

Caption: Principle of a Competitive ELISA for Hapten Detection.

References

A Comparative Efficacy Analysis of 2,6-Diiodo-4-nitrophenol and Other Anthelmintics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anthelmintic efficacy of 2,6-Diiodo-4-nitrophenol (Disophenol) with other commonly used anthelmintics, including closantel (B1026), levamisole, ivermectin, and albendazole. The information presented is based on available experimental data to assist researchers and drug development professionals in their understanding of these compounds.

Mechanism of Action: A Brief Overview

Anthelmintics exert their effects through various mechanisms, targeting the unique physiology of helminths. This compound and closantel belong to a class of compounds known as protonophores. They disrupt the parasite's energy metabolism by uncoupling oxidative phosphorylation in the mitochondria. In contrast, other anthelmintics have different modes of action. Levamisole is a nicotinic acetylcholine (B1216132) receptor agonist, causing spastic paralysis of the worms. Ivermectin, a macrocyclic lactone, targets glutamate-gated chloride channels, leading to flaccid paralysis. Albendazole, a benzimidazole, inhibits the polymerization of β-tubulin, disrupting cellular structure and function.

Quantitative Efficacy Comparison

The following table summarizes the efficacy of this compound and other selected anthelmintics against Haemonchus contortus, a significant gastrointestinal nematode in small ruminants. The data is primarily presented as percentage efficacy, which is commonly reported in in vivo studies.

AnthelminticChemical ClassTarget OrganismEfficacy (%)DosageRoute of AdministrationReference
This compound (Disophenol) NitrophenolHaemonchus contortus (adult)>80%10 mg/kgSubcutaneous[1][2]
Haemonchus contortus (L4 larvae)>60%10 mg/kgSubcutaneous[1][2]
Closantel SalicylanilideHaemonchus contortus (fenbendazole-resistant)100%10 mg/kgOral[3]
Haemonchus contortus (ivermectin-resistant)100%5.0 mg/kgNot Specified[4]
Levamisole ImidazothiazoleHaemonchus contortus (ivermectin-resistant)41.4%7.5 mg/kgNot Specified[4]
Haemonchus contortus (susceptible)99.5%7.5 mg/kgNot Specified[4]
Ivermectin Macrocyclic LactoneHaemonchus contortus (susceptible)99-100%0.2 mg/kgOral[5]
Haemonchus contortus (resistant)31.5-39.97%0.2 mg/kgOral[6]
Albendazole BenzimidazoleHaemonchus contortus (susceptible)99.0%5.0 mg/kgNot Specified[4]
Haemonchus contortus (resistant)38.5%5.0 mg/kgNot Specified[4]

Note: Efficacy can vary depending on the strain of the parasite (susceptible or resistant), the developmental stage of the parasite, and the experimental conditions.

Safety Profile in Sheep
AnthelminticSafety MarginAdverse Effects at OverdoseReference
This compound (Disophenol) NarrowLiver and kidney necrosis.[7]
Closantel NarrowInappetence, depression, blindness, and death at 3-fold overdose. The LD50 is >40 mg/kg.[8][9]
Levamisole Narrow (Safety Index: 4-6)Depression, anorexia, seizures, ataxia, and abdominal breathing at 3-4 times the recommended dose.[10][11]
Ivermectin WideAtaxia and depression at 20 times the recommended dose.[4][10]
Albendazole WideContraindicated in early pregnancy due to potential teratogenic effects.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used to assess anthelmintic efficacy.

In Vivo Efficacy: Fecal Egg Count Reduction Test (FECRT)

The Fecal Egg Count Reduction Test is a widely used method to evaluate the efficacy of an anthelmintic in a flock or herd.

Objective: To determine the percentage reduction in gastrointestinal nematode eggs per gram of feces after treatment.

Materials:

  • Test animals (e.g., sheep naturally infected with Haemonchus contortus)

  • Anthelmintic to be tested

  • Fecal collection bags or containers

  • Microscope, slides, and counting chamber (e.g., McMaster slide)

  • Saturated salt solution (flotation solution)

  • Weighing scale

Procedure:

  • Animal Selection: Select a group of at least 10-15 animals with a pre-treatment fecal egg count (FEC) of at least 150-200 eggs per gram (EPG).

  • Pre-treatment Sampling (Day 0): Collect individual fecal samples directly from the rectum of each animal.

  • Treatment: Weigh each animal and administer the anthelmintic according to the manufacturer's recommended dose. An untreated control group should be maintained for comparison.

  • Post-treatment Sampling: Collect fecal samples from the same animals 10-14 days after treatment.

  • Fecal Egg Counting:

    • Weigh a specific amount of feces (e.g., 2 grams) from each sample.

    • Mix the feces with a known volume of flotation solution to create a slurry.

    • Fill the chambers of the McMaster slide with the slurry.

    • Allow the slide to sit for 5 minutes for the eggs to float to the surface.

    • Count the number of eggs within the grid of the McMaster chamber using a microscope.

    • Calculate the EPG for each sample.

  • Efficacy Calculation: The percentage of fecal egg count reduction (%FECR) is calculated using the following formula: %FECR = 100 * (1 - (Mean EPG post-treatment / Mean EPG pre-treatment))

A drug is considered effective if the %FECR is ≥95%. Resistance is suspected if the %FECR is <95%.[6]

In Vitro Efficacy: Larval Development Assay (LDA)

The Larval Development Assay is an in vitro method to determine the concentration of an anthelmintic that inhibits the development of nematode larvae.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an anthelmintic against the developmental stages of a parasite.

Materials:

  • Haemonchus contortus eggs, harvested from feces of infected animals.

  • Anthelmintic stock solutions of known concentrations.

  • 24- or 96-well microtiter plates.

  • Culture medium (containing Escherichia coli and amphotericin B).

  • Incubator (27°C, ≥80% relative humidity).

  • Inverted microscope.

Procedure:

  • Egg Suspension: Prepare a suspension of H. contortus eggs in water.

  • Plating: Add a known number of eggs (e.g., 70-100) to each well of a microtiter plate.

  • Culture Initiation: Add culture medium to each well to support larval development.

  • Initial Incubation: Incubate the plates for 24 hours to allow the eggs to hatch into first-stage larvae (L1).

  • Drug Application: Add serial dilutions of the anthelmintic to the wells.

  • Secondary Incubation: Incubate the plates for an additional six days to allow for larval development to the third stage (L3) in the control wells.

  • Larval Assessment: Using an inverted microscope, count the number of L1, L2, and L3 larvae in each well.

  • Data Analysis: Calculate the percentage of inhibition of development to the L3 stage for each drug concentration compared to the control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[12]

In Vitro Efficacy: Adult Motility Assay

The Adult Motility Assay assesses the effect of an anthelmintic on the viability of adult worms.

Objective: To determine the concentration of an anthelmintic that causes paralysis or death of adult worms.

Materials:

  • Adult Haemonchus contortus worms, collected from the abomasum of infected sheep at necropsy.

  • Anthelmintic solutions of various concentrations.

  • Petri dishes.

  • Phosphate-buffered saline (PBS) or normal saline.

  • Incubator (optional, can be performed at room temperature).

  • Dissecting microscope.

Procedure:

  • Worm Collection and Preparation: Collect actively moving adult worms and wash them in PBS.

  • Exposure: Place a set number of worms (e.g., 5-10) in a petri dish containing a specific concentration of the anthelmintic solution. A control group in PBS or saline only is also prepared.

  • Incubation and Observation: Incubate the petri dishes and observe the motility of the worms at set time intervals (e.g., 1, 2, 3, 6 hours).

  • Assessment of Viability: Motility is assessed visually. Worms that are not moving are gently prodded to confirm paralysis or death.

  • Recovery: After the final observation period, transfer the worms to fresh PBS to check for any recovery of motility, distinguishing between a lethal and a paralytic effect.

  • Data Analysis: The results are often expressed as the percentage of dead or paralyzed worms at each concentration and time point. A median lethal concentration (LC50) can be calculated.[13][14]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed mechanisms of action for this compound and, for comparison, Albendazole.

Mechanism of this compound: Uncoupling of Oxidative Phosphorylation

This compound acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane. This action disrupts the proton gradient that is essential for ATP synthesis.

cluster_Mitochondrion Helminth Mitochondrion cluster_IMS Intermembrane Space (High H+) cluster_Matrix Mitochondrial Matrix (Low H+) H_high H+ ATP_Synthase ATP Synthase H_high->ATP_Synthase Flows through Disophenol This compound (Protonophore) H_high->Disophenol Binds H+ H_low H+ ETC Electron Transport Chain (ETC) ETC->H_high Pumps H+ ATP ATP ATP_Synthase->ATP Generates Disophenol->H_low Transports H+ (Bypasses ATP Synthase) Energy Energy Production Disrupted Disophenol->Energy Leads to ADP ADP + Pi cluster_HelminthCell Helminth Intestinal Cell cluster_Consequences Cellular Consequences Tubulin β-tubulin Microtubules Microtubules Tubulin->Microtubules Polymerizes into Albendazole Albendazole Albendazole->Tubulin Binds to Albendazole->Microtubules Inhibits Polymerization Glucose Impaired Glucose Uptake Microtubules->Glucose Essential for Transport Disrupted Intracellular Transport Microtubules->Transport Division Inhibited Cell Division Microtubules->Division Death Parasite Death Glucose->Death Transport->Death Division->Death

References

Decoding the 1H-NMR Spectrum of 2,6-Diiodo-4-nitrophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique for elucidating these structures. This guide provides a detailed interpretation of the 1H-NMR spectrum of 2,6-diiodo-4-nitrophenol, comparing expected chemical shifts with data from related compounds and outlining the experimental protocol for data acquisition.

Interpreting the 1H-NMR Spectrum

The structure of this compound dictates a simple yet informative 1H-NMR spectrum. Due to the molecule's C2v symmetry, the two aromatic protons at positions 3 and 5 are chemically equivalent. Consequently, they resonate at the same frequency, resulting in a single signal. These protons are positioned ortho to the strongly electron-withdrawing nitro group, which significantly deshields them, causing a downfield shift to a higher ppm value. The hydroxyl proton at position 1 will appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

Comparative Analysis of Chemical Shifts

The following table summarizes the expected 1H-NMR chemical shifts for this compound and compares them with related compounds. This data is crucial for predicting and confirming the structure of newly synthesized molecules.

CompoundFunctional GroupProton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
This compound Aromatic C-HH-3, H-5 (ortho to -NO2, meta to -OH and -I)~ 8.3 - 8.5Singlet (s)
Phenolic O-H-OHVariable (typically 5-10)Broad Singlet (br s)
4-Nitrophenol[1]Aromatic C-HH-2, H-6 (ortho to -NO2)~ 8.2Doublet (d)
Aromatic C-HH-3, H-5 (meta to -NO2)~ 6.9Doublet (d)
2,6-Dibromo-4-nitrophenol[2]Aromatic C-HH-3, H-5~ 8.3Singlet (s)
2,6-Dichloro-4-nitrophenol[3]Aromatic C-HH-3, H-5~ 8.1Singlet (s)
Nitrobenzene[4][5]Aromatic C-HH-2, H-6 (ortho)~ 8.2Multiplet (m)
Aromatic C-HH-4 (para)~ 7.7Multiplet (m)
Aromatic C-HH-3, H-5 (meta)~ 7.5Multiplet (m)
Iodobenzene[6][7]Aromatic C-HH-2, H-6 (ortho)~ 7.8Multiplet (m)
Aromatic C-HH-3, H-4, H-5~ 7.1 - 7.4Multiplet (m)
Phenol[8][9]Aromatic C-HH-2, H-3, H-4, H-5, H-6~ 6.7 - 7.3Multiplet (m)
Phenolic O-H-OHVariable (typically 4-8)Broad Singlet (br s)

Experimental Protocol for 1H-NMR Spectroscopy

A standardized protocol ensures the reproducibility and accuracy of NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.
  • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a clean, dry vial. The choice of solvent can influence the chemical shift of the hydroxyl proton.
  • Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a spectrometer with a proton operating frequency of at least 300 MHz.
  • The instrument needs to be properly tuned and shimmed to ensure a homogeneous magnetic field and optimal resolution.

3. Data Acquisition:

  • A standard one-pulse proton experiment is typically sufficient.
  • Key acquisition parameters to be set include:
  • Spectral Width: Approximately 15 ppm to encompass all expected proton signals.
  • Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
  • Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons.
  • Pulse Width: A 90° pulse should be used.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the resulting spectrum to obtain pure absorption peaks.
  • Calibrate the spectrum by setting the TMS peak to 0 ppm.
  • Integrate the signals to determine the relative number of protons corresponding to each peak.
  • Analyze the chemical shifts and multiplicities of the signals to elucidate the molecular structure.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the structure of this compound and highlights the distinct proton environments.

Caption: Molecular structure of this compound with distinct proton environments highlighted.

References

Confirming the Structure of 2,6-Diiodo-4-nitrophenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural confirmation of a newly synthesized compound is a cornerstone of chemical research and drug development. This guide provides a comparative overview of the primary analytical methods used to confirm the structure of 2,6-diiodo-4-nitrophenol and its derivatives. By presenting detailed experimental protocols, comparative spectroscopic data, and logical workflows, this document serves as a comprehensive resource for researchers engaged in the synthesis and characterization of this class of compounds.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Nitrophenol (B140041)

  • Iodine monochloride (ICl) or a mixture of Iodine and an oxidizing agent (e.g., nitric acid)

  • Glacial acetic acid

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Filtration paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 mole equivalent of 4-nitrophenol in glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 2.2 mole equivalents of iodine monochloride (or the prepared iodinating agent) dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration using a Büchner funnel, and wash the solid with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Dry the purified crystals under vacuum.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: 4-Nitrophenol dissolve Dissolve in Glacial Acetic Acid start->dissolve cool Cool to 0-5 °C dissolve->cool add_iodine Add Iodinating Agent (e.g., ICl) cool->add_iodine react Stir at Room Temp. add_iodine->react precipitate Precipitate in Ice Water react->precipitate filtrate Vacuum Filtration precipitate->filtrate recrystallize Recrystallize filtrate->recrystallize product Pure this compound recrystallize->product Analytical_Workflow cluster_analysis Structural Confirmation Workflow product Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms xray X-ray Crystallography (if single crystals obtained) product->xray data_analysis Data Analysis and Comparison with Alternatives nmr->data_analysis ir->data_analysis ms->data_analysis xray->data_analysis confirmation Structure Confirmed data_analysis->confirmation

References

Assessing the Environmental Impact of Halogenated Nitrophenols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated nitrophenols are a class of aromatic organic compounds widely utilized as intermediates in the synthesis of pharmaceuticals, pesticides, dyes, and other industrial chemicals. However, their widespread use has raised significant environmental and health concerns due to their potential toxicity, persistence, and bioaccumulation. This guide provides an objective comparison of the environmental impact of various halogenated nitrophenols, supported by quantitative data and detailed experimental protocols. We also explore less hazardous alternatives to promote greener and more sustainable chemical practices.

Comparative Data on Physicochemical Properties and Toxicity

The environmental fate and toxicological profile of a chemical are significantly influenced by its physicochemical properties and inherent toxicity. The following tables summarize key data for selected halogenated nitrophenols and their non-halogenated counterparts for a comprehensive comparison.

Table 1: Physicochemical Properties of Selected Nitrophenols

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Water Solubility (g/L)LogP (Octanol-Water Partition Coefficient)
2-Chloro-4-nitrophenolC₆H₄ClNO₃173.56110-112Slightly soluble2.5
4-Bromo-2-nitrophenolC₆H₄BrNO₃218.0143-46Data not availableData not available
2,4-DichlorophenolC₆H₄Cl₂O163.00454.5[1]3.23[2]
PentachlorophenolC₆HCl₅O266.34191[3]0.014 at 25°C[3]5.12
4-Nitrophenol (B140041)C₆H₅NO₃139.11113-114161.91
2,4-Dinitrophenol (B41442)C₆H₄N₂O₅184.11112-1145.61.54

Table 2: Acute Oral Toxicity Data (LD50) in Rats

CompoundLD50 (mg/kg body weight)Toxicity ClassReference
2-Chloro-4-nitrophenol900Harmful if swallowed[4][5]
4-Bromo-2-nitrophenolHarmful if swallowed (No specific value found)Harmful if swallowed[6][7]
2,4-Dichlorophenol580Harmful if swallowed[2]
Pentachlorophenol27-140Highly Toxic[8]
4-Nitrophenol230Harmful if swallowed[9]
2,4-Dinitrophenol30Highly Toxic[10]

Experimental Protocols

Standardized experimental protocols are crucial for the reliable assessment and comparison of the environmental impact of chemicals. Below are detailed methodologies for key experiments.

Acute Oral Toxicity Testing (Following OECD Guideline 423)

This guideline, the Acute Toxic Class Method, is a stepwise procedure to estimate the acute oral toxicity (LD50) of a substance.

1. Principle: A stepwise procedure is used with a minimum number of animals per step. The outcome of each step (mortality or survival) determines the dose for the next step. The method allows for the classification of the substance into a toxicity category.[11]

2. Test Animals: Healthy, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.[11]

3. Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle. They have free access to standard laboratory diet and drinking water.

4. Dosing: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight) based on any existing information about the substance's toxicity.[11]

5. Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A full necropsy is performed on all animals at the end of the observation period.

6. Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

Biodegradation Assessment in Water (Following OECD Guideline 301)

This set of guidelines provides methods for assessing the "ready biodegradability" of organic chemicals.

1. Principle: A small amount of the test substance is dissolved in an aqueous medium containing microorganisms (inoculum) and the extent of its degradation is measured over a period of 28 days.

2. Inoculum: The microorganisms are typically sourced from the effluent of a domestic wastewater treatment plant.

3. Test Methods: Several methods can be used to measure biodegradation, including:

  • Dissolved Organic Carbon (DOC) Die-Away: Measures the removal of DOC.
  • CO₂ Evolution Test: Measures the amount of CO₂ produced.
  • Manometric Respirometry: Measures the oxygen consumed by the microorganisms.

4. Procedure (CO₂ Evolution Test Example):

  • The test substance is added to a mineral medium inoculated with microorganisms in a sealed flask.
  • The flask is incubated in the dark at a constant temperature (e.g., 20-24°C).
  • The CO₂ produced is trapped in a solution of barium hydroxide (B78521) or sodium hydroxide, and the amount is determined by titration.
  • The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical amount of CO₂ that could be produced from the complete oxidation of the test substance.

5. Interpretation: A substance is considered "readily biodegradable" if it reaches a biodegradation level of >60% of the theoretical maximum within a 10-day window during the 28-day test period.

Visualizing Environmental Impact Assessment and Toxicity Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex workflows and biological pathways.

Environmental_Impact_Assessment_Workflow cluster_0 Initial Screening cluster_1 Detailed Assessment cluster_2 Risk Characterization & Management QSAR QSAR & Physicochemical Properties Toxicity Toxicity Testing (Acute, Chronic) QSAR->Toxicity Prioritize Tox_Screen High-Throughput Toxicity Screening Tox_Screen->Toxicity Risk_Assessment Risk Assessment Toxicity->Risk_Assessment Biodegradation Biodegradation & Persistence Biodegradation->Risk_Assessment Bioaccumulation Bioaccumulation Potential Bioaccumulation->Risk_Assessment Alternatives Alternatives Assessment Risk_Assessment->Alternatives Regulation Regulatory Action Risk_Assessment->Regulation

Workflow for Environmental Impact Assessment.

Mitochondrial_Uncoupling_Pathway cluster_0 Mitochondrion ETC Electron Transport Chain (ETC) H_pump Proton Pumping ETC->H_pump Drives PMF Proton Motive Force (H+ Gradient) H_pump->PMF Generates ATP_Synthase ATP Synthase ATP ATP Production ATP_Synthase->ATP PMF->ATP_Synthase Powers Heat Heat Generation PMF->Heat Leads to Nitrophenol Halogenated Nitrophenol Nitrophenol->PMF Dissipates

Mechanism of Toxicity for Dinitrophenols.

Alternatives to Halogenated Nitrophenols

The principles of green chemistry encourage the use of less hazardous chemicals and the design of safer chemical syntheses.[12][13][14][15][16]

1. Non-Halogenated Nitrophenols: As shown in the data tables, while some non-halogenated nitrophenols like 2,4-dinitrophenol can be highly toxic, others like 4-nitrophenol have a lower acute toxicity compared to some of their halogenated counterparts. The choice of a specific nitrophenol intermediate should therefore be carefully evaluated based on the specific application and its corresponding environmental and toxicological profile.

2. Greener Synthetic Routes: A broader and more impactful approach is to redesign the synthetic pathways to avoid the use of halogenated intermediates altogether. This can involve:

  • Catalytic Processes: Utilizing highly selective and efficient catalysts can reduce the need for harsh reagents and minimize the formation of hazardous byproducts.
  • Alternative Reagents: Employing less toxic and more environmentally benign reagents. For instance, the electrochemical reduction of 4-nitrophenol to the less toxic 4-aminophenol (B1666318) has been proposed as a greener alternative to some chemical reduction methods.[9][17]
  • Solvent Selection: Using greener solvents such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of a chemical process.[15][16]

Conclusion

The environmental impact of halogenated nitrophenols is a significant concern that necessitates careful consideration in their application and synthesis. This guide provides a framework for comparing these compounds based on their physicochemical properties, toxicity, and biodegradability. By adhering to standardized testing protocols and embracing the principles of green chemistry, the chemical industry can move towards safer and more sustainable alternatives, minimizing the environmental burden of these important chemical intermediates.

References

Safety Operating Guide

Personal protective equipment for handling 2,6-Diiodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,6-Diiodo-4-nitrophenol

This guide provides critical safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Assessment

This compound is a toxic compound that presents several hazards. It is classified as toxic if swallowed, harmful in contact with skin or if inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] When heated to decomposition, it can emit highly toxic fumes.[1][2] Animal studies have indicated toxicity, with symptoms including increased respiration, heart rate, and body temperature.[2] As a halogenated and nitrated phenol, it is incompatible with strong reducing agents.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are required. A face shield should be worn over safety glasses when there is a risk of splashing.[3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[3] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[3]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[3] For situations with a potential for body splash, a butyl rubber or neoprene apron is recommended.[4]
Respiratory Protection RespiratorA NIOSH-approved respirator with a particulate filter is necessary if engineering controls like a fume hood are unavailable or insufficient to control dust or aerosol exposure.[3][5]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes must be worn at all times in the laboratory.[3]

Experimental Protocols: Handling and Disposal

Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is worn correctly.[3] The workspace should be in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Dispensing: To prevent the creation of dust or aerosols, use appropriate tools for transferring the chemical.[3]

  • During Use: Keep containers of this compound tightly closed when not in use.[3] Avoid all personal contact, including the inhalation of any dust or vapors.[3] Do not eat, drink, or smoke in the handling area.[7][8]

  • After Handling: Thoroughly wash hands and any exposed skin with soap and water after completing work.[3] Decontaminate all surfaces and equipment used.

Disposal Plan
  • Waste Collection: All materials contaminated with this compound, including empty containers, used gloves, and disposable labware, must be collected in a designated and clearly labeled hazardous waste container.[3]

  • Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.[3]

  • Disposal: Dispose of the chemical waste through an approved waste disposal plant, following all local and national regulations.[6][7][8]

Emergency Procedures

Spill Response

In the event of a spill, follow the workflow outlined below.

Spill_Response_Workflow Workflow for Handling a this compound Spill cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_post_cleanup Post-Cleanup Evacuate Evacuate and secure the area Alert Alert supervisor and EHS office Evacuate->Alert PPE Don appropriate PPE Alert->PPE Moisten Moisten spilled material to prevent dust PPE->Moisten Contain Contain the spill with absorbent materials Moisten->Contain Collect Collect material into a sealed, labeled container Contain->Collect Decontaminate Decontaminate the area and equipment Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose

Workflow for handling a chemical spill.
First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[1][6] If symptoms such as redness or irritation develop, seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air.[6] If breathing is difficult or has stopped, provide artificial respiration.[6][9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 4-8 ounces of water or milk.[4] Seek immediate medical attention.[10]

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.